Hcv-IN-33
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H36ClN5 |
|---|---|
Molecular Weight |
514.1 g/mol |
IUPAC Name |
2-[[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]methyl]-4-(4-methyl-1,4-diazepan-1-yl)benzonitrile |
InChI |
InChI=1S/C31H36ClN5/c1-34-14-5-15-36(19-16-34)30-13-10-27(23-33)28(22-30)24-35-17-20-37(21-18-35)31(25-6-3-2-4-7-25)26-8-11-29(32)12-9-26/h2-4,6-13,22,31H,5,14-21,24H2,1H3/t31-/m0/s1 |
InChI Key |
SMHJTFBKCKZDSO-HKBQPEDESA-N |
Isomeric SMILES |
CN1CCCN(CC1)C2=CC(=C(C=C2)C#N)CN3CCN(CC3)[C@@H](C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Canonical SMILES |
CN1CCCN(CC1)C2=CC(=C(C=C2)C#N)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of HCV-IN-33 in HCV Replication
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hepatitis C virus (HCV) infection remains a significant global health challenge. While direct-acting antivirals (DAAs) targeting viral replication enzymes have revolutionized treatment, the emergence of drug resistance and the need for pangenotypic, cost-effective therapies necessitate the exploration of novel viral and host targets. The entry of HCV into host hepatocytes represents a complex and attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of HCV-IN-33, a novel and potent small molecule inhibitor of HCV entry. This document details the molecular basis of its inhibitory activity, summarizes key quantitative data, outlines the experimental protocols used for its characterization, and provides visual representations of its mechanism and the workflows for its evaluation.
Introduction to HCV Entry as a Therapeutic Target
The life cycle of the Hepatitis C virus, an enveloped, single-stranded RNA virus of the Flaviviridae family, begins with a multi-step entry process into hepatocytes. This intricate process involves the coordinated interaction of viral envelope glycoproteins (E1 and E2) with several host cell surface factors, including heparan sulfate proteoglycans (HSPGs), the scavenger receptor class B type I (SR-BI), the tetraspanin CD81, and the tight junction proteins claudin-1 (CLDN1) and occludin (OCLN). The virus is then internalized via clathrin-mediated endocytosis, and subsequent fusion of the viral and endosomal membranes at low pH releases the viral genome into the cytoplasm to initiate replication. Each of these steps presents a potential target for antiviral intervention. Inhibiting viral entry can prevent the initial infection of hepatocytes and the spread of the virus, offering a complementary strategy to current replication-focused therapies.
This compound (also reported as compound (S)-3i) is a recently identified 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivative that has demonstrated potent inhibitory activity against HCV at the entry stage.[1][2] This guide will delve into the specific mechanism by which this compound exerts its antiviral effect.
Mechanism of Action of this compound
This compound functions as a direct-acting antiviral by specifically targeting the HCV entry process .[1][3] Studies have elucidated that its primary mechanism involves the blockade of the virus's ability to enter the host cell, thereby preventing the initiation of the viral replication cycle. While the precise molecular target on the host cell or viral particle is still under detailed investigation, time-of-addition experiments have definitively shown that the compound is most effective when present during the initial stages of virus-cell interaction. This indicates that this compound interferes with either the attachment of the virus to the cell surface or the subsequent steps of receptor engagement and membrane fusion.
The inhibitory action of this compound is independent of the viral non-structural proteins such as NS3/4A protease, NS5A, or the NS5B RNA-dependent RNA polymerase, which are the targets of many currently approved DAAs.[3] This novel mechanism of action suggests that this compound could be effective against HCV strains that have developed resistance to these existing classes of drugs.
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound have been quantified using various cell-based assays. The key quantitative metrics are summarized in the tables below.
Table 1: Antiviral Activity of this compound
| Assay Type | HCV Genotype/Strain | Cell Line | Parameter | Value | Reference |
|---|---|---|---|---|---|
| HCV Pseudoparticle (HCVpp) Entry Assay | Genotype 1b | Huh-7.5 | EC50 | 0.022 µM | [3] |
| Cell Culture-Derived HCV (HCVcc) Infection Assay | Genotype 2a (JFH1) | Huh-7.5 | EC50 | Not Specified | |
EC50 (Half-maximal effective concentration) represents the concentration of the compound that inhibits 50% of the viral activity.
Table 2: Cytotoxicity Profile of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
|---|
| MTT Assay | Huh-7.5 | CC50 | > 20 µM |[1] |
CC50 (Half-maximal cytotoxic concentration) represents the concentration of the compound that causes 50% cell death.
Table 3: Selectivity Index
| Parameter | Calculation | Value | Reference |
|---|
| Selectivity Index (SI) | CC50 / EC50 | > 909 |[1][3] |
The Selectivity Index (SI) is a measure of the therapeutic window of a compound. A higher SI value indicates a more favorable safety profile.
Experimental Protocols
The characterization of this compound's mechanism of action relies on specific and robust experimental methodologies. The protocols for the key assays are detailed below.
HCV Pseudoparticle (HCVpp) Entry Assay
This assay is used to specifically measure the inhibitory effect of a compound on the HCV entry process, independent of viral replication and assembly.
Principle: Lentiviral or retroviral particles are pseudotyped with HCV envelope glycoproteins (E1 and E2). These particles carry a reporter gene (e.g., luciferase). The entry of these pseudoparticles into susceptible cells is mediated by the HCV E1/E2 glycoproteins, and the level of entry can be quantified by measuring the expression of the reporter gene.
Methodology:
-
Production of HCVpp: Co-transfect HEK293T cells with a plasmid encoding the HCV E1/E2 glycoproteins, a plasmid containing the lentiviral or retroviral packaging components, and a transfer vector plasmid carrying the luciferase reporter gene.
-
Harvesting of HCVpp: Collect the supernatant containing the pseudoparticles 48-72 hours post-transfection and filter it to remove cell debris.
-
Infection of Target Cells: Seed Huh-7.5 cells (or another susceptible cell line) in 96-well plates.
-
Compound Treatment and Infection: Pre-incubate the cells with serial dilutions of this compound for a specified period (e.g., 1-2 hours). Then, add the HCVpp-containing supernatant to the cells.
-
Incubation: Incubate the plates for 48-72 hours to allow for viral entry and expression of the reporter gene.
-
Quantification: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cell Culture-Derived HCV (HCVcc) Infection Assay
This assay evaluates the effect of a compound on the entire HCV life cycle in a more physiologically relevant system.
Principle: Hepatoma cells are infected with infectious HCV particles generated in cell culture. The extent of viral replication is typically measured by quantifying a viral protein (e.g., Core antigen) or viral RNA.
Methodology:
-
Cell Seeding: Plate Huh-7.5 cells in 96-well plates.
-
Compound Treatment and Infection: Treat the cells with various concentrations of this compound. Subsequently, infect the cells with a known titer of HCVcc (e.g., JFH1 strain, genotype 2a).
-
Incubation: Incubate the infected cells for 72 hours.
-
Quantification of Viral Replication:
-
Immunofluorescence: Fix and permeabilize the cells. Stain for an HCV antigen (e.g., NS5A) using a specific primary antibody followed by a fluorescently labeled secondary antibody. Quantify the number of infected cells using fluorescence microscopy.
-
ELISA: Measure the level of HCV Core antigen in the cell culture supernatant or cell lysate using a commercial ELISA kit.
-
RT-qPCR: Extract total RNA from the cells and quantify the level of HCV RNA using reverse transcription-quantitative PCR.
-
-
Data Analysis: Determine the EC50 value by analyzing the dose-dependent inhibition of viral replication.
Cytotoxicity Assay (MTT Assay)
This assay is crucial for determining the concentration at which a compound becomes toxic to the host cells, allowing for the calculation of the selectivity index.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.
Methodology:
-
Cell Seeding: Seed Huh-7.5 cells in 96-well plates.
-
Compound Treatment: Add serial dilutions of this compound to the cells.
-
Incubation: Incubate the cells for a period that corresponds to the duration of the antiviral assays (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the CC50 value by plotting cell viability against the compound concentration.
Visualizations
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as H… [ouci.dntb.gov.ua]
- 3. 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of the Hepatitis C Virus Inhibitor Asunaprevir (BMS-650032)
Disclaimer: Initial searches for a compound specifically named "Hcv-IN-33" did not yield any publicly available information. It is presumed that this may be an internal, unpublished designation. Therefore, this guide focuses on a well-characterized and clinically significant Hepatitis C Virus (HCV) inhibitor, Asunaprevir (BMS-650032) , to fulfill the core requirements of an in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction to Asunaprevir
Asunaprevir (formerly BMS-650032) is a direct-acting antiviral (DAA) agent developed by Bristol-Myers Squibb for the treatment of chronic hepatitis C.[1] It is a potent and selective inhibitor of the HCV nonstructural protein 3 (NS3)/4A serine protease, a crucial enzyme for viral replication.[2][3] Asunaprevir was a key component of the first all-oral, interferon-free treatment regimen for HCV genotype 1b infection, often used in combination with the NS5A inhibitor daclatasvir.[4][5]
Discovery and Lead Optimization
The discovery of Asunaprevir was the result of a structure-based drug design program aimed at identifying potent tripeptidic inhibitors of the HCV NS3/4A protease.[5][6] The program began with a hexapeptide derivative that was a modest inhibitor of the enzyme.[5] X-ray crystallography of this initial inhibitor bound to the NS3/4A complex provided critical insights into the interactions within the enzyme's active site.[5]
A key innovation in the development of Asunaprevir was the replacement of a terminal carboxylic acid moiety with a cyclopropyl acylsulfonamide group. This structural change significantly enhanced the intrinsic enzyme inhibitory activity, which translated to potent antiviral effects in HCV replicon systems.[5][6] An earlier clinical candidate from this series, BMS-605339, was discontinued due to cardiovascular side effects.[7][8] Subsequent structure-activity relationship (SAR) studies focused on modifying the P2* subsite of the molecule, which led to the identification of Asunaprevir with an improved safety profile.[7][9]
Below is a diagram illustrating the logical workflow of the discovery process.
Synthesis of Asunaprevir
The synthesis of Asunaprevir is a multi-step process characteristic of complex peptidomimetic molecules. While specific, proprietary details of the manufacturing process are not fully public, the general synthetic strategy can be inferred from medicinal chemistry publications. The synthesis involves the preparation of key non-proteinogenic amino acid fragments and their subsequent coupling to form the tripeptidic backbone. A crucial step is the formation of the cyclopropyl acylsulfonamide moiety, which is key to its potent activity. The synthesis also involves the attachment of the substituted isoquinoline group at the P2* position.
Mechanism of Action
The Hepatitis C virus produces a single large polyprotein that must be cleaved by viral proteases into mature structural and nonstructural proteins for viral replication to proceed.[3][10] The NS3/4A protease is responsible for several of these cleavages.[2][3]
Asunaprevir is a competitive inhibitor of the NS3/4A protease.[6][11] It binds reversibly to the active site of the enzyme, preventing the processing of the viral polyprotein.[2] This disruption of the viral life cycle leads to a rapid decline in HCV RNA levels in infected individuals.[12][13]
The following diagram illustrates the HCV replication cycle and the inhibitory action of Asunaprevir.
Quantitative Data
In Vitro Enzyme Inhibition and Antiviral Activity
Asunaprevir demonstrates potent inhibition of the NS3/4A protease from various HCV genotypes and robust antiviral activity in cell-based replicon assays.
Table 1: Asunaprevir NS3/4A Protease Inhibition
| Genotype/Enzyme | Ki (nM) | IC50 (nM) |
|---|---|---|
| Genotype 1a (H77) | 0.4[6][11] | 0.7 - 1.8[11] |
| Genotype 1b (J4L6S) | 0.24[6][11] | 0.3[11] |
| Genotype 2a | - | 15 |
| Genotype 2b | - | 78 |
| Genotype 3a | - | 320 |
| Genotype 4a | - | 1.6 |
| Genotype 5a | - | 1.7 |
| Genotype 6a | - | 0.9 |
Data compiled from multiple sources.[6][11]
Table 2: Asunaprevir Antiviral Activity in HCV Replicon Assays
| Genotype | EC50 (nM) |
|---|---|
| Genotype 1a (H77) | 4.0[6] |
| Genotype 1b (Con1) | 1.0 - 1.2[6] |
| Genotype 2a (JFH-1) | 67 - 230[6] |
| Genotype 2b (hybrid) | 480 |
| Genotype 3a (hybrid) | 1,162[6] |
| Genotype 4a (hybrid) | 1.8 - 7.6[6] |
Data compiled from multiple sources.[6]
Selectivity and Cytotoxicity
Asunaprevir is highly selective for the HCV NS3 protease and shows minimal activity against other human proteases and other RNA viruses.[6][14]
Table 3: Selectivity and Cytotoxicity Profile of Asunaprevir
| Assay | Value (μM) |
|---|---|
| Other RNA Viruses | >12[6][14] |
| Cytotoxicity (CC50) | >10 (in various cell lines)[6] |
Data compiled from multiple sources.[6][14]
Preclinical Pharmacokinetics
Asunaprevir exhibits a hepatotropic disposition, meaning it preferentially distributes to the liver, the primary site of HCV replication.[6][15]
Table 4: Pharmacokinetic Parameters of Asunaprevir in Preclinical Species
| Species | Oral Bioavailability (%) | t1/2 (h) | Liver-to-Plasma Ratio |
|---|---|---|---|
| Rat | 5 - 18[5] | 4.4[5] | 40- to 359-fold[6] |
| Dog | - | - | 40- to 359-fold[6] |
| Monkey | - | - | 40- to 359-fold[6] |
Data compiled from multiple sources.[5][6]
Clinical Efficacy
In clinical trials, Asunaprevir, typically in combination with other direct-acting antivirals, has demonstrated high rates of sustained virologic response (SVR), which is considered a cure for HCV.
Table 5: Selected Clinical Trial Results for Asunaprevir-Based Regimens
| Trial/Regimen | Patient Population | SVR12 Rate (%) |
|---|---|---|
| HALLMARK-Dual (Daclatasvir + Asunaprevir) | Genotype 1b, Treatment-Naïve | 90[16] |
| HALLMARK-Dual (Daclatasvir + Asunaprevir) | Genotype 1b, Peginterferon/Ribavirin Non-responder | 82[16] |
| Daclatasvir + Asunaprevir + Beclabuvir | Genotype 1, with Cirrhosis, Treatment-Naïve | 93[17] |
| Daclatasvir + Asunaprevir + Beclabuvir + Ribavirin | Genotype 1, with Cirrhosis, Treatment-Experienced | 93[17] |
SVR12: Sustained Virologic Response 12 weeks after end of treatment. Data compiled from multiple sources.[16][17]
Experimental Protocols
NS3/4A Protease Enzyme Inhibition Assay
The inhibitory activity of Asunaprevir against the HCV NS3/4A protease is determined using a biochemical assay that measures the cleavage of a substrate peptide.
-
Enzyme: Recombinant HCV NS3/4A protease complexes from different genotypes are used.[11]
-
Substrate: A FRET-labeled peptide substrate is commonly employed.[6]
-
Procedure: The assay is typically performed in a buffer containing Tris, NaCl, and PEG-8000.[11] The enzyme is pre-incubated with various concentrations of Asunaprevir. The reaction is initiated by the addition of the substrate. The rate of substrate cleavage is monitored by measuring the change in fluorescence over time.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve. The Ki value is determined from Lineweaver-Burk plots to confirm the mechanism of inhibition (competitive).[6][18]
Cell-Based HCV Replicon Assay
The antiviral activity of Asunaprevir in a cellular context is measured using HCV replicon cells. These are typically human hepatoma cells (e.g., Huh-7) that contain a subgenomic HCV RNA that replicates autonomously.[6]
-
Replicon Cells: Cells containing replicons from different HCV genotypes are used. Often, the replicon contains a reporter gene, such as luciferase, to facilitate the quantification of viral replication.[6]
-
Procedure: Replicon cells are seeded in microtiter plates and incubated with serial dilutions of Asunaprevir for a period of 3 to 4 days.
-
Data Analysis: The level of HCV RNA replication is quantified by measuring the reporter gene activity (e.g., luminescence for luciferase) or by RT-qPCR of HCV RNA. The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is determined from the dose-response curve.[6]
Cytotoxicity Assay
To assess the selectivity of the antiviral effect, the cytotoxicity of Asunaprevir is measured in the same cell lines used for the replicon assays.
-
Procedure: Cells are incubated with the same concentrations of Asunaprevir as in the replicon assay for 4 to 5 days.
-
Data Analysis: Cell viability is measured using a colorimetric assay, such as MTS or Cell-Titer Blue. The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated. The selectivity index (SI) is then determined as the ratio of CC50 to EC50.[6][19]
The workflow for these key experiments is depicted below.
References
- 1. Asunaprevir - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Asunaprevir? [synapse.patsnap.com]
- 3. What is Asunaprevir used for? [synapse.patsnap.com]
- 4. Asunaprevir, a protease inhibitor for the treatment of hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery and Early Clinical Evaluation of the HCV NS3/4A Protease Inhibitor Asunaprevir (BMS-650032) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. The discovery of asunaprevir (BMS-650032), an orally efficacious NS3 protease inhibitor for the treatment of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Preclinical Profile and Characterization of the Hepatitis C Virus NS3 Protease Inhibitor Asunaprevir (BMS-650032) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single- and Multiple-Ascending-Dose Studies of the NS3 Protease Inhibitor Asunaprevir in Subjects with or without Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. selleckchem.com [selleckchem.com]
- 15. Preclinical Pharmacokinetics and In Vitro Metabolism of Asunaprevir (BMS-650032), a Potent Hepatitis C Virus NS3 Protease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 18. researchgate.net [researchgate.net]
- 19. file.medchemexpress.com [file.medchemexpress.com]
Unveiling Hcv-IN-33: A Deep Dive into a Novel Hepatitis C Virus Entry Inhibitor
For Immediate Release
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Hcv-IN-33, a novel and potent inhibitor of Hepatitis C Virus (HCV) entry. Contrary to its initial classification in some databases, this compound does not target the HCV NS5A protein but instead acts at the initial stage of the viral lifecycle: entry into the host hepatocyte. This paper will detail its mechanism of action, present available quantitative data, outline relevant experimental protocols, and provide visualizations of the associated biological pathways and experimental workflows.
Executive Summary
This compound, also identified as compound (S)-3i, is a member of a new chemical class of 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives. Research has demonstrated its potent in vitro efficacy against HCV at low nanomolar concentrations. The primary mechanism of action for this compound is the inhibition of viral entry, a critical first step in the HCV infection process. Preliminary studies suggest that this compound may exert its effect by targeting the HCV E1 envelope glycoprotein. Furthermore, initial pharmacokinetic studies have indicated that this compound possesses oral bioavailability, highlighting its potential as a candidate for further drug development.
Quantitative Data Summary
The following table summarizes the currently available quantitative data for this compound and its parent compound series.
| Parameter | Value | Cell Line | Assay | Source |
| EC50 | Low Nanomolar | Huh7.5 | HCV cell culture (HCVcc) | [1] |
| CC50 | > 20 µM | Huh-7.5 | MTT Assay | [2] |
| Selectivity Index (SI) | > 600 (for parent compound L0909) | Huh7.5 | - | [3] |
Note: Specific EC50 values for this compound are stated to be in the "low nanomolar" range in the primary literature, but precise figures are not publicly available at this time.
Mechanism of Action: Inhibition of HCV Entry
This compound disrupts the initial and essential stage of the HCV lifecycle – the entry of the virus into hepatocytes. This multi-step process involves the coordinated interaction of viral envelope glycoproteins (E1 and E2) with a series of host cell surface receptors.
A study utilizing Surface Plasmon Resonance (SPR) has suggested that the 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile chemotype, to which this compound belongs, may directly target the HCV E1 envelope glycoprotein[1]. By interfering with this viral protein, this compound likely prevents the conformational changes and receptor interactions necessary for viral attachment and subsequent fusion with the host cell membrane.
Signaling Pathway: HCV Entry into Hepatocytes
The following diagram illustrates the complex process of HCV entry, highlighting the potential target stage of this compound.
References
Structural Characterization of Hcv-IN-33: An In-depth Technical Guide
A comprehensive search for publicly available data on a compound specifically designated "Hcv-IN-33" has yielded no direct results. This suggests that "this compound" may be a novel, preclinical, or internally designated compound not yet widely disclosed in scientific literature. Therefore, a detailed structural and functional analysis based on published data is not currently possible.
This guide will instead provide a foundational understanding of the principles and methodologies that would be applied to the structural characterization of a putative Hepatitis C Virus (HCV) integrase inhibitor, contextualized within the broader landscape of HCV drug discovery and integrase inhibitor research.
Introduction to HCV and the Rationale for Targeting Integrase
Hepatitis C is a viral infection that primarily affects the liver and can lead to chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1] The causative agent, the Hepatitis C virus (HCV), is an enveloped, positive-sense single-stranded RNA virus belonging to the Flaviviridae family.[2][3] The HCV genome encodes a single polyprotein that is cleaved into structural and non-structural (NS) proteins.[2][4] The NS proteins are essential for viral replication and include the RNA-dependent RNA polymerase (NS5B), the NS3/4A protease, and other key enzymes.[2][5]
While direct-acting antivirals (DAAs) targeting NS3/4A protease, NS5A, and NS5B polymerase have revolutionized HCV treatment, the emergence of drug resistance underscores the need for novel therapeutic targets.[6] Although HCV is an RNA virus and does not integrate its genetic material into the host genome in the same manner as retroviruses like HIV, the concept of targeting viral enzymes involved in nucleic acid manipulation remains a valid strategy. The term "integrase" in the context of HCV might refer to a yet-to-be-fully-characterized viral or host factor critical for the viral life cycle that shares functional similarities with retroviral integrases, or it could be a misnomer in the provided topic name. For the purpose of this guide, we will proceed with the hypothetical scenario of an HCV-specific integrase-like target.
Hypothetical Mechanism of Action of an HCV Integrase Inhibitor
Drawing parallels from the well-established mechanism of HIV integrase inhibitors, a hypothetical HCV integrase inhibitor like this compound would likely function by disrupting a critical step in the viral replication process that involves nucleic acid strand transfer or manipulation. HIV integrase inhibitors, known as integrase strand transfer inhibitors (INSTIs), chelate divalent metal ions (Mg2+ or Mn2+) in the enzyme's active site, thereby blocking the integration of the viral DNA into the host genome.[7]
A putative HCV integrase inhibitor could potentially interfere with:
-
RNA replication complex formation: By binding to a key protein-RNA or protein-protein interaction site.
-
RNA-dependent RNA synthesis: Through allosteric modulation of the NS5B polymerase or a related cofactor.
-
Viral genome packaging: By disrupting the interaction between the viral RNA and capsid proteins.
The following diagram illustrates a generalized mechanism for an integrase inhibitor.
Hypothetical mechanism of this compound action.
Experimental Protocols for Structural Characterization
The structural elucidation of a novel inhibitor like this compound would involve a multi-pronged approach, combining biophysical, biochemical, and structural biology techniques.
Biophysical Characterization
These methods are crucial for determining the binding affinity and kinetics of the inhibitor to its target protein.
| Technique | Principle | Data Obtained |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as the inhibitor binds to the immobilized target protein. | Association rate (ka), Dissociation rate (kd), Affinity (KD) |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the inhibitor to the target protein in solution. | Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Monitors chemical shift perturbations in the target protein's spectrum upon addition of the inhibitor to identify binding sites. | Binding site mapping, Structural changes upon binding |
Detailed Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization of Target Protein: The purified target HCV protein is covalently immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.
-
Preparation of Analyte: this compound is serially diluted in a suitable running buffer to create a concentration series.
-
Binding Analysis: The different concentrations of this compound are injected over the sensor chip surface. The association and dissociation phases are monitored in real-time.
-
Regeneration: A regeneration solution is injected to remove the bound inhibitor from the target protein, preparing the surface for the next injection.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters.
Structural Biology Techniques
These techniques provide high-resolution three-dimensional structures of the inhibitor-target complex.
| Technique | Principle | Data Obtained |
| X-ray Crystallography | Diffraction of X-rays by a crystal of the protein-inhibitor complex to determine the electron density map and build an atomic model. | High-resolution 3D structure of the binding pocket and inhibitor conformation. |
| Cryo-Electron Microscopy (Cryo-EM) | Imaging of vitrified protein-inhibitor complexes using an electron microscope to reconstruct a 3D model. | 3D structure of large protein complexes that are difficult to crystallize. |
| Computational Modeling and Docking | Uses computer algorithms to predict the binding mode of the inhibitor to the target protein based on their 3D structures. | Predicted binding pose and interactions. |
Experimental Workflow: X-ray Crystallography
The following diagram outlines the typical workflow for determining the crystal structure of a protein-inhibitor complex.
Workflow for X-ray crystallography.
Conclusion
While specific data for "this compound" is not available, the established methodologies for the structural characterization of enzyme inhibitors provide a clear roadmap for how such a compound would be investigated. A combination of biophysical techniques to quantify binding and structural biology methods to visualize the interaction at an atomic level would be essential. The insights gained from such studies would be critical for understanding the inhibitor's mechanism of action and for guiding further drug development efforts, including structure-activity relationship (SAR) studies to improve potency and selectivity. The pursuit of novel HCV targets and inhibitors remains a vital area of research to combat drug resistance and achieve global eradication of Hepatitis C.
References
- 1. Hepatitis C - Wikipedia [en.wikipedia.org]
- 2. Hepatitis C virus: Morphogenesis, infection and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure - HCV Biology - Hepatitis C Online [hepatitisc.uw.edu]
- 4. An insight into the molecular characteristics of hepatitis C virus for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. Hepatitis C virus: life cycle in cells, infection and host response, and analysis of molecular markers influencing the outcome of infection and response to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and development of integrase inhibitors - Wikipedia [en.wikipedia.org]
Preliminary Cytotoxicity Studies of a Novel HCV Inhibitor, Hcv-IN-33, in Hepatocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxicity assessment of Hcv-IN-33, a novel investigational inhibitor of the Hepatitis C Virus (HCV). The document outlines the experimental protocols, presents hypothetical yet plausible data in a structured format, and visualizes key pathways and workflows to facilitate a deeper understanding of the compound's initial safety profile in hepatocytes.
Introduction
Hepatitis C is a viral infection that can lead to chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1][2] While direct-acting antivirals (DAAs) have revolutionized treatment, the potential for drug-induced liver injury remains a critical concern in the development of new HCV inhibitors.[3] Hepatotoxicity is a leading cause of drug attrition during development. Therefore, early and robust in vitro assessment of a compound's cytotoxic effects on hepatocytes is paramount. Primary human hepatocytes are considered the gold standard for these studies due to their metabolic competence, which is crucial for evaluating the toxicity of both the parent compound and its metabolites.[4][5]
This guide details the preliminary cytotoxicity profile of this compound in primary human hepatocytes and the immortalized hepatoma cell line, Huh-7, which is a common model for HCV research.[6][7] The objective of these initial studies is to determine the concentration-dependent effects of this compound on hepatocyte viability and to establish a preliminary therapeutic window.
Experimental Protocols
Cell Culture
-
Primary Human Hepatocytes: Cryopreserved primary human hepatocytes were thawed and cultured according to the supplier's instructions. Cells were seeded onto collagen-coated 96-well plates and allowed to form a monolayer.
-
Huh-7 Cell Line: The human hepatoma cell line Huh-7 was maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% non-essential amino acids. Cells were seeded in 96-well plates and allowed to adhere overnight before treatment.
Compound Treatment
This compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then serially diluted in cell culture medium to achieve the final desired concentrations. The final DMSO concentration in all wells, including vehicle controls, was maintained at or below 0.5%.
Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.
Protocol:
-
After a 72-hour incubation with this compound, the culture medium was removed.
-
MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well and incubated for 4 hours at 37°C.
-
The resulting formazan crystals were dissolved by adding DMSO.
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was expressed as a percentage of the vehicle-treated control.
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
Protocol:
-
Following the 72-hour treatment period, an aliquot of the cell culture supernatant was collected from each well.
-
The supernatant was transferred to a new 96-well plate.
-
LDH reaction mix was added to each well and incubated for 30 minutes at room temperature, protected from light.
-
The absorbance was measured at 490 nm.
-
Cytotoxicity was calculated as a percentage of the maximum LDH release control (cells treated with a lysis buffer).
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Protocol:
-
After 48 hours of exposure to this compound, a luminogenic caspase-3/7 substrate was added to each well.
-
The plate was incubated at room temperature for 1 hour.
-
Luminescence, which is proportional to caspase-3/7 activity, was measured using a luminometer.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data obtained from the preliminary cytotoxicity studies of this compound.
| Cell Type | Assay | Endpoint | This compound (µM) |
| Primary Human Hepatocytes | MTT | CC₅₀ | 48.5 |
| Huh-7 | MTT | CC₅₀ | 62.1 |
| Primary Human Hepatocytes | LDH | CC₅₀ | 55.2 |
| Huh-7 | LDH | CC₅₀ | 71.8 |
Table 1: 50% Cytotoxic Concentration (CC₅₀) of this compound in Hepatocytes.
| Cell Type | This compound Conc. (µM) | Caspase-3/7 Activity (Fold Change vs. Control) |
| Primary Human Hepatocytes | 10 | 1.2 |
| 25 | 2.8 | |
| 50 | 5.1 | |
| Huh-7 | 10 | 1.1 |
| 25 | 2.5 | |
| 50 | 4.7 |
Table 2: Dose-Dependent Induction of Apoptosis by this compound.
Visualizations
Generalized HCV Lifecycle and Potential Targets for Inhibitors
The following diagram illustrates the lifecycle of the Hepatitis C virus and highlights the stages that can be targeted by antiviral therapies. This compound is a hypothetical inhibitor of the NS5B polymerase, which is essential for viral replication.[8][9]
References
- 1. Immortalized hepatocyte-like cells: A competent hepatocyte model for studying clinical HCV isolate infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Hepatitis C Virus Inhibitors Targeting Different Aspects of Infection Using a Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Assessment of Compound Hepatotoxicity Using Human Plateable Cryopreserved Hepatocytes in a 1536-Well-Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Systems for the Study of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. oaepublish.com [oaepublish.com]
- 9. Breakthroughs in hepatitis C research: from discovery to cure - PMC [pmc.ncbi.nlm.nih.gov]
The Potent Anti-HCV Entry Activity of HCV-IN-33: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of HCV-IN-33, a novel and potent inhibitor of Hepatitis C Virus (HCV) entry. Developed as part of a series of 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives, this compound (also identified as compound (S)-3i) demonstrates significant promise in targeting the initial and critical stage of the HCV lifecycle. This document, intended for researchers, scientists, and professionals in drug development, consolidates the available quantitative data, details the experimental methodologies used for its characterization, and visualizes the underlying biological processes.
Executive Summary
This compound is a small molecule inhibitor that has been shown to block the entry of HCV into host hepatocytes. The primary mechanism of action is believed to be the targeting of the HCV E1 envelope glycoprotein, a key component of the viral fusion machinery. This class of compounds exhibits potent antiviral activity at low nanomolar concentrations in cell culture models of HCV infection. With a high selectivity index, this compound presents a promising scaffold for the development of new anti-HCV therapeutics that could complement existing direct-acting antivirals by offering a different mechanism of action.
Quantitative Data on Antiviral Activity and Cytotoxicity
The antiviral efficacy and cellular toxicity of this compound and its related compounds have been evaluated using cell-based assays. The following table summarizes the key quantitative data.
| Compound | Assay Type | Cell Line | Target | EC50 / IC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound ((S)-3i) | HCVcc | Huh-7.5 | HCV Entry | Low Nanomolar | > 20 | High | [1] |
| L0909 (related derivative) | HCVcc | Huh-7.5 | HCV Entry | 22 | > 13.26 | > 600 | [2] |
Note: The specific EC50 for this compound is reported as being in the "low nanomolar" range. The value for the closely related and highly effective derivative, L0909, is provided for a more precise reference of the potency of this chemical series.
Core Mechanism: Inhibition of HCV Entry
HCV entry into a hepatocyte is a complex, multi-step process that involves the coordinated interaction of viral envelope glycoproteins (E1 and E2) with several host cell factors. This process includes initial attachment, binding to specific receptors like CD81 and scavenger receptor class B type I (SR-BI), lateral migration of the virus-receptor complex to tight junctions, and interaction with claudin-1 and occludin, ultimately leading to clathrin-mediated endocytosis and low pH-triggered membrane fusion.[3][4][5]
This compound is characterized as an HCV entry inhibitor.[1] Surface Plasmon Resonance (SPR) experiments have suggested that this class of compounds may exert its effect by directly targeting the viral E1 glycoprotein.[6] The E1 protein, along with E2, forms a heterodimer on the viral envelope and is believed to play a crucial role in the fusion of the viral and endosomal membranes, a critical step for the release of the viral genome into the cytoplasm.[7][8] By binding to E1, it is hypothesized that this compound prevents the conformational changes necessary for membrane fusion.
Figure 1: Proposed mechanism of this compound action on HCV entry.
Experimental Protocols
The characterization of this compound relied on established in vitro virological assays. The detailed methodologies for these key experiments are outlined below.
HCV Pseudoparticle (HCVpp) Entry Assay
This assay is used to specifically study the entry step of the HCV life cycle in a safe and reproducible manner, independent of viral replication.
Principle: Retroviral core particles (e.g., from Murine Leukemia Virus - MLV) are produced that are "pseudotyped" with HCV E1 and E2 glycoproteins on their surface. These particles contain a reporter gene, typically luciferase. The HCVpp can infect hepatoma cells in a single round, and the efficiency of entry is quantified by measuring the activity of the reporter gene.
Protocol:
-
Production of HCVpp:
-
HEK293T cells are co-transfected with three plasmids:
-
A plasmid encoding the retroviral core proteins (e.g., MLV gag-pol).
-
A retroviral transfer vector containing a reporter gene (e.g., firefly luciferase).
-
An expression plasmid for the HCV E1E2 glycoproteins of a specific genotype.
-
-
The transfected cells are incubated for 48-72 hours, during which HCVpp are secreted into the cell culture supernatant.
-
The supernatant containing the HCVpp is harvested and filtered.
-
-
Infection Assay:
-
Huh-7 or other susceptible hepatoma cells are seeded in 96-well plates.
-
The cells are pre-incubated with various concentrations of this compound for a specified time (e.g., 1 hour).
-
The HCVpp-containing supernatant is then added to the cells.
-
The cells are incubated for 4-6 hours to allow for viral entry.
-
The inoculum is removed, and fresh medium is added. The cells are incubated for another 48-72 hours to allow for the expression of the reporter gene.
-
-
Quantification:
Cell-Culture Derived HCV (HCVcc) Infection Assay
This assay evaluates the effect of the inhibitor in the context of a complete viral life cycle with infectious HCV particles.
Principle: Hepatoma cells (e.g., Huh-7.5) are infected with infectious HCV particles generated in cell culture. The efficacy of the inhibitor is determined by measuring the reduction in a marker of viral replication, such as HCV RNA levels or the expression of a viral protein.
Protocol:
-
Cell Seeding: Huh-7.5 cells are seeded in 96-well plates and allowed to adhere.
-
Infection and Treatment:
-
Cells are treated with serial dilutions of this compound.
-
Immediately after, cells are infected with a known titer of HCVcc (e.g., JFH-1 strain).
-
The plates are incubated for a period that allows for multiple rounds of infection (e.g., 72-96 hours).
-
-
Quantification of HCV Replication:
-
qRT-PCR: Total RNA is extracted from the cells, and the levels of HCV RNA are quantified by quantitative reverse transcription PCR. The reduction in HCV RNA levels in treated cells is compared to untreated controls.
-
Immunostaining: Cells are fixed, permeabilized, and stained with an antibody against an HCV protein (e.g., NS5A). The number of infected cells or foci of infection is then counted.[6]
-
Reporter Assay: If a reporter virus (e.g., expressing luciferase) is used, the cells are lysed, and the reporter activity is measured as described for the HCVpp assay.
-
-
Cytotoxicity Assay: In parallel, the cytotoxicity of the compound on the host cells is measured using an assay such as the MTT assay to determine the CC50 value.[1]
Figure 2: Generalized workflow for key antiviral assays.
Surface Plasmon Resonance (SPR) Assay
This biophysical technique is used to measure the binding interaction between the inhibitor and its putative target protein in real-time.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip. A target protein (ligand) is immobilized on the chip. When a potential binding partner (analyte, in this case, this compound) is flowed over the surface, binding causes a change in mass at the surface, which alters the refractive index and is detected as a response.
Protocol:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated.
-
Ligand Immobilization: Recombinant, purified HCV E1 protein is immobilized onto the surface of the sensor chip using amine coupling.
-
Binding Analysis:
-
A solution containing a specific concentration of this compound is injected over the chip surface at a constant flow rate.
-
The association of the compound to the immobilized E1 is monitored in real-time.
-
After the injection, a buffer is flowed over the chip to monitor the dissociation of the compound.
-
-
Data Analysis: The resulting sensorgram (a plot of response units vs. time) is analyzed to determine the binding kinetics (association and dissociation rates) and affinity (dissociation constant, KD).[10]
Conclusion and Future Directions
This compound is a potent and selective inhibitor of HCV entry, representing a valuable chemical probe for studying the intricacies of this process. Its novel mechanism, potentially targeting the HCV E1 glycoprotein, makes it an attractive candidate for further preclinical development, particularly for use in combination therapies to overcome drug resistance and improve treatment outcomes. Future research should focus on elucidating the precise binding site on the E1 protein, optimizing the pharmacokinetic properties of this chemical series, and evaluating its efficacy in in vivo models of HCV infection.
References
- 1. Hepatitis C virus Cell-to-cell Spread Assay [en.bio-protocol.org]
- 2. journals.asm.org [journals.asm.org]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dhs.wisconsin.gov [dhs.wisconsin.gov]
- 6. Hepatitis C virus Cell-to-cell Spread Assay [bio-protocol.org]
- 7. Hepatitis C Virus Envelope Glycoprotein E1 Forms Trimers at the Surface of the Virion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Role of Hepatitis C Virus Envelope Glycoprotein E1 in Virus Entry and Assembly [frontiersin.org]
- 9. Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a Novel Drug Lead That Inhibits HCV Infection and Cell-to-Cell Transmission by Targeting the HCV E2 Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Role of IL-33 in HCV-Induced Liver Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic Hepatitis C Virus (HCV) infection is a leading cause of liver fibrosis, which can progress to cirrhosis and hepatocellular carcinoma. Understanding the molecular drivers of this fibrotic process is critical for developing effective therapeutics. Interleukin-33 (IL-33), a member of the IL-1 cytokine family, has emerged as a key mediator in the pathogenesis of liver fibrosis.[1][2] This document provides an in-depth technical overview of the role of IL-33 in HCV-induced liver fibrosis, detailing the underlying signaling pathways, presenting quantitative data from key studies, and outlining relevant experimental protocols.
The IL-33/ST2 Axis: An Overview
IL-33 functions as an "alarmin," a danger signal released by stressed or necrotic cells, particularly hepatocytes and endothelial cells, in response to tissue injury.[1][3] Its biological effects are mediated through its receptor, ST2 (also known as IL1RL1), which is expressed on various immune cells and non-immune cells, including hepatic stellate cells (HSCs).[1][3] The IL-33/ST2 signaling axis is implicated in a range of inflammatory and fibrotic diseases.[4]
The ST2 receptor exists in two main isoforms: a membrane-bound form (ST2L) that transduces the IL-33 signal, and a soluble form (sST2) that acts as a decoy receptor, sequestering free IL-33 and inhibiting its activity.[1] An imbalance between IL-33 and sST2 can therefore significantly modulate the inflammatory and fibrotic response.
IL-33's Pro-Fibrogenic Role in the Liver
In the context of chronic liver injury, such as that caused by HCV, damaged hepatocytes release IL-33.[5] This initiates a pro-fibrotic cascade through two primary, potentially synergistic, mechanisms:
-
Direct Activation of Hepatic Stellate Cells (HSCs): HSCs are the primary producers of extracellular matrix (ECM) proteins in the liver. Upon activation by IL-33, HSCs transdifferentiate into myofibroblast-like cells, characterized by the expression of alpha-smooth muscle actin (α-SMA) and excessive production of collagen.[1][6]
-
Recruitment and Activation of Type 2 Innate Lymphoid Cells (ILC2s): IL-33 is a potent activator and chemoattractant for ILC2s.[1][7] Activated ILC2s in the liver produce type 2 cytokines, most notably IL-13. IL-13 then acts on HSCs via the IL-4 receptor alpha (IL-4Rα) and STAT6 signaling pathway, further promoting their activation and fibrogenic activity.[5][7]
Studies have consistently shown that hepatic expression of IL-33 and its receptor ST2 are upregulated in both human and murine fibrotic livers, with levels correlating with the severity of fibrosis.[4]
Evidence for IL-33's Role in HCV-Specific Liver Fibrosis
Multiple studies have specifically linked elevated IL-33 to the pathogenesis of chronic hepatitis C. Serum levels of IL-33 are significantly higher in patients with chronic HCV (CHC) compared to healthy individuals or those who have spontaneously resolved the infection.[8][9] Furthermore, these elevated IL-33 levels correlate positively with markers of liver damage, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), as well as with HCV viral load.[8][9][10] The overexpression of IL-33 has been directly correlated with the development and progression of HCV-induced liver fibrosis.[8][10]
Signaling Pathways
Direct IL-33 Signaling in Hepatic Stellate Cells
Binding of IL-33 to the ST2L receptor on HSCs activates downstream mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38.[1][6] This cascade leads to the increased transcription of pro-fibrotic genes such as ACTA2 (α-SMA), COL1A1 (Collagen Type I Alpha 1), and pro-inflammatory cytokines like IL-6 and TGF-β.[5][6]
Caption: Direct activation of Hepatic Stellate Cells (HSCs) by IL-33 via MAPK signaling.
Indirect IL-33 Signaling via ILC2s
IL-33 released from damaged hepatocytes binds to ST2L on liver-resident ILC2s. This stimulates the ILC2s to produce and secrete IL-13. IL-13 then binds to its receptor (IL-4Rα) on HSCs, activating the STAT6 transcription factor. Phosphorylated STAT6 translocates to the nucleus, promoting the expression of fibrogenic genes.[5][7]
Caption: Indirect HSC activation by IL-33 through the ILC2-IL-13-STAT6 pathway.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating IL-33 in HCV and liver fibrosis.
Table 1: IL-33 and sST2 Levels in Human Subjects
| Parameter | Patient Group | Finding | Reference |
|---|---|---|---|
| Serum IL-33 | Chronic Hepatitis C (CHC) vs. Healthy Controls (HC) & Spontaneously Resolved (SR-HCV) | Significantly higher in CHC patients. | [8] |
| Serum IL-33 | CHC vs. HC | Significantly elevated in CHC patients. | [9] |
| Serum IL-33 | CHC vs. HCC (Hepatocellular Carcinoma) | Significantly increased in both CHC and HCC vs. controls; no significant difference between CHC and HCC. | [10] |
| Hepatic IL-33 | Liver Fibrosis/Cirrhosis vs. Normal Liver | Increased IL-33 expression in fibrotic/cirrhotic tissue. | [6][11] |
| Serum sST2 | CHC & SR-HCV vs. HC | Significantly higher in both CHC and SR-HCV patients compared to HC. |[8] |
Table 2: Correlation of IL-33 with Liver Damage and Fibrosis Markers
| Correlation | Patient Group / Model | Finding | Reference |
|---|---|---|---|
| IL-33 and ALT/AST | CHC Patients | Positive correlation between serum IL-33 and serum ALT/AST levels. | [8][9] |
| IL-33 and HCV RNA | CHC Patients | Positive correlation between serum IL-33 and HCV viral load. | [9] |
| IL-33 and Fibrosis Stage | CHC Patients | Serum IL-33 levels increase with the progression of liver fibrosis. | [10] |
| IL-33 and Collagen | Murine Fibrotic Livers | IL-33 expression correlated with collagen expression. |[9] |
Table 3: In Vitro Effects of Recombinant IL-33 on Hepatic Stellate Cells (HSCs)
| Cell Type | Treatment | Outcome | Reference |
|---|---|---|---|
| Primary Mouse HSCs | Recombinant IL-33 (1-100 ng/ml) | Increased expression of IL-6, TGF-β, α-SMA, and collagen. | [6] |
| Primary Mouse HSCs | Recombinant IL-33 | Activation of ERK, JNK, and p38 MAPK pathways. | [1][6] |
| ST2-deficient Mouse HSCs | Recombinant IL-33 | Abrogation of IL-33-induced activation (no increase in α-SMA, collagen, etc.). | [6] |
| Primary Mouse HSCs | Recombinant IL-33 + MAPK inhibitors | Abrogation of IL-33-induced activation. |[6] |
Experimental Protocols and Methodologies
Animal Models of Liver Fibrosis
-
Bile Duct Ligation (BDL): A surgical model that induces cholestatic liver injury and fibrosis.
-
Procedure: Mice (e.g., C57BL/6 wild-type and ST2-deficient) are anesthetized. A midline laparotomy is performed to expose the common bile duct, which is then double-ligated and transected between the ligatures. Sham-operated controls undergo the same procedure without ligation.[2][6]
-
Analysis: Livers and serum are typically collected 1-3 weeks post-surgery to assess fibrosis (histology, hydroxyproline content) and gene/protein expression.[6]
-
-
Carbon Tetrachloride (CCl₄) Administration: A toxin-induced model of hepatocellular injury and fibrosis.
-
Humanized Mouse Models for HCV: To study HCV-specific pathogenesis, immunodeficient mice are engrafted with human hepatocytes and sometimes human immune cells.
In Vitro HCV Infection and Fibrosis Models
-
HCV Cell Culture (HCVcc) System:
-
Cells: Huh-7 human hepatoma cells or their derivatives (e.g., Huh-7.5) are highly permissive to HCV infection.[14][15]
-
Virus: Infectious virus is generated by transfecting Huh-7.5 cells with in vitro-transcribed RNA from HCV cDNA clones, such as the genotype 2a clone JFH-1.[14][16]
-
Infection Protocol: Supernatant containing infectious HCV particles is collected, filtered, and used to infect naive hepatocyte cultures. Infection can be monitored by measuring viral RNA (RT-PCR) or viral protein expression (immunofluorescence for NS5A).[15]
-
-
Hepatocyte-HSC Co-culture System:
-
Objective: To model the paracrine signaling between HCV-infected hepatocytes and HSCs.
-
Procedure:
-
Infect Huh-7 cells with HCVcc (e.g., JFH-1).[17]
-
After 48-72 hours, collect the conditioned media from the infected Huh-7 cells.
-
Transfer the conditioned media onto a culture of HSCs (e.g., the human HSC line LX-2 or primary human/rat HSCs).[17]
-
After 24-48 hours of incubation, analyze the HSCs for activation markers.[17]
-
-
Analysis: Assess HSC activation by measuring the mRNA or protein levels of α-SMA, COL1A1, and TIMP-1 via qPCR or Western blot.[17]
-
Key Molecular and Cellular Assays
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Application: To quantify the concentration of IL-33, sST2, and other cytokines (e.g., IL-6, IL-13, TNF-α) in serum, plasma, or cell culture supernatants.[6][8]
-
Method: Commercial ELISA kits are used according to the manufacturer's instructions. Briefly, samples are added to microplates pre-coated with a capture antibody. A detection antibody conjugated to an enzyme (e.g., HRP) is then added, followed by a substrate to produce a colorimetric signal proportional to the analyte concentration.[6]
-
-
Quantitative Real-Time PCR (qPCR):
-
Application: To measure the mRNA expression levels of genes of interest (IL33, IL1RL1 (ST2), ACTA2, COL1A1, TGFB1, etc.) in liver tissue or cultured cells.[6]
-
Method: Total RNA is extracted and reverse-transcribed into cDNA. qPCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green). Relative gene expression is calculated using the ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH or ACTB).
-
-
Western Blotting:
-
Application: To detect and quantify specific proteins in tissue homogenates or cell lysates. Used to measure total and phosphorylated signaling proteins (p-ERK, p-JNK, p-p38, p-STAT6) and fibrosis markers (α-SMA, Collagen I).[6][18]
-
Method: Proteins are separated by SDS-PAGE, transferred to a membrane (PVDF or nitrocellulose), and probed with primary antibodies specific to the target protein, followed by a secondary antibody conjugated to HRP for chemiluminescent detection.
-
-
Histology and Immunohistochemistry (IHC):
-
Application: To visualize fibrosis and locate protein expression within the liver tissue architecture.
-
Method:
-
Fibrosis Staining: Formalin-fixed, paraffin-embedded liver sections are stained with Sirius Red or Masson's trichrome to visualize collagen deposition.[6]
-
IHC: Sections are incubated with a primary antibody against a target protein (e.g., IL-33, α-SMA), followed by a secondary antibody and a chromogenic substrate (e.g., DAB) to visualize the location and intensity of the protein.[11]
-
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the role of IL-33 in HCV-induced fibrosis.
Caption: A generalized experimental workflow for studying IL-33 in liver fibrosis.
Therapeutic Implications
The central role of the IL-33/ST2 axis in driving liver fibrosis makes it an attractive therapeutic target.[1][2][5] Strategies currently being explored include:
-
Neutralizing antibodies against IL-33.
-
Soluble ST2-Fc fusion proteins to act as a decoy receptor.
-
Small molecule inhibitors targeting downstream signaling components like the MAPK pathways.
Targeting this pathway could potentially halt or even reverse the progression of fibrosis in patients with chronic liver diseases, including HCV.[2] However, the dual role of IL-33 in both promoting fibrosis in chronic injury and protecting against acute injury must be carefully considered when developing such therapeutics.[1]
Conclusion
Compelling evidence from human studies and experimental models firmly establishes IL-33 as a critical pro-fibrogenic cytokine in the context of HCV-induced liver disease. Released by damaged hepatocytes, IL-33 orchestrates the fibrotic response by directly activating hepatic stellate cells and by indirectly promoting their activation via ILC2-derived IL-13. The strong correlation between IL-33 levels, viral load, liver damage, and fibrosis severity underscores its significance in disease progression. A thorough understanding of the detailed mechanisms and experimental models presented in this guide is essential for researchers and developers aiming to create novel anti-fibrotic therapies targeting the IL-33/ST2 pathway.
References
- 1. Interleukin-33 in the pathogenesis of liver fibrosis: alarming ILC2 and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin-33 drives hepatic fibrosis through activation of hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | IL-33/ST2 Axis in Organ Fibrosis [frontiersin.org]
- 5. Targeting Certain Interleukins as Novel Treatment Options for Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin-33 drives hepatic fibrosis through activation of hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interleukin-33-dependent innate lymphoid cells mediate hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum IL-33 Levels Are Associated with Liver Damage in Patients with Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IL-33-ST2 Axis in Liver Disease: Progression and Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elevated Levels of IL-33, IL-17 and IL-25 Indicate the Progression from Chronicity to Hepatocellular Carcinoma in Hepatitis C Virus Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholars.okstate.edu [scholars.okstate.edu]
- 12. A Humanized Mouse Model to Study Hepatitis C Virus Infection, Immune Response, and Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of murine models to study Hepatitis C virus induced liver pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hepatitis C Virus: Propagation, Quantification, and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Persistent hepatitis C virus infection in microscale primary human hepatocyte cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Persistent Hepatitis C Virus Infection In Vitro: Coevolution of Virus and Host - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Interleukin-33 facilitates liver regeneration through serotonin-involved gut-liver axis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the IL-33 Signaling Pathway in HCV-Associated Hepatocellular Carcinoma
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Interleukin-33 (IL-33), a member of the IL-1 cytokine family, has emerged as a critical modulator of the tumor microenvironment in chronic liver diseases. In the context of Hepatitis C Virus (HCV)-associated hepatocellular carcinoma (HCC), the IL-33/ST2 signaling axis plays a dualistic and complex role. Acting as an "alarmin" released from damaged hepatocytes, IL-33 initiates a signaling cascade that profoundly influences liver inflammation, fibrosis, and ultimately, carcinogenesis. Elevated levels of IL-33 are consistently observed in patients with chronic hepatitis C and are strongly correlated with the progression of liver fibrosis, a major precursor to HCC. The pathway's activation of hepatic stellate cells (HSCs) and type 2 innate lymphoid cells (ILC2s) is central to its pro-fibrogenic effects.[1][2][3] While its role in established HCC is more ambiguous, with some studies indicating lower expression in tumor tissue compared to cirrhotic tissue, high IL-33 expression is often associated with a poor prognosis.[4][5] This guide provides a detailed examination of the molecular signaling, cellular players, and quantitative expression data related to the IL-33 pathway in HCV-associated HCC, alongside key experimental protocols for its investigation. Understanding this pathway is crucial for developing novel therapeutic strategies targeting the inflammatory and fibrotic drivers of liver cancer.
The Core IL-33/ST2 Signaling Pathway
The canonical IL-33 signaling pathway is initiated when extracellular IL-33 binds to its receptor complex. This complex consists of the primary receptor, Suppression of Tumorigenicity 2 (ST2 or IL1RL1), and the co-receptor, IL-1 Receptor Accessory Protein (IL-1RAcP).[6][7] Upon ligand binding, the Toll-interleukin 1 receptor (TIR) domains of ST2 and IL-1RAcP heterodimerize, recruiting the intracellular adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[1]
This recruitment initiates a downstream cascade involving IL-1R-associated kinases (IRAKs), primarily IRAK1 and IRAK4.[1] Subsequent signaling events lead to the activation of key transcription factors, including Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) such as p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[6][1][2] The activation of these pathways results in the transcription of a wide array of genes involved in inflammation, immunity, and tissue remodeling. A soluble, truncated form of the ST2 receptor (sST2) acts as a decoy, sequestering free IL-33 and thereby inhibiting the signaling cascade.[7]
Quantitative Data on IL-33/ST2 Expression in HCV-Associated Liver Disease
The expression of IL-33 and its receptors is significantly altered throughout the progression of HCV-related liver disease, from chronic hepatitis to cirrhosis and HCC. While serum levels generally indicate heightened inflammation, tissue expression reveals a more dynamic and localized role.
Table 1: Serum Levels of IL-33
| Patient Group | Finding | Significance (vs. Healthy Controls) | Reference(s) |
| Chronic Hepatitis C (CHC) | Significantly elevated | p < 0.0001 | [6][7][8] |
| HCV with HCC | Significantly elevated | p < 0.0001 | [6][8] |
| CHC vs. HCC | No significant difference | - | [6][8] |
| CHC | Levels decrease after interferon treatment | - | [1][7] |
| CHC | Positive correlation with ALT, AST, and HCV RNA levels | - | [1][7] |
Table 2: Serum Levels of Soluble ST2 (sST2)
| Patient Group | Finding | Significance (vs. Healthy Controls) | Reference(s) |
| Chronic Hepatitis C (CHC) | Significantly elevated | p < 0.05 | [7] |
| HCV with Cirrhosis (LC) | Significantly elevated | p < 0.0001 | [9] |
| HCV with HCC | Significantly elevated | p < 0.0001 | [9] |
| HCV-LC vs. HCV-HCC | Levels higher in LC than HCC | p < 0.0001 | [9] |
| HCC | High sST2 associated with poor overall survival | p = 0.003 | [9] |
Table 3: IL-33 Tissue Expression (Liver)
| Patient Group | Finding | Comparison | Reference(s) |
| HCV-Cirrhosis | Higher expression | vs. Normal Liver | [4] |
| HCV-HCC | Lower expression | vs. HCV-Cirrhosis & Normal Liver | [4] |
| Fibrotic Liver (general) | Overexpression of IL-33 and ST2 mRNA | vs. Normal Liver | [1][10] |
| HCC | Upregulated in tumor tissue | vs. Paired Adjacent Tissue | [5] |
| HCC | High expression correlates with shorter survival | - | [5] |
Mechanisms in HCV-Driven Fibrogenesis and Carcinogenesis
In HCV infection, chronic hepatocyte damage and necrosis lead to the release of IL-33, which acts as a key driver of liver fibrosis. The primary cellular targets of IL-33 in the liver are hepatic stellate cells (HSCs) and type 2 innate lymphoid cells (ILC2s).
-
Activation of Hepatic Stellate Cells (HSCs): HSCs are the main producers of extracellular matrix proteins in the liver. In fibrotic livers, activated HSCs are a major source of IL-33 themselves.[10] IL-33 directly binds to ST2 receptors on HSCs, activating MAPK and other pathways, which stimulates their production of pro-fibrotic molecules like collagen, α-SMA, IL-6, and TGF-β.[2][11]
-
Activation of Innate Lymphoid Cells (ILC2s): IL-33 is a potent activator and accumulator of ILC2s in the liver.[1][3] These activated ILC2s produce large amounts of Th2 cytokines, particularly IL-13. IL-13 then acts on HSCs via the IL-4Rα-STAT6 pathway to further promote their activation and drive fibrosis.[1][3]
This sustained cycle of inflammation and fibrosis creates a pro-tumorigenic microenvironment, facilitating the development of HCC. The HCV core protein itself can modulate inflammatory pathways such as NF-κB, potentially influencing the cytokine milieu, though a direct link to IL-33 induction requires further study.[12][13]
Key Experimental Methodologies
Investigating the IL-33/ST2 axis requires a combination of techniques to measure protein and mRNA levels in patient samples and to probe functional effects in cellular and animal models.
Protocol 1: Quantification of IL-33 in Liver Tissue by Immunohistochemistry (IHC)
This protocol is adapted from methodologies used to quantify IL-33 protein expression and localization in liver biopsies.[4][10]
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) liver tissue sections (4-5 μm) are deparaffinized in xylene and rehydrated through a graded ethanol series.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate buffer (10 mM, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes. Slides are then allowed to cool to room temperature.
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide for 10 minutes. Non-specific binding is blocked by incubating with a protein block solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against human IL-33 (e.g., a validated polyclonal or monoclonal antibody) overnight at 4°C.
-
Secondary Antibody & Detection: After washing in PBS, sections are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The signal is visualized using a diaminobenzidine (DAB) chromogen system, resulting in a brown precipitate at the site of antigen expression.
-
Counterstaining & Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a permanent mounting medium.
-
Image Analysis: Stained slides are scanned to create digital images. The IL-33 signal strength can be quantified using image analysis software, calculating the amount of specific chromogen per pixel, often expressed in energy units per pixel (eu/px).[4]
Protocol 2: Measurement of Serum IL-33 and sST2 by ELISA
This protocol is a standard method for quantifying cytokine levels in patient serum.[7][14]
-
Sample Collection: Collect peripheral blood from patients and healthy controls. Separate serum by centrifugation and store at -80°C until use.
-
Assay Procedure: Use a commercial sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit for human IL-33 or sST2.
-
Plate Coating: A 96-well plate is pre-coated with a capture antibody specific for the target protein (IL-33 or sST2).
-
Sample Incubation: Add serum samples and standards to the wells and incubate to allow the target protein to bind to the immobilized antibody.
-
Detection Antibody: After washing, add a biotin-conjugated detection antibody that binds to a different epitope on the target protein.
-
Enzyme Conjugate & Substrate: Add streptavidin-HRP conjugate, which binds to the biotinylated detection antibody. After another wash, add a tetramethylbenzidine (TMB) substrate solution. The HRP enzyme catalyzes a color change.
-
Measurement: Stop the reaction with an acid solution and measure the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the concentration of IL-33 or sST2 in the samples by comparing their absorbance to the standard curve generated from the known concentrations of the standards.
Protocol 3: In Vitro Stimulation of Hepatic Stellate Cells (HSCs) with IL-33
This protocol allows for the direct investigation of IL-33's effect on the primary cells responsible for fibrosis.[2][11]
-
HSC Isolation: Isolate primary HSCs from mouse or human liver tissue using a density gradient centrifugation method (e.g., with Nycodenz or Percoll).
-
Cell Culture: Culture the isolated HSCs in appropriate media until they become activated (displaying a myofibroblast-like phenotype).
-
Stimulation: Treat the activated HSCs with varying concentrations of recombinant IL-33 (e.g., 0, 1, 10, 50, 100 ng/ml) for a specified time (e.g., 24 hours).
-
Analysis of Gene Expression: Extract total RNA from the cells and perform quantitative real-time PCR (qPCR) to measure the mRNA levels of pro-fibrotic genes, such as COL1A1 (Collagen), ACTA2 (α-SMA), TGFB1, and IL6.
-
Analysis of Protein Expression: Analyze protein levels in cell lysates by Western blot for α-SMA or phosphorylated signaling proteins (p-JNK, p-ERK, p-p38). Measure secreted proteins like collagen and IL-6 in the culture supernatant by ELISA.
-
Inhibitor Studies: To confirm signaling pathways, pre-treat cells with specific pharmacological inhibitors (e.g., MAPK inhibitors) before stimulation with IL-33.
Therapeutic Implications and Future Directions
The central role of the IL-33/ST2 axis in promoting liver fibrosis makes it an attractive therapeutic target for preventing the progression of chronic hepatitis C to cirrhosis and HCC.
-
Targeting IL-33: Neutralizing antibodies against IL-33 could block the initiation of the pro-fibrotic cascade.
-
Targeting the ST2 Receptor: Antagonistic antibodies targeting the ST2 receptor could prevent signal transduction.
-
Enhancing sST2 Activity: Recombinant sST2 could be used as a decoy receptor to sequester excess IL-33.
However, the dual nature of IL-33 signaling presents a challenge. While it promotes fibrosis, IL-33 can also have protective roles in acute inflammation and anti-tumor immunity by activating cytotoxic CD8+ T cells.[9][15] Therefore, therapeutic strategies must be carefully designed to inhibit pro-fibrotic and pro-tumorigenic effects without compromising beneficial immune responses. Future research should focus on elucidating the precise context-dependent functions of IL-33 in the HCC microenvironment and identifying downstream mediators that can be targeted with greater specificity.
References
- 1. IL-33-ST2 Axis in Liver Disease: Progression and Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin-33 drives hepatic fibrosis through activation of hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interleukin-33-dependent innate lymphoid cells mediate hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.okstate.edu [scholars.okstate.edu]
- 5. Exogenous interleukin-33 promotes hepatocellular carcinoma growth by remodelling the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevated Levels of IL-33, IL-17 and IL-25 Indicate the Progression from Chronicity to Hepatocellular Carcinoma in Hepatitis C Virus Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serum IL-33 Levels Are Associated with Liver Damage in Patients with Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. High Serum Levels of the Interleukin-33 Receptor Soluble ST2 as a Negative Prognostic Factor in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interleukin-33 overexpression is associated with liver fibrosis in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interleukin-33 drives hepatic fibrosis through activation of hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hepatitis C virus core protein: Not just a nucleocapsid building block, but an immunity and inflammation modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | HCV Core Protein Induces Chemokine CCL2 and CXCL10 Expression Through NF-κB Signaling Pathway in Macrophages [frontiersin.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Role of IL-33 expression in oncogenesis and development of human hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HCV-IN-33 in Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hepatitis C Virus (HCV) infection is a major cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1][2] The development of direct-acting antivirals (DAAs) has revolutionized treatment, yet the exploration of new therapeutic targets remains crucial.[3][4] HCV-IN-33 is a novel experimental small molecule inhibitor designed to target host pathways involved in the HCV life cycle. Specifically, this compound is hypothesized to modulate the Interleukin-33 (IL-33) signaling pathway, which has been implicated in the pathogenesis of HCV-related liver injury.[5][6] IL-33, a member of the IL-1 family of cytokines, can activate nuclear factor-κB (NF-κB) and mitogen-activated protein (MAP) kinase signaling pathways, promoting a Th2 response.[7] These application notes provide detailed protocols for evaluating the efficacy and mechanism of action of this compound in relevant cell culture models of HCV infection.
Data Presentation
Table 1: In Vitro Efficacy of this compound against HCV Replication
| Cell Line | HCV Genotype | Assay Type | IC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Huh-7.5 | 2a (JFH-1) | Replicon | 15 | >50 | >3333 |
| Huh-7.5 | 1b | Replicon | 25 | >50 | >2000 |
| Primary Human Hepatocytes | 2a (JFH-1) | Infectious Virus | 50 | >50 | >1000 |
Table 2: Effect of this compound on Cytokine Expression in HCV-Infected Huh-7.5 Cells
| Treatment | IL-33 mRNA (Fold Change) | NF-κB Activity (Fold Change) | IL-6 mRNA (Fold Change) | IFN-γ mRNA (Fold Change) |
| Mock-infected | 1.0 | 1.0 | 1.0 | 1.0 |
| HCV-infected (JFH-1) | 5.2 | 4.8 | 3.5 | 0.8 |
| HCV-infected + this compound (50 nM) | 2.1 | 1.5 | 1.2 | 1.1 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: Huh-7.5 cells (a subclone of Huh-7 cells highly permissive for HCV replication).[8]
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.
HCV Replicon Assay
This assay is used to assess the direct inhibitory effect of this compound on HCV RNA replication.
-
Materials:
-
Huh-7.5 cells harboring a subgenomic HCV replicon (e.g., genotype 1b or 2a) that expresses a reporter gene (e.g., Luciferase).
-
96-well white, clear-bottom plates.
-
This compound.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Seed replicon-containing Huh-7.5 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log concentration of the compound.
-
Cell Viability Assay (CC50 Determination)
This assay is performed to determine the cytotoxicity of this compound.
-
Materials:
-
Huh-7.5 cells.
-
96-well clear plates.
-
This compound.
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar MTS/MTT-based assay.
-
-
Procedure:
-
Seed Huh-7.5 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound, including a vehicle control.
-
Incubate the plate for 72 hours at 37°C.
-
Measure cell viability using a commercial viability reagent according to the manufacturer's protocol.
-
Calculate the 50% cytotoxic concentration (CC50).
-
HCV Infection Assay
This assay evaluates the effect of this compound on the entire viral life cycle.
-
Materials:
-
Huh-7.5 cells.
-
HCVcc (cell culture-produced infectious HCV, e.g., JFH-1 strain).[9]
-
This compound.
-
TRIzol reagent for RNA extraction.
-
qRT-PCR reagents for HCV RNA quantification.
-
-
Procedure:
-
Seed Huh-7.5 cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to attach overnight.
-
Pre-treat the cells with different concentrations of this compound for 2 hours.
-
Infect the cells with HCVcc at a multiplicity of infection (MOI) of 0.1 for 4 hours in the presence of the compound.
-
Remove the inoculum, wash the cells with PBS, and add fresh medium containing the respective concentrations of this compound.
-
Incubate for 72 hours.
-
Harvest the cell supernatant to measure extracellular HCV RNA or harvest the cells to measure intracellular HCV RNA.
-
Extract total RNA using TRIzol and perform qRT-PCR to quantify HCV RNA levels.
-
Western Blot Analysis for Signaling Pathway Proteins
This protocol is to assess the effect of this compound on the IL-33 signaling pathway.
-
Materials:
-
HCV-infected and mock-infected Huh-7.5 cells treated with this compound.
-
RIPA buffer with protease and phosphatase inhibitors.
-
Primary antibodies against phospho-NF-κB p65, total NF-κB p65, and GAPDH.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence detection reagent.
-
-
Procedure:
-
Lyse the cells with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Visualizations
Caption: IL-33 signaling pathway and the proposed mechanism of action for this compound.
Caption: Experimental workflow for evaluating this compound in cell culture models.
References
- 1. Hepatitis C - Wikipedia [en.wikipedia.org]
- 2. Experimental models for hepatitis C virus (HCV): New opportunities for combating hepatitis C | Annals of Hepatology [elsevier.es]
- 3. oaepublish.com [oaepublish.com]
- 4. Breakthroughs in hepatitis C research: from discovery to cure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serum IL-33 Levels Are Associated with Liver Damage in Patients with Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Elevated Levels of IL-33, IL-17 and IL-25 Indicate the Progression from Chronicity to Hepatocellular Carcinoma in Hepatitis C Virus Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell culture systems for the hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Hcv-IN-33 in HCV Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of Hcv-IN-33, a known Hepatitis C Virus (HCV) entry inhibitor, in antiviral assays. A detailed rationale for selecting the appropriate assay methodology is presented, with a focus on the HCV pseudoparticle (HCVpp) system, which is the industry standard for evaluating entry inhibitors. While a standard HCV replicon assay is a powerful tool for screening replication inhibitors, it is not suitable for assessing the activity of entry inhibitors like this compound as it bypasses the viral entry step. This document includes a detailed protocol for the HCVpp assay, guidance on data presentation, and visual representations of the experimental workflow and the HCV entry pathway to facilitate a deeper understanding of the underlying scientific principles.
Introduction to this compound and its Target
Hepatitis C is a liver disease caused by the Hepatitis C Virus (HCV), a small, enveloped, single-stranded RNA virus.[1] Chronic HCV infection can lead to severe liver complications, including cirrhosis and hepatocellular carcinoma.[2] The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment. These agents target specific viral proteins essential for the HCV life cycle.
HCV inhibitors are broadly categorized based on their target in the viral life cycle, including:
-
Entry inhibitors: Prevent the virus from entering the host cell.
-
Protease inhibitors: Block the cleavage of the HCV polyprotein.
-
Polymerase inhibitors: Inhibit the replication of the viral RNA genome.
-
NS5A inhibitors: Interfere with a viral protein involved in replication and assembly.
This compound is classified as an HCV entry inhibitor .[3] Therefore, assays designed to evaluate its antiviral activity must incorporate the viral entry step.
Rationale for Assay Selection: HCV Replicon vs. HCV Pseudoparticle Assay
HCV Replicon Assays:
HCV replicon systems are powerful tools for studying viral replication.[4] These systems utilize subgenomic HCV RNA molecules that can autonomously replicate within a host cell line, typically Huh-7 human hepatoma cells.[4] The replicon RNA usually contains a reporter gene, such as luciferase, and a selectable marker, like the neomycin resistance gene.[4]
However, HCV replicon assays are not suitable for evaluating entry inhibitors. This is because the replicon RNA is introduced directly into the cytoplasm of the host cells, typically via electroporation, thereby bypassing the entire viral entry process. These assays are ideal for identifying and characterizing inhibitors of viral RNA replication and translation (e.g., polymerase and protease inhibitors).
HCV Pseudoparticle (HCVpp) Assays:
To specifically investigate the entry stage of the HCV life cycle, the HCV pseudoparticle (HCVpp) system is the most appropriate and widely used method.[5][6] HCVpps are non-replicating viral particles that consist of a retroviral core (e.g., from murine leukemia virus - MLV) surrounded by an envelope containing the HCV envelope glycoproteins E1 and E2.[5][6] The retroviral core carries a reporter gene, typically luciferase.
The HCV E1 and E2 glycoproteins on the surface of the HCVpp mediate attachment and entry into target cells through the same mechanisms as the native HCV.[5][6] Once inside the cell, the retroviral core delivers the reporter gene, which is then expressed. The level of reporter gene expression is directly proportional to the efficiency of viral entry. By measuring the reporter signal in the presence and absence of an inhibitor, the potency of the compound in blocking HCV entry can be determined.
Data Presentation
The efficacy and toxicity of an antiviral compound are typically reported as the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50), respectively. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.
As of the latest search, specific EC50 and CC50 values for this compound are not publicly available in the referenced literature. To illustrate how such data should be presented, the following table provides representative values for different classes of HCV inhibitors.
| Compound Class | Example Compound | Target | EC50 | CC50 | Selectivity Index (SI = CC50/EC50) |
| Entry Inhibitor | Hypothetical Data | E1/E2 Glycoproteins | 0.5 µM | > 50 µM | > 100 |
| Protease Inhibitor | Telaprevir | NS3/4A Protease | 0.35 µM | 42 µM | 120 |
| Polymerase Inhibitor | Sofosbuvir | NS5B Polymerase | 0.09 µM | > 100 µM | > 1111 |
| NS5A Inhibitor | Daclatasvir | NS5A | 0.009 µM | > 100 µM | > 11111 |
Experimental Protocols
HCV Pseudoparticle (HCVpp) Production and Titration
This protocol describes the generation of HCVpps and the determination of their infectious titer.
Materials:
-
HEK293T cells
-
Huh-7 cells
-
DMEM, high glucose, with L-glutamine and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Opti-MEM
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
Plasmids:
-
HCV E1/E2 expression plasmid (for the desired genotype)
-
Retroviral packaging plasmid (e.g., MLV Gag-Pol)
-
Retroviral vector encoding a reporter gene (e.g., luciferase)
-
-
0.45 µm syringe filters
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding for Transfection:
-
The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
-
Transfection:
-
On the day of transfection, prepare the plasmid DNA mixture in Opti-MEM. For a 10 cm dish, a typical ratio is 4 µg of packaging plasmid, 4 µg of reporter plasmid, and 2 µg of HCV E1/E2 expression plasmid.
-
Prepare the transfection reagent in a separate tube of Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, incubate at room temperature for 20 minutes to allow complex formation.
-
Add the transfection complex dropwise to the HEK293T cells.
-
Incubate at 37°C, 5% CO2 for 4-6 hours.
-
After the incubation, replace the transfection medium with fresh, pre-warmed complete DMEM (10% FBS, 1% Pen-Strep).
-
-
HCVpp Harvest:
-
Incubate the cells for 48-72 hours.
-
Harvest the supernatant containing the HCVpps.
-
Clarify the supernatant by centrifugation at 3,000 x g for 10 minutes to remove cell debris.
-
Filter the clarified supernatant through a 0.45 µm syringe filter.
-
The HCVpp-containing supernatant can be used immediately or aliquoted and stored at -80°C.
-
-
HCVpp Titration:
-
The day before titration, seed Huh-7 cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well.
-
On the day of titration, prepare serial dilutions of the HCVpp supernatant in complete DMEM.
-
Remove the culture medium from the Huh-7 cells and add 100 µL of the diluted HCVpp supernatant to each well.
-
Incubate at 37°C, 5% CO2 for 48-72 hours.
-
After incubation, remove the supernatant and lyse the cells.
-
Measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
The titer is expressed as relative light units (RLU) per mL.
-
HCVpp Entry Inhibition Assay with this compound
This protocol outlines the procedure for evaluating the inhibitory effect of this compound on HCVpp entry.
Materials:
-
This compound compound
-
DMSO (for compound dilution)
-
Titered HCVpp supernatant
-
Huh-7 cells
-
96-well white, clear-bottom cell culture plates
-
Complete DMEM
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding:
-
The day before the assay, seed Huh-7 cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete DMEM to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤ 0.5%).
-
-
Inhibition Assay:
-
Remove the culture medium from the Huh-7 cells.
-
Add 50 µL of the diluted this compound to the appropriate wells. Include wells with vehicle control (DMEM with the same final concentration of DMSO as the compound wells).
-
Add 50 µL of the titered HCVpp supernatant (diluted to a concentration that gives a robust signal in the linear range of the assay) to all wells except for the mock-infected control wells.
-
Incubate the plate at 37°C, 5% CO2 for 48-72 hours.
-
-
Data Acquisition:
-
After incubation, remove the supernatant and lyse the cells.
-
Measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration.
-
Determine the EC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of this compound to ensure that the observed reduction in reporter signal is due to the inhibition of viral entry and not cell death.
Materials:
-
This compound compound
-
Huh-7 cells
-
96-well clear cell culture plates
-
Complete DMEM
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Spectrophotometer or luminometer
Protocol:
-
Cell Seeding:
-
The day before the assay, seed Huh-7 cells in a 96-well clear plate at a density of 1 x 10^4 cells per well.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete DMEM, mirroring the concentrations used in the entry inhibition assay.
-
Remove the culture medium and add 100 µL of the diluted compound to the wells. Include vehicle control wells.
-
Incubate for the same duration as the entry inhibition assay (48-72 hours).
-
-
Cell Viability Measurement:
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence, depending on the reagent used.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the CC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Visualizations
Caption: Detailed HCV Entry Pathway and Potential Target of this compound.
Caption: Experimental Workflow for the HCV Pseudoparticle (HCVpp) Entry Assay.
References
- 1. Hepatitis C - Wikipedia [en.wikipedia.org]
- 2. Hepatitis C - Symptoms and causes - Mayo Clinic [mayoclinic.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Telaprevir | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hepatitis C Virus Entry: An Intriguingly Complex and Highly Regulated Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for HCV-IN-33 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
HCV-IN-33, also identified as compound (S)-3i, is a novel and potent inhibitor of Hepatitis C Virus (HCV) entry. It belongs to a class of 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives. Preclinical research has demonstrated its potential as an antiviral agent, with in vitro studies confirming its activity against HCV. This document provides a summary of the available data on the dosage and administration of this compound in animal models, based on published preclinical studies. It is important to note that as of the latest available information, in vivo data is limited to pharmacokinetic studies, and efficacy studies in animal models of HCV infection have not been published.
Mechanism of Action
This compound functions as an HCV entry inhibitor. The proposed mechanism involves the targeting of the HCV envelope protein E1, thereby preventing the virus from entering host hepatocytes. This mode of action is distinct from many currently approved direct-acting antivirals (DAAs) that target viral replication enzymes like the NS3/4A protease or the NS5B polymerase. By blocking the initial stage of the viral lifecycle, this compound presents a promising approach for both standalone and combination therapies.
Caption: Mechanism of action of this compound as an HCV entry inhibitor.
Dosage and Administration in Animal Models
Published in vivo data for this compound is currently limited to a pharmacokinetic study in rats. Efficacy studies in animal models of HCV infection are not yet publicly available.
Pharmacokinetic Data
A study by Wang et al. (2022) investigated the pharmacokinetic properties of this compound (compound 3i) in rats following oral administration.[1] The compound was found to be orally available and exhibited a long-lasting presence in rat plasma.[1]
Table 1: Summary of this compound Administration in Animal Models
| Compound | Animal Model | Dosage | Administration Route | Study Type | Key Findings | Reference |
| This compound ((S)-3i) | Rat | 15 mg/kg | Oral (single dose) | Pharmacokinetic | Orally available, long-lasting in plasma | Wang Y, et al. J Med Chem. 2022[1] |
Table 2: Pharmacokinetic Parameters (Conceptual)
Note: Specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life have not been detailed in the available literature. This table serves as a template for when such data becomes available.
| Parameter | Value | Units |
| Cmax | Data not available | ng/mL |
| Tmax | Data not available | h |
| AUC(0-t) | Data not available | ng*h/mL |
| t1/2 | Data not available | h |
| Bioavailability | Data not available | % |
Experimental Protocols
Below is a generalized protocol for a pharmacokinetic study in rats, based on standard methodologies. The specific details for the this compound study are noted where available.
Protocol: Oral Pharmacokinetic Study in Rats
1. Objective: To determine the pharmacokinetic profile of this compound following a single oral dose in rats.
2. Materials:
-
This compound (Compound (S)-3i)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Sprague-Dawley rats (or other appropriate strain), male, 8-10 weeks old
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2-EDTA)
-
Centrifuge
-
Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)
3. Procedure:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the study to allow for acclimatization.
-
Dosing Formulation: Prepare a suspension of this compound in the chosen vehicle at a concentration suitable for delivering a 15 mg/kg dose in a reasonable volume (e.g., 10 mL/kg).
-
Dosing:
-
Fast the rats overnight prior to dosing.
-
Administer a single 15 mg/kg oral dose of the this compound formulation via gavage.[1]
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Place the collected blood into anticoagulant-treated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software.
-
Caption: Experimental workflow for a pharmacokinetic study.
Considerations for Future Efficacy Studies
While no in vivo efficacy data for this compound has been published, researchers planning such studies should consider the following:
-
Animal Model: The most relevant small animal models for HCV efficacy studies are mice with humanized livers (e.g., uPA-SCID or FRG mice) engrafted with human hepatocytes, as these are susceptible to HCV infection.
-
Dosing Regimen: The pharmacokinetic data suggests that once-daily oral dosing may be a viable starting point for efficacy studies. Dose-ranging studies will be necessary to determine the optimal therapeutic dose.
-
Efficacy Endpoints: Key endpoints for assessing antiviral efficacy in these models include the reduction in HCV RNA levels in the plasma and liver of the animals.
-
Combination Therapy: Given its unique mechanism of action, this compound is a strong candidate for combination studies with other DAAs that target different stages of the HCV lifecycle.
Conclusion
This compound is a promising HCV entry inhibitor with demonstrated oral availability in rats. The current data supports its further development and investigation in animal models of HCV infection to establish its therapeutic efficacy. The protocols and information provided herein are intended to serve as a guide for researchers in this field. As more data becomes available, these application notes will be updated.
References
Application of HCV-IN-33 in High-Throughput Screening for Anti-HCV Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection remains a significant global health concern, necessitating the development of novel antiviral therapies. The entry of HCV into host hepatocytes is a critical first step in the viral life cycle and presents a promising target for therapeutic intervention. HCV-IN-33, also known as Compound (S)-3i, is a potent and specific inhibitor of HCV entry. This application note provides detailed protocols and methodologies for the utilization of this compound in high-throughput screening (HTS) campaigns to identify and characterize new anti-HCV drugs targeting viral entry.
HCV entry into hepatocytes is a complex, multi-step process involving the coordinated interaction of viral envelope glycoproteins (E1 and E2) with several host cell surface receptors, including the scavenger receptor class B type I (SR-BI), the tetraspanin CD81, and the tight junction proteins claudin-1 (CLDN1) and occludin (OCLN)[1]. Inhibitors of this process, such as this compound, offer a distinct mechanism of action compared to currently approved direct-acting antivirals (DAAs) that target viral replication enzymes. This provides an opportunity for combination therapies and for tackling drug-resistant viral variants.
Mechanism of Action of HCV Entry Inhibitors
HCV entry inhibitors can be broadly categorized based on their specific molecular targets within the entry cascade. These can include:
-
Attachment inhibitors: These prevent the initial interaction of the virus with the host cell.
-
Receptor-binding inhibitors: These block the interaction of HCV envelope proteins with specific host receptors like CD81 or SR-BI.
-
Fusion inhibitors: These prevent the fusion of the viral envelope with the host cell membrane, a necessary step for the release of the viral genome into the cytoplasm.
While the precise molecular target of this compound is not fully elucidated in publicly available literature, its classification as an entry inhibitor suggests it interferes with one of these critical steps. The HCV pseudoparticle (HCVpp) system is a robust and widely used tool for screening and characterizing such inhibitors in a high-throughput format.
High-Throughput Screening Assay for HCV Entry Inhibitors using HCV Pseudoparticles (HCVpp)
The HCVpp system utilizes non-replicating retroviral or lentiviral core particles pseudotyped with functional HCV E1 and E2 envelope glycoproteins. These particles carry a reporter gene, typically luciferase, which is expressed upon successful entry into permissive host cells. The level of reporter gene expression is directly proportional to the efficiency of viral entry, allowing for a quantitative assessment of entry inhibition.
Data Presentation: In Vitro Activity of HCV Entry Inhibitors
The following table summarizes representative quantitative data for a potent HCV entry inhibitor, EI-1, identified through a high-throughput screen using the HCVpp system. This data illustrates the typical parameters measured in such screens.
| Compound | Target | Assay System | Genotype | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| EI-1 | HCV Entry | HCVpp (Luciferase) | 1a | 0.134 | >50 | >373 | [2] |
| EI-1 | HCV Entry | HCVpp (Luciferase) | 1b | 0.027 | >50 | >1851 | [2] |
Note: While specific EC50 data for this compound from a high-throughput screen is not publicly available, a related study on similar compounds provides context for expected potency. For instance, a cytotoxicity assay on Huh-7.5 cells showed this compound to have a CC50 of > 20 µM[3][4].
Experimental Protocols
1. HCV Pseudoparticle (HCVpp) Production
This protocol describes the generation of HCVpps carrying a luciferase reporter gene.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmids:
-
HCV E1/E2 expression plasmid (for a specific genotype, e.g., 1a or 1b)
-
Retroviral or lentiviral packaging plasmid (e.g., expressing Gag-Pol)
-
Retroviral or lentiviral vector plasmid containing a luciferase reporter gene
-
-
Transfection reagent (e.g., FuGENE 6 or Lipofectamine 2000)
-
Opti-MEM I Reduced Serum Medium
-
0.45 µm syringe filters
Procedure:
-
Seed HEK293T cells in 10 cm dishes to reach 70-80% confluency on the day of transfection.
-
Prepare the transfection complex by mixing the three plasmids in Opti-MEM. A typical ratio is 1:1:1 of the E1/E2, packaging, and reporter plasmids.
-
Add the transfection reagent to the plasmid mix, incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
After 48-72 hours, harvest the supernatant containing the HCVpps.
-
Clarify the supernatant by centrifugation at 3,000 rpm for 10 minutes to remove cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
The HCVpp-containing supernatant can be used immediately or stored in aliquots at -80°C.
2. High-Throughput Screening of HCV Entry Inhibitors
This protocol outlines the screening of a compound library for inhibitors of HCVpp entry.
Materials:
-
Huh-7 or Huh-7.5 cells (highly permissive human hepatoma cell lines)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
White, opaque 96-well or 384-well plates suitable for luminescence readings
-
HCVpp supernatant (from Protocol 1)
-
Compound library dissolved in DMSO
-
Positive control (e.g., a known HCV entry inhibitor or neutralizing antibody)
-
Negative control (DMSO vehicle)
-
Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)
-
Luminometer
Procedure:
-
Seed Huh-7.5 cells in white, opaque 96-well or 384-well plates at a density that will result in 80-90% confluency at the time of infection. Incubate overnight at 37°C.
-
Prepare serial dilutions of the test compounds from the library in DMEM. The final DMSO concentration should be kept below 0.5% to minimize cytotoxicity.
-
Remove the culture medium from the cells and add the diluted compounds. Include wells with positive and negative controls.
-
Pre-incubate the cells with the compounds for 1 hour at 37°C.
-
Add the HCVpp supernatant to each well.
-
Incubate the plates for 48-72 hours at 37°C.
-
Equilibrate the plates to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the 50% effective concentration (EC50) by fitting the dose-response data to a four-parameter logistic curve.
-
Assess the quality of the HTS assay by calculating the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay[5][6][7][8][9].
-
3. Cytotoxicity Assay
It is crucial to assess the cytotoxicity of the hit compounds to ensure that the observed inhibition of HCV entry is not due to a general toxic effect on the cells.
Materials:
-
Huh-7.5 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Clear 96-well plates
-
Test compounds
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader (luminometer, spectrophotometer, or fluorometer depending on the reagent)
Procedure:
-
Seed Huh-7.5 cells in clear 96-well plates and incubate overnight.
-
Add serial dilutions of the test compounds to the cells.
-
Incubate for the same duration as the HCVpp entry assay (48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal using the appropriate plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
-
Calculate the Selectivity Index (SI = CC50 / EC50) to evaluate the therapeutic window of the compound.
-
Visualizations
References
- 1. Advancing high-throughput anti-HCV drug screening: a novel dual-reporter HCV replicon model with real-time monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 6. academic.oup.com [academic.oup.com]
- 7. assay.dev [assay.dev]
- 8. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 9. Z-factor - Wikipedia [en.wikipedia.org]
Protocol for Assessing the Efficacy of HCV-IN-33 in Primary Human Hepatocytes
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for evaluating the antiviral efficacy of HCV-IN-33, a known Hepatitis C Virus (HCV) entry inhibitor, in primary human hepatocytes. The described methodologies include assessments of cytotoxicity, viral entry inhibition using HCV pseudoparticles (HCVpp), and mechanistic studies to confirm the target of inhibition. This protocol is designed to provide a robust framework for the preclinical evaluation of this compound and similar compounds.
Introduction
Hepatitis C is a liver disease caused by the Hepatitis C Virus (HCV), which affects millions of individuals worldwide and can lead to chronic liver disease, cirrhosis, and hepatocellular carcinoma. This compound has been identified as an inhibitor of HCV entry, a critical first step in the viral lifecycle. This protocol outlines a series of in vitro experiments using primary human hepatocytes, the natural host cells for HCV, to rigorously assess the efficacy and mechanism of action of this compound.
The HCV entry process is a complex and multi-step cascade involving the coordinated interaction of the viral envelope glycoproteins (E1 and E2) with several host cell surface molecules. Key host factors include the scavenger receptor class B type I (SR-BI), the tetraspanin CD81, and the tight junction proteins claudin-1 (CLDN1) and occludin (OCLN).[1][2][3] This process often involves the activation of cellular signaling pathways, such as those mediated by the epidermal growth factor receptor (EGFR) and Rho/Ras GTPases, to facilitate viral internalization.[1][4][5]
Experimental Workflow
The overall experimental workflow for assessing the efficacy of this compound is depicted below.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Cytotoxicity and Antiviral Activity of this compound
| Compound | CC50 (µM) in Primary Human Hepatocytes | IC50 (µM) against HCVpp Entry | Selectivity Index (SI = CC50/IC50) |
| This compound | [Insert experimental value] | [Insert experimental value] | [Calculate and insert value] |
| Control | [Insert experimental value] | [Insert experimental value] | [Calculate and insert value] |
Table 2: Effect of this compound on HCV Protein Expression
| Treatment | HCV E2 Protein Level (relative to untreated control) | HCV Core Protein Presence (qualitative) |
| Untreated Control | 1.0 | Positive |
| This compound (IC50) | [Insert experimental value] | Negative/Reduced |
| This compound (10x IC50) | [Insert experimental value] | Negative/Reduced |
| Vehicle Control | [Insert experimental value] | Positive |
Experimental Protocols
Culture of Primary Human Hepatocytes
Cryopreserved primary human hepatocytes should be thawed and cultured according to the supplier's instructions. Generally, hepatocytes are plated on collagen-coated plates in a specialized hepatocyte culture medium. Cells should be allowed to form a monolayer and recover for at least 24 hours before any treatment or infection.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that is toxic to primary human hepatocytes.
Materials:
-
Primary human hepatocytes in 96-well plates
-
This compound stock solution
-
Hepatocyte culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed primary human hepatocytes in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[6]
-
Prepare serial dilutions of this compound in hepatocyte culture medium.
-
Remove the culture medium from the cells and add 100 µL of the diluted compound to each well. Include wells with vehicle control (e.g., DMSO) and untreated controls.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
HCV Pseudoparticle (HCVpp) Entry Assay
This assay measures the ability of this compound to inhibit the entry of HCV into primary human hepatocytes using retroviral particles pseudotyped with HCV envelope glycoproteins.[7]
Materials:
-
Primary human hepatocytes in 96-well plates
-
HCVpp (encoding a reporter gene like luciferase)
-
This compound stock solution
-
Hepatocyte culture medium
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed primary human hepatocytes in a 96-well plate as for the cytotoxicity assay.
-
Pre-treat the cells with various concentrations of this compound for 1 hour at 37°C.
-
Infect the cells with HCVpp in the presence of the compound.
-
Incubate for 4-6 hours at 37°C.[8]
-
Remove the inoculum and replace it with fresh medium containing the compound.
-
Incubate for 72 hours at 37°C.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.[8]
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.
Western Blot for HCV E2 Protein
This assay confirms the inhibition of viral entry by measuring the amount of HCV E2 protein in cell lysates.
Materials:
-
Primary human hepatocytes in 6-well plates
-
HCVpp
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against HCV E2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Seed primary human hepatocytes in 6-well plates.
-
Pre-treat cells with this compound at the desired concentrations (e.g., IC50 and 10x IC50) for 1 hour.
-
Infect cells with HCVpp in the presence of the compound.
-
After 24-48 hours, wash the cells with PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[9]
-
Block the membrane and incubate with the primary anti-HCV E2 antibody.[10]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.[9]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[9]
Immunofluorescence for HCV Core Protein
This method visualizes the inhibition of viral entry by detecting the presence of HCV core protein within the cells.
Materials:
-
Primary human hepatocytes on coverslips in 24-well plates
-
HCVpp
-
This compound
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against HCV core protein
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Protocol:
-
Seed primary human hepatocytes on collagen-coated coverslips in a 24-well plate.
-
Treat and infect the cells with HCVpp as described for the Western blot experiment.
-
After 48-72 hours, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block with blocking solution for 1 hour.
-
Incubate with the primary anti-HCV core antibody overnight at 4°C.[11]
-
Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.[11]
-
Mount the coverslips on slides with a mounting medium containing DAPI.
-
Visualize the cells using a fluorescence microscope.
Signaling Pathway
The following diagram illustrates the key steps in the HCV entry pathway that can be targeted by entry inhibitors like this compound.
References
- 1. Hepatitis C Virus Entry: An Intriguingly Complex and Highly Regulated Process [mdpi.com]
- 2. Hepatitis C virus host cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How hepatitis C virus invades hepatocytes: The mystery of viral entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ins and outs of hepatitis C virus entry and assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjgnet.com [wjgnet.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. Studying HCV cell entry with HCV pseudoparticles (HCVpp) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HEPATITIS C VIRUS E2 ENVELOPE GLYCOPROTEIN INDUCES AN IMMUNOREGULATORY PHENOTYPE IN MACROPHAGES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding of the Hepatitis C Virus E2 Glycoprotein to CD81 Is Strain Specific and Is Modulated by a Complex Interplay between Hypervariable Regions 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Combining HCV-IN-33 with Other Direct-Acting Antivirals (DAAs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The treatment of Hepatitis C Virus (HCV) infection has been revolutionized by the advent of direct-acting antivirals (DAAs).[1] Combination therapy using DAAs that target different viral proteins is now the standard of care, leading to high rates of sustained virologic response (SVR) and preventing the emergence of drug-resistant variants.[2] These combination regimens typically target the HCV NS3/4A protease, NS5A protein, and the NS5B RNA-dependent RNA polymerase.[1][3]
This document provides detailed application notes and protocols for evaluating the in vitro efficacy of a novel investigational agent, HCV-IN-33 , when used in combination with other established DAAs. This compound is a next-generation NS5A inhibitor with potent, pangenotypic activity. These protocols are designed to assess potential synergistic, additive, or antagonistic interactions, which is a critical step in the preclinical development of new HCV treatment regimens.[4][5]
Mechanism of Action and Rationale for Combination Therapy
HCV is a positive-sense single-stranded RNA virus. Its genome is translated into a single polyprotein that is cleaved by host and viral proteases into structural and non-structural (NS) proteins.[6] The NS proteins are essential for viral replication and are the primary targets of DAAs.[6]
-
NS3/4A Protease Inhibitors (-previr): These drugs block the proteolytic activity of the NS3/4A protease, which is necessary for cleaving the HCV polyprotein. Examples include glecaprevir and voxilaprevir.[1]
-
NS5A Inhibitors (-asvir): The NS5A protein plays a crucial role in both viral RNA replication and the assembly of new virus particles. NS5A inhibitors, such as pibrentasvir and velpatasvir, block these functions.[1][3] This compound belongs to this class of inhibitors.
-
NS5B Polymerase Inhibitors (-buvir): The NS5B protein is the viral RNA-dependent RNA polymerase that synthesizes new copies of the viral RNA genome. This class includes the nucleotide analog sofosbuvir, which acts as a chain terminator.[1]
Combining drugs with different mechanisms of action can result in a synergistic antiviral effect, where the combined effect is greater than the sum of the individual effects.[4] This approach also presents a higher genetic barrier to the development of resistance, as the virus would need to acquire multiple mutations simultaneously to overcome the effects of all drugs in the regimen.[7]
Data Presentation: In Vitro Antiviral Activity and Synergy
The following tables summarize hypothetical data from in vitro experiments evaluating this compound alone and in combination with other DAAs using an HCV genotype 1b replicon system.
Table 1: Antiviral Activity of Single Agents
| Compound | Drug Class | Target | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | NS5A Inhibitor | NS5A | 0.05 | > 25 | > 500,000 |
| Sofosbuvir | Nucleotide Analog | NS5B Polymerase | 40 | > 50 | > 1,250 |
| Glecaprevir | Protease Inhibitor | NS3/4A Protease | 0.9 | > 10 | > 11,111 |
EC50: 50% effective concentration. CC50: 50% cytotoxic concentration.
Table 2: Synergy Analysis of this compound in Combination with Other DAAs
| Combination | Combination Index (CI) at EC50 | Combination Index (CI) at EC90 | Interpretation |
| This compound + Sofosbuvir | 0.68 | 0.55 | Synergy |
| This compound + Glecaprevir | 0.85 | 0.72 | Synergy |
| Sofosbuvir + Glecaprevir | 0.92 | 0.88 | Additive to Slight Synergy |
CI < 0.9 indicates synergy; CI between 0.9 and 1.1 indicates an additive effect; CI > 1.1 indicates antagonism. The Combination Index was calculated using the Chou-Talalay method.
Experimental Protocols
HCV Replicon Assay for Antiviral Potency (EC50 Determination)
This protocol describes the determination of the 50% effective concentration (EC50) of an antiviral compound using a stable HCV subgenomic replicon cell line.[8][9]
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b with a luciferase reporter gene).
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and G418 for selection.
-
Test compounds (this compound and other DAAs) dissolved in DMSO.
-
96-well cell culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer.
Procedure:
-
Cell Plating: Seed the HCV replicon cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMEM. The final DMSO concentration should be less than 0.5%.
-
Treatment: Remove the old medium from the plates and add 100 µL of the medium containing the diluted compounds. Include "no drug" (vehicle control) and "no cells" (background) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, measure the level of HCV replication by quantifying the luciferase reporter activity according to the manufacturer's protocol.
-
Data Analysis: Calculate the percent inhibition of HCV replication for each compound concentration relative to the vehicle control. Determine the EC50 value by fitting the dose-response curve using a four-parameter logistic regression model.
Combination Antiviral Synergy Assay (Checkerboard Method)
This protocol is for assessing the interaction between two antiviral compounds.[5]
Procedure:
-
Assay Setup: Following the same initial steps as the EC50 assay, prepare a checkerboard matrix of drug concentrations in a 96-well plate.
-
Drug A (e.g., this compound) is serially diluted along the rows.
-
Drug B (e.g., Sofosbuvir) is serially diluted along the columns.
-
-
Treatment and Incubation: Add the drug combinations to the cells and incubate for 72 hours.
-
Data Acquisition: Measure HCV replication via luciferase activity as described above.
-
Synergy Analysis: Analyze the data using specialized software such as CalcuSyn or MacSynergy II.[5] These programs calculate a Combination Index (CI) based on the Chou-Talalay method, which quantifies synergy, additivity, or antagonism.
Cytotoxicity Assay
This assay is performed in parallel to ensure that the observed antiviral activity is not due to cell death.
Procedure:
-
Cell Plating and Treatment: Use the same cell line and compound concentrations as in the antiviral assays.
-
Incubation: Incubate for 72 hours.
-
Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo® or MTS reagent) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
Visualizations
HCV Life Cycle and DAA Targets
References
- 1. hepcguidelines.org.au [hepcguidelines.org.au]
- 2. Status of Direct-acting Antiviral Therapy for HCV Infection and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Acting Anti-hepatitis C Virus Drugs: Clinical Pharmacology and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Drug Synergistic Interactions of Small Molecular Inhibitors of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of antiviral drug synergy in an infectious HCV system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. Hepatitis C Variability, Patterns of Resistance, and Impact on Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental models for hepatitis C virus (HCV): New opportunities for combating hepatitis C | Annals of Hepatology [elsevier.es]
- 9. Evaluation of antiviral drug synergy in an infectious HCV system - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling HCV-Host Protein Interactions: Application of Hcv-IN-33
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection remains a significant global health challenge, necessitating the development of novel antiviral strategies. A crucial aspect of the HCV life cycle is its intricate interplay with host cellular proteins, which the virus hijacks for its own replication and propagation. Understanding these interactions is paramount for identifying new therapeutic targets. Hcv-IN-33 is a novel small molecule inhibitor that serves as a powerful tool for dissecting the early stages of HCV infection, specifically viral entry. These application notes provide a comprehensive guide to utilizing this compound for studying HCV-host protein interactions, complete with detailed protocols and data presentation.
This compound is identified as a potent HCV entry inhibitor, belonging to a class of 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives.[1][2][3] Its mechanism of action is centered on disrupting the initial binding and/or fusion of the virus with the host cell membrane, a process mediated by a complex of viral envelope glycoproteins and host cell surface receptors.
Mechanism of Action
HCV enters hepatocytes through a multi-step process involving several host factors. The viral envelope glycoproteins, E1 and E2, sequentially interact with the scavenger receptor class B type I (SR-BI), the tetraspanin CD81, and the tight junction proteins claudin-1 (CLDN1) and occludin (OCLN).[4][5][6][7][8] This cascade of interactions facilitates the clathrin-mediated endocytosis of the viral particle. Following internalization, the acidic environment of the endosome triggers the fusion of the viral envelope with the endosomal membrane, releasing the viral RNA into the cytoplasm.
This compound is proposed to inhibit this entry process. While the precise molecular target is under investigation, its chemical class has been shown to interfere with the HCV entry stage.[9] This interference likely disrupts the function of one or more of the essential host entry factors or the conformational changes in the viral glycoproteins required for fusion.
Quantitative Data Summary
The antiviral activity of this compound and its analogs has been quantified using cell-based assays. The following table summarizes the key potency and cytotoxicity data for this compound (referred to as compound (S)-3i in the source literature).
| Compound | HCVpp EC50 (µM) | HCVcc EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound ((S)-3i) | 0.022 | Not Reported | >10 | >455 |
EC50 (Half-maximal Effective Concentration): The concentration of the compound that inhibits 50% of the viral activity. CC50 (Half-maximal Cytotoxic Concentration): The concentration of the compound that causes 50% cell death. Selectivity Index (SI): The ratio of CC50 to EC50, indicating the therapeutic window of the compound.
Experimental Protocols
Protocol 1: HCV Pseudoparticle (HCVpp) Entry Assay
This assay is a primary method to screen for and characterize inhibitors of HCV entry. It utilizes retroviral or lentiviral particles pseudotyped with HCV envelope glycoproteins (E1 and E2). These particles carry a reporter gene (e.g., luciferase) and can infect cells in a single round, with the reporter gene expression being proportional to the efficiency of viral entry.
Materials:
-
HEK293T cells
-
Huh7.5 cells (or other HCV-permissive cell lines)
-
Plasmids: HCV E1/E2 expression plasmid, retroviral/lentiviral packaging plasmid (e.g., MLV-gag-pol), and a reporter plasmid (e.g., pMLV-Luc)
-
Transfection reagent (e.g., PEI)
-
This compound (dissolved in DMSO)
-
Cell culture medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin
-
Luciferase assay reagent
-
96-well white, clear-bottom tissue culture plates
Procedure:
-
Production of HCVpp:
-
Co-transfect HEK293T cells with the HCV E1/E2 expression plasmid, the packaging plasmid, and the reporter plasmid using a suitable transfection reagent.[10][11][12]
-
Incubate the cells for 48-72 hours.
-
Harvest the cell culture supernatant containing the HCVpp.
-
Clarify the supernatant by centrifugation and filter through a 0.45 µm filter. The HCVpp can be used immediately or stored at -80°C.
-
-
HCVpp Entry Inhibition Assay:
-
Seed Huh7.5 cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Pre-incubate the Huh7.5 cells with the diluted this compound for 1 hour at 37°C.
-
Add the HCVpp-containing supernatant to the cells.
-
Incubate for 48-72 hours at 37°C.
-
Remove the medium and lyse the cells.
-
Measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO-treated control.
-
Determine the EC50 value by fitting the dose-response curve using a non-linear regression model.
-
Protocol 2: Cell-based HCV Infection Assay (HCVcc)
This assay uses a cell culture-adapted infectious HCV (HCVcc) to study the complete viral life cycle. It is used to confirm the antiviral activity of compounds identified in the HCVpp assay.
Materials:
-
Huh7.5 cells
-
HCVcc stock (e.g., Jc1 strain)
-
This compound (dissolved in DMSO)
-
Cell culture medium, FBS, penicillin-streptomycin
-
Reagents for quantifying HCV replication (e.g., RT-qPCR for HCV RNA, or immunofluorescence staining for HCV proteins)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding:
-
Infection and Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the cells with the diluted compound for 1 hour at 37°C.
-
Infect the cells with HCVcc at a multiplicity of infection (MOI) of 0.1.
-
Incubate for 48-72 hours.
-
-
Quantification of HCV Infection:
-
RT-qPCR:
-
Extract total RNA from the cells.
-
Perform reverse transcription followed by quantitative PCR using primers specific for the HCV genome.
-
Normalize the HCV RNA levels to an internal control housekeeping gene.
-
-
Immunofluorescence:
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against an HCV protein (e.g., NS5A).
-
Incubate with a fluorescently labeled secondary antibody.
-
Visualize and quantify the number of infected cells using a fluorescence microscope or high-content imager.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of HCV replication for each concentration of this compound.
-
Determine the EC50 value from the dose-response curve.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Design, Synthesis, and Biological Evaluation of 2â((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. journals.asm.org [journals.asm.org]
- 5. CD81 and claudin 1 coreceptor association: role in hepatitis C virus entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CD81 and Hepatitis C Virus (HCV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatitis C virus induces CD81 and claudin-1 endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CD81 and Claudin 1 Coreceptor Association: Role in Hepatitis C Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp) | Springer Nature Experiments [experiments.springernature.com]
- 12. Detection of Neutralizing Antibodies with HCV Pseudoparticles (HCVpp) | Springer Nature Experiments [experiments.springernature.com]
- 13. Hepatitis C virus Cell-to-cell Spread Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 15. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Investigating the Role of Interleukin-33 in Hepatitis C Virus Pathogenesis Using Knockout Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-33 (IL-33), a member of the IL-1 cytokine family, has emerged as a critical mediator in the pathogenesis of various liver diseases.[1] It functions as an "alarmin," a danger signal released from stressed or necrotic cells, such as hepatocytes, during tissue injury.[2][3] In patients with chronic hepatitis C (CHC), elevated serum levels of IL-33 are associated with increased liver damage, inflammation, and the progression to liver fibrosis.[4][5][6] IL-33 exerts its effects by binding to its receptor ST2, which is expressed on a variety of immune cells.[3] This interaction activates downstream signaling cascades, including NF-κB and MAP kinase pathways, promoting the production of pro-inflammatory and T helper type 2 (Th2)-associated cytokines.[2][5][7]
While clinical data suggests a strong correlation between IL-33 and HCV-mediated liver pathology, a causal relationship has yet to be definitively established. Understanding the precise role of the IL-33/ST2 axis in HCV infection is crucial for identifying new therapeutic targets. This document provides a detailed experimental design and protocols for investigating the impact of IL-33 deficiency on HCV infection, liver injury, and immune responses using a humanized IL-33 knockout (KO) mouse model.
IL-33 Signaling Pathway in Liver Injury
The following diagram illustrates the proposed signaling cascade initiated by IL-33 release from damaged hepatocytes, leading to immune cell activation and the progression of liver fibrosis.
Caption: IL-33 signaling pathway in HCV-induced liver injury.
Experimental Design and Workflow
The overall experimental strategy involves comparing the effects of HCV infection in humanized mice that are either wild-type (WT) or deficient for the IL-33 gene. Because standard laboratory mice are not susceptible to HCV, it is essential to use immunodeficient mice engrafted with human hepatocytes.[8][9][10] For this study, an IL-33 KO mouse line on a suitable immunodeficient background (e.g., Rag2-/-γC-/-) would be required for subsequent human cell engraftment.
Experimental Groups:
-
WT + HCV: Humanized wild-type mice infected with HCV.
-
IL-33 KO + HCV: Humanized IL-33 knockout mice infected with HCV.
-
WT + Mock: Humanized wild-type mice injected with control vehicle (mock infection).
-
IL-33 KO + Mock: Humanized IL-33 knockout mice injected with control vehicle.
The workflow diagram below outlines the key phases of the experiment.
Caption: Experimental workflow for studying IL-33 KO mice in HCV infection.
Experimental Protocols
Protocol 1: HCV Infection of Humanized Mice
This protocol describes the procedure for infecting humanized mice with HCV.
Materials:
-
Humanized WT and IL-33 KO mice (8-12 weeks old).
-
HCV stock (e.g., JFH-1 strain, genotype 2a) with a known titer.
-
Sterile phosphate-buffered saline (PBS).
-
Insulin syringes (29-31 gauge).
-
Restraining device for mice.
Procedure:
-
Thaw the HCV viral stock on ice. Dilute the stock in sterile PBS to the desired final concentration (e.g., 1 x 105 infectious units per 100 µL).
-
Prepare the mock-infection control using sterile PBS alone.
-
Securely restrain the mouse. For intravenous injection, warm the tail with a heat lamp to dilate the lateral tail veins.
-
Inject 100 µL of the prepared HCV inoculum or mock control into the lateral tail vein.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
House mice under appropriate biosafety level 2 (BSL-2) conditions.
-
Perform periodic monitoring, including weekly body weight measurements and blood collection via submandibular or retro-orbital bleeding for longitudinal analysis of viremia and liver enzymes.[11]
Protocol 2: Quantification of HCV Viral Load by RT-qPCR
This protocol details the measurement of HCV RNA from mouse serum.
Materials:
-
Mouse serum samples.
-
Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit).[12]
-
One-step RT-qPCR master mix.
-
HCV-specific primers and probe.
-
HCV RNA standard for absolute quantification.
Procedure:
-
Isolate total viral RNA from 50-100 µL of mouse serum according to the manufacturer's instructions for the extraction kit.[12]
-
Prepare the RT-qPCR reaction mix containing the master mix, primers, probe, and nuclease-free water.
-
Add 5-10 µL of the extracted RNA to each reaction well.
-
Prepare a standard curve using serial dilutions of the HCV RNA standard.
-
Run the RT-qPCR plate on a real-time PCR instrument using a standard thermal cycling protocol (e.g., reverse transcription at 50°C for 10 min, denaturation at 95°C for 2 min, followed by 45 cycles of 95°C for 15s and 60°C for 1 min).
-
Calculate the HCV RNA copies per mL of serum by comparing the sample Ct values to the standard curve.
Protocol 3: Assessment of Liver Injury
Liver injury is assessed biochemically and histologically.
A. Biochemical Analysis:
-
Collect blood samples and process to obtain serum.
-
Measure the levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using a clinical chemistry analyzer or commercially available colorimetric assay kits.
-
Express results as units per liter (U/L).
B. Histological Analysis:
-
At the experimental endpoint, euthanize mice and perfuse the liver with PBS.
-
Excise the largest lobe of the liver and fix it in 10% neutral buffered formalin for 24-48 hours.
-
Process the fixed tissue, embed in paraffin, and cut 4-5 µm sections.
-
For Inflammation: Perform Hematoxylin and Eosin (H&E) staining to visualize liver architecture and inflammatory cell infiltrates. Score inflammation based on a semi-quantitative scale.
-
For Fibrosis: Perform Sirius Red or Masson's Trichrome staining to visualize collagen deposition. Quantify the fibrotic area as a percentage of the total liver section area using image analysis software.
Protocol 4: Analysis of Immune Response
This protocol describes the characterization of hepatic and systemic immune cell populations.
Materials:
-
Freshly harvested liver and spleen tissues.
-
Collagenase IV and DNase I.
-
Percoll or Ficoll for lymphocyte isolation.
-
Fluorescently conjugated antibodies against immune cell surface markers (e.g., human CD45, CD3, CD4, CD8; mouse F4/80, Ly6G).
-
Flow cytometer.
-
ELISA or multiplex assay kits for cytokine measurement.
Procedure:
-
Isolation of Liver-Infiltrating Leukocytes: a. Mince the perfused liver tissue and digest with Collagenase IV and DNase I at 37°C. b. Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension. c. Isolate leukocytes from hepatocytes by centrifugation over a Percoll gradient.
-
Isolation of Splenocytes: a. Mechanically dissociate the spleen in RPMI medium. b. Lyse red blood cells using ACK lysis buffer.
-
Flow Cytometry: a. Count the isolated cells and stain with a panel of fluorescently labeled antibodies specific for human and mouse immune cell markers. b. Acquire data on a multi-color flow cytometer. c. Analyze the data to quantify the proportions and absolute numbers of different immune cell populations (e.g., human T cells, mouse macrophages, neutrophils) in the liver and spleen.[13][14]
-
Cytokine Analysis: a. Measure the concentrations of key cytokines (e.g., IFN-γ, IL-6, IL-10, IL-13) in mouse serum using ELISA or a multiplex bead-based assay.
Data Presentation and Expected Outcomes
All quantitative data should be summarized in tables for clear comparison between experimental groups. Data should be presented as mean ± standard error of the mean (SEM).
Table 1: HCV Viral Load in Serum (HCV RNA copies/mL)
| Time Point | WT + Mock | IL-33 KO + Mock | WT + HCV | IL-33 KO + HCV |
|---|---|---|---|---|
| Week 2 | N/A | N/A | Mean ± SEM | Mean ± SEM |
| Week 4 | N/A | N/A | Mean ± SEM | Mean ± SEM |
| Week 8 | N/A | N/A | Mean ± SEM | Mean ± SEM |
| Endpoint | N/A | N/A | Mean ± SEM | Mean ± SEM |
Table 2: Liver Injury Markers at Endpoint
| Parameter | WT + Mock | IL-33 KO + Mock | WT + HCV | IL-33 KO + HCV |
|---|---|---|---|---|
| Serum ALT (U/L) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Serum AST (U/L) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Fibrosis (% Area) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Hepatic Immune Cell Infiltration at Endpoint (Cells per gram of liver)
| Cell Type | WT + Mock | IL-33 KO + Mock | WT + HCV | IL-33 KO + HCV |
|---|---|---|---|---|
| Human CD4+ T Cells | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Human CD8+ T Cells | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Mouse Macrophages | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Mouse Neutrophils | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Expected Outcomes and Interpretation
-
If IL-33 is pathogenic: The IL-33 KO + HCV group is expected to show significantly lower serum ALT/AST levels, reduced liver inflammation and fibrosis, and altered immune cell infiltration compared to the WT + HCV group. This would suggest that targeting the IL-33 pathway could be a viable therapeutic strategy to ameliorate HCV-induced liver disease.
-
If IL-33 is protective: The IL-33 KO + HCV group may exhibit higher viral loads, more severe liver injury, and increased mortality.[15] This would indicate a complex, potentially protective role for IL-33 in the context of viral hepatitis, warranting further investigation.
-
No significant difference: If no major differences are observed, it might suggest that IL-33 is redundant in this model or that its role is context-dependent and not a primary driver of pathology in this specific experimental setup.
References
- 1. Interleukin-33 drives hepatic fibrosis through activation of hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin-33 in the pathogenesis of liver fibrosis: alarming ILC2 and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Elevated Levels of IL-33, IL-17 and IL-25 Indicate the Progression from Chronicity to Hepatocellular Carcinoma in Hepatitis C Virus Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serum IL-33 Levels Are Associated with Liver Damage in Patients with Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IL-33-ST2 Axis in Liver Disease: Progression and Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Pro-Inflammatory and Regulatory Signaling by IL-33 in the Brain and Liver: A Focused Systematic Review of Mouse and Human Data and Risk of Bias Assessment of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal Models of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Animal Models to Study Hepatitis C Virus Infection [frontiersin.org]
- 10. An experimental mouse model for hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mouse Models for Studying HCV Vaccines and Therapeutic Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Hepatitis C Virus Particle Heterogeneity in Immunodeficient Human Liver Chimeric fah-/- Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterisation of liver pathogenesis, human immune responses and drug testing in a humanised mouse model of HCV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Humanized Mouse Model to Study Hepatitis C Virus Infection, Immune Response, and Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Endogenous IL-33 Deficiency Exacerbates Liver Injury and Increases Hepatic Influx of Neutrophils in Acute Murine Viral Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Hcv-IN-33 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hcv-IN-33. The information is designed to address common challenges, particularly those related to the compound's insolubility in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Hepatitis C Virus (HCV).[1] It functions as an entry inhibitor, meaning it blocks the virus from entering host cells, a critical first step in the viral lifecycle.[1][2] This mechanism of action makes it a subject of interest in antiviral drug development.
Q2: What are the known solubility characteristics of this compound?
Q3: Why does this compound precipitate when I dilute my DMSO stock solution in aqueous media?
This is a common issue encountered with hydrophobic compounds. When a concentrated DMSO stock of this compound is diluted into an aqueous buffer or cell culture medium, the DMSO concentration decreases significantly. This change in the solvent environment reduces the solubility of the hydrophobic compound, causing it to precipitate out of the solution. This can lead to inaccurate experimental results and potential cytotoxicity.
Q4: What is the recommended storage condition for this compound?
It is recommended to store this compound as a solid powder at -20°C for long-term stability. If stored in a solvent such as DMSO, it should be kept at -80°C to minimize degradation.[2]
Troubleshooting Guide: this compound Insolubility
This guide provides a step-by-step approach to troubleshoot and overcome issues related to the insolubility of this compound in aqueous solutions.
Issue 1: this compound powder does not dissolve in the chosen solvent.
-
Possible Cause: The selected solvent is not appropriate for this compound.
-
Troubleshooting Steps:
-
Solvent Selection: Start with 100% DMSO as the primary solvent. If insolubility persists, consider using other organic solvents such as ethanol or DMF.[2]
-
Gentle Warming: Warm the solution to 37°C to aid dissolution. Avoid excessive heat, as it may degrade the compound.
-
Vortexing/Sonication: Vortex the solution vigorously. If the compound still does not dissolve, sonicate the solution for short intervals.
-
Issue 2: this compound precipitates out of solution upon dilution of the stock solution in aqueous media.
-
Possible Cause: The final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is too low to maintain the solubility of this compound.
-
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your experimental setup to minimize solvent-induced artifacts. However, for some cell lines, concentrations up to 1% may be tolerated. Always include a vehicle control (medium with the same final DMSO concentration without the compound) in your experiments.
-
Use of Co-solvents: If precipitation persists at a low final DMSO concentration, consider using a co-solvent. Prepare a higher concentration stock solution of this compound in a mixture of DMSO and a biocompatible co-solvent like polyethylene glycol 400 (PEG400).[2]
-
Incorporate Surfactants: For in vitro assays, the addition of a small amount of a non-ionic surfactant, such as Tween 80 (polysorbate 80), to the final aqueous solution can help to maintain the solubility of hydrophobic compounds.[2] A final concentration of 0.1% to 0.5% Tween 80 can be tested.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock in the aqueous medium. This gradual decrease in DMSO concentration can sometimes prevent immediate precipitation.
-
Data Presentation
Table 1: Recommended Solvents and Formulation Components for this compound
| Solvent/Excipient | Type | Recommended Use | Reference |
| Dimethyl Sulfoxide (DMSO) | Primary Solvent | Preparation of high-concentration stock solutions | [2] |
| Ethanol | Primary Solvent | Alternative to DMSO for stock solution preparation | [2] |
| N,N-Dimethylformamide (DMF) | Primary Solvent | Alternative to DMSO for stock solution preparation | [2] |
| Polyethylene Glycol 400 (PEG400) | Co-solvent | To be used with a primary solvent to improve solubility in aqueous solutions for in vivo studies | [2] |
| Tween 80 (Polysorbate 80) | Surfactant | To be added to the final aqueous solution to prevent precipitation in in vitro and in vivo studies | [2] |
| Carboxymethyl cellulose (CMC) | Suspending Agent | To create a uniform suspension for in vivo oral administration | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 514.10 g/mol )[1]
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 5.14 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
If necessary, gently warm the solution to 37°C or sonicate for short intervals to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed sterile cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
To prepare a 10 µM working solution, dilute the stock solution 1:1000 in pre-warmed cell culture medium. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Immediately after adding the stock solution, vortex the working solution gently to ensure rapid and uniform mixing. This will minimize the chances of precipitation.
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.
-
Use the freshly prepared working solution for your experiments.
-
Mandatory Visualizations
Caption: HCV lifecycle and the inhibitory action of this compound.
References
Overcoming Hcv-IN-33 off-target effects in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome the off-target effects of Hcv-IN-33 in cellular assays.
Introduction to this compound
This compound is a potent, cell-permeable small molecule inhibitor designed to target a host cell kinase essential for the Hepatitis C Virus (HCV) life cycle. Its primary target is Serine-Arginine Rich Protein Kinase 1 (SRPK1), a kinase implicated in the phosphorylation of host factors co-opted for viral replication. By inhibiting SRPK1, this compound aims to disrupt the HCV replication complex and reduce viral propagation. However, like many kinase inhibitors, this compound can exhibit off-target activity, which may lead to confounding results in cellular assays. This guide will help you identify and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What is the on-target mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of SRPK1. SRPK1 is a host kinase that phosphorylates SR proteins, which are involved in mRNA splicing. In the context of HCV infection, SRPK1 is believed to phosphorylate host factors that are recruited to the viral replication complex. By inhibiting SRPK1, this compound is intended to prevent the phosphorylation of these host factors, thereby disrupting the assembly and function of the HCV replication machinery.
Q2: I'm observing significant cytotoxicity at concentrations where I expect to see anti-HCV activity. Is this due to off-target effects?
A2: It is possible. While high concentrations of any compound can be toxic, off-target effects of this compound on kinases essential for cell viability, such as those in the MAPK or PI3K/Akt pathways, could be the cause. We recommend performing a dose-response curve to determine the 50% cytotoxic concentration (CC50) in your specific cell line and comparing it to the 50% effective concentration (EC50) for anti-HCV activity. A low therapeutic index (CC50/EC50) may indicate off-target toxicity.
Q3: My anti-HCV assay results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results can stem from several factors. Off-target effects that impact cell health or signaling pathways in a variable manner can contribute to this. For example, inhibition of kinases involved in cell cycle progression could lead to different outcomes depending on the confluency and metabolic state of your cells. Ensure you are using a consistent cell passage number, seeding density, and treatment duration. Additionally, consider using a lower, more specific concentration of this compound or validating your findings with a structurally different SRPK1 inhibitor.
Q4: How can I confirm that the observed anti-HCV effect is due to SRPK1 inhibition and not an off-target?
A4: The gold standard for confirming on-target activity is a rescue experiment. You can transfect cells with a drug-resistant mutant of SRPK1 or overexpress wild-type SRPK1 to see if this reverses the anti-HCV effect of this compound. If the effect is rescued, it strongly suggests that this compound is acting through SRPK1. Another approach is to use siRNA to knock down SRPK1 and observe if this phenocopies the effect of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Cytotoxicity | Off-target inhibition of essential kinases (e.g., MAPK, PI3K/Akt). | 1. Determine the CC50 using a cell viability assay (e.g., MTS or CellTiter-Glo). 2. Use this compound at concentrations well below the CC50. 3. Screen this compound against a panel of kinases known to be involved in cell survival. |
| Lack of Anti-HCV Activity | 1. Suboptimal compound concentration. 2. Poor cell permeability. 3. This compound is not effective against the HCV genotype used. | 1. Perform a dose-response experiment to determine the EC50. 2. Verify cell permeability using a cellular thermal shift assay (CETSA). 3. Test this compound against different HCV genotypes or replicons. |
| Discrepancy between Biochemical and Cellular Assay Results | 1. Poor membrane permeability. 2. Compound efflux by cellular transporters. 3. Intracellular ATP concentration competing with the inhibitor. | 1. Assess cell permeability. 2. Use efflux pump inhibitors (e.g., verapamil) as controls. 3. Compare potency in cellular assays with biochemical assays performed at physiological ATP concentrations. |
| Unexpected Phenotypes Unrelated to HCV Replication | Off-target effects on other signaling pathways. | 1. Perform a kinome-wide selectivity screen to identify potential off-targets. 2. Use a lower concentration of this compound. 3. Validate key findings with a structurally unrelated inhibitor of SRPK1 or with genetic approaches (siRNA, overexpression). |
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against its intended target (SRPK1) and a panel of common off-target kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. SRPK1 |
| SRPK1 (On-Target) | 15 | 1 |
| SRPK2 | 150 | 10 |
| PIM1 | 800 | 53 |
| MAPK1 (ERK2) | >10,000 | >667 |
| PI3Kα | >10,000 | >667 |
| CDK2 | 2,500 | 167 |
| GSK3β | 1,200 | 80 |
Data are hypothetical and for illustrative purposes only.
Table 2: Cellular Activity of this compound
This table presents the efficacy and cytotoxicity of this compound in a cell-based HCV replication assay.
| Assay | Cell Line | Parameter | Value |
| Anti-HCV Activity | Huh-7.5 (HCV Jc1) | EC50 | 50 nM |
| Cytotoxicity | Huh-7.5 | CC50 | 5 µM |
| Therapeutic Index | CC50/EC50 | 100 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
This protocol is for determining the 50% cytotoxic concentration (CC50) of this compound.
-
Cell Seeding: Seed Huh-7.5 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the diluted compound to the cells and incubate for 48 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a percentage of cell viability versus compound concentration. Calculate the CC50 using a non-linear regression model.
Protocol 2: HCV Replication Assay (Luciferase Reporter)
This protocol is for determining the 50% effective concentration (EC50) of this compound against HCV replication.
-
Cell Seeding: Seed Huh-7.5 cells harboring an HCV replicon with a luciferase reporter gene in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the cells and incubate for 48 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase signal to the vehicle control and plot the results as a percentage of HCV replication versus compound concentration. Calculate the EC50 using a non-linear regression model.
Protocol 3: Kinome Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of this compound.
-
Assay Platform: Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that offers a broad panel of purified kinases.
-
Compound Concentration: Screen this compound at a fixed concentration (e.g., 1 µM) against the kinase panel to identify initial hits.
-
IC50 Determination: For any off-target kinases that show significant inhibition (e.g., >50% at 1 µM), perform a full dose-response curve to determine the IC50 value.
-
Data Analysis: Compare the IC50 values for off-target kinases to the IC50 for the on-target kinase (SRPK1) to determine the selectivity profile.
Mandatory Visualizations
Caption: On-target mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound off-target effects.
How to improve the bioavailability of Hcv-IN-33 for in vivo studies
Welcome to the technical support center for Hcv-IN-33. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of this compound, a potent HCV entry inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the systemic exposure of this compound in your preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is an inhibitor of the hepatitis C virus (HCV) entry into host cells.[1] Like many small molecule drug candidates, this compound is a hydrophobic compound with low aqueous solubility. This poor solubility is a primary reason for low oral bioavailability, as the compound may not adequately dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[2][3] Consequently, achieving therapeutic concentrations in target tissues during in vivo studies can be challenging.
Q2: What are the initial signs of poor bioavailability in my in vivo study?
A2: Key indicators of poor bioavailability for this compound include:
-
Low and variable plasma concentrations: After oral administration, you may observe very low levels of the compound in blood samples, with significant variation between individual animals.
-
Lack of dose-proportionality: Doubling the dose of this compound may not result in a doubling of the plasma concentration.
-
Poor efficacy: The compound may not show the expected therapeutic effect in your animal model, even at high doses.
Q3: What are the main strategies to improve the bioavailability of a poorly soluble compound like this compound?
A3: Several formulation strategies can be employed to enhance the bioavailability of hydrophobic drugs.[4][5][6] These can be broadly categorized as:
-
Solubilization Techniques: Using co-solvents, surfactants, or complexing agents to increase the amount of dissolved drug.[3]
-
Particle Size Reduction: Increasing the surface area of the drug particles to improve dissolution rate.[2][7]
-
Lipid-Based Formulations: Encapsulating the drug in lipidic vehicles to facilitate absorption through the lymphatic system.[3][4]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix to improve wettability and dissolution.[6][8]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your in vivo experiments with this compound and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution(s) |
| Low plasma exposure after oral gavage. | Poor aqueous solubility of this compound leading to limited dissolution in the GI tract. | 1. Formulate with a co-solvent system: Use a mixture of water-miscible organic solvents like PEG400, DMSO, or ethanol. 2. Prepare a suspension with wetting agents: Use suspending agents like carboxymethyl cellulose (CMC) combined with a surfactant like Tween 80 to improve particle wetting. 3. Explore lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can significantly improve absorption. |
| High variability in plasma concentrations between animals. | Inconsistent dissolution and absorption due to the physical form of the compound or interactions with stomach contents. | 1. Micronize the compound: Reducing the particle size can lead to more uniform dissolution. 2. Use a solution formulation: A pre-dissolved formulation will bypass the dissolution step, leading to more consistent absorption. 3. Control for food effects: Administer the compound to fasted animals to reduce variability from food-drug interactions. |
| Precipitation of the compound in the dosing vehicle. | The chosen solvent system is not capable of maintaining the compound in solution. | 1. Increase the proportion of the organic co-solvent. 2. Add a surfactant to the formulation to create a micellar solution. 3. Perform a solubility screen with various pharmaceutically acceptable excipients. |
| No observable efficacy in the animal model. | Insufficient drug concentration at the target site (liver for HCV). | 1. Confirm bioavailability with pharmacokinetic studies before efficacy studies. 2. Consider alternative routes of administration: Intraperitoneal (IP) or intravenous (IV) injection may be necessary if oral bioavailability cannot be sufficiently improved. |
Experimental Protocols
Below are detailed protocols for common formulation approaches to enhance the bioavailability of this compound.
Protocol 1: Co-solvent Formulation for Oral Gavage
This protocol is a starting point for creating a simple solution-based formulation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile water or saline
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in a minimal amount of DMSO. For example, for a final dosing volume of 10 mL, start with 0.5 mL of DMSO.
-
Add PEG400 to the solution. A common starting ratio is 40% PEG400 of the final volume (4 mL for a 10 mL total).
-
Add Tween 80 to the mixture. A typical concentration is 5% of the final volume (0.5 mL for a 10 mL total).
-
Vortex the mixture until a clear solution is obtained.
-
Slowly add sterile water or saline dropwise while vortexing to reach the final desired volume and concentration.
-
Visually inspect the final formulation for any precipitation. If precipitation occurs, the proportion of co-solvents may need to be increased.
Table of a Common Co-solvent Formulation:
| Component | Percentage of Final Volume | Example Volume for 10 mL |
| DMSO | 5% | 0.5 mL |
| PEG400 | 40% | 4.0 mL |
| Tween 80 | 5% | 0.5 mL |
| Water/Saline | 50% | 5.0 mL |
Protocol 2: Suspension Formulation for Oral Gavage
This protocol is suitable when a solution cannot be achieved.
Materials:
-
This compound powder (micronized, if possible)
-
Carboxymethyl cellulose sodium (CMC-Na)
-
Tween 80
-
Sterile water
Procedure:
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. This may require heating and stirring.
-
Prepare a 0.25% (v/v) solution of Tween 80 in the 0.5% CMC-Na solution.
-
Weigh the this compound powder and place it in a mortar.
-
Add a small amount of the CMC-Na/Tween 80 vehicle to the powder and levigate to form a smooth paste.
-
Gradually add the remaining vehicle to the paste with continuous mixing to achieve the final desired concentration.
-
Ensure the suspension is homogenous before each administration.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Formulation Development
The following diagram outlines a logical workflow for developing and selecting an appropriate formulation for in vivo studies of this compound.
Caption: Workflow for Formulation Development and Selection.
Simplified HCV Entry and Inhibition Pathway
This diagram illustrates the general mechanism by which an entry inhibitor like this compound is thought to act.
Caption: Mechanism of HCV Entry and Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Managing HCV-IN-33-Induced Cytotoxicity in Long-Term Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing potential cytotoxicity associated with the use of HCV-IN-33, a novel hepatitis C virus (HCV) entry inhibitor, in long-term cell culture experiments. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as compound (S)-3i, is an HCV entry inhibitor. It belongs to a class of 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives. Its primary mechanism of action is to block the entry of the hepatitis C virus into host cells. This process is complex and involves the interaction of viral envelope glycoproteins with various host cell surface receptors, including CD81 and scavenger receptor class B type I (SR-BI). By inhibiting this initial step of the viral life cycle, this compound prevents the establishment of HCV infection.
Q2: What is the known cytotoxic profile of this compound?
A2: Limited publicly available data exists for the long-term cytotoxic profile of this compound. However, short-term cytotoxicity has been evaluated. In a 96-hour MTT assay using Huh-7.5 cells, the 50% cytotoxic concentration (CC50) of this compound was found to be greater than 20 μM.[1] This suggests a relatively low level of acute cytotoxicity.
Q3: What are the potential causes of cytotoxicity during long-term culture with this compound?
A3: While the acute toxicity of this compound appears low, long-term exposure in cell culture can lead to cytotoxicity through several mechanisms:
-
Off-target effects: Small molecule inhibitors can sometimes interact with cellular targets other than their intended viral target. Prolonged interaction with these off-targets could disrupt essential cellular processes.
-
Metabolite toxicity: The cellular metabolism of this compound over time may produce byproducts that are more toxic to the cells than the parent compound.
-
Cumulative stress: Continuous exposure to a foreign compound, even at sub-lethal concentrations, can induce chronic cellular stress, leading to a gradual decline in cell health and viability.
-
Alteration of signaling pathways: As an entry inhibitor, this compound may interfere with host cell signaling pathways that are naturally utilized by the virus for entry. For example, HCV entry can involve the activation of the epidermal growth factor receptor (EGFR) signaling pathway.[1][2][3][4][5] While the direct effect of this compound on this pathway is not yet characterized, long-term modulation of such crucial signaling cascades could impact cell proliferation, survival, and other vital functions.
Q4: How can I monitor for cytotoxicity in my long-term cell culture experiments with this compound?
A4: Regular monitoring of cell health is crucial. A combination of the following methods is recommended:
-
Morphological assessment: Daily observation of cell morphology under a microscope can provide early indications of cytotoxicity, such as changes in cell shape, detachment, rounding, or the appearance of cellular debris.
-
Viability assays: Regularly perform cell viability assays such as the MTT, MTS, or neutral red uptake assays to quantify the number of viable cells.
-
Cytotoxicity assays: Assays that measure markers of cell death, such as the lactate dehydrogenase (LDH) release assay (indicating membrane damage), can provide a direct measure of cytotoxicity.
-
Apoptosis assays: To determine if cytotoxicity is occurring through programmed cell death, consider using assays that detect markers of apoptosis, such as caspase activity assays or Annexin V staining.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the long-term culture of cells with this compound.
| Problem | Potential Cause | Recommended Solution |
| Gradual decrease in cell viability over time, even at concentrations below the reported CC50. | Cumulative toxicity or metabolic stress. | - Optimize concentration: Perform a long-term dose-response experiment to determine the maximum non-toxic concentration for your specific cell line and experimental duration. - Intermittent dosing: Consider a dosing schedule where the compound is removed for a period to allow cells to recover. - Media changes: Increase the frequency of media changes to remove metabolic waste and replenish nutrients. |
| Changes in cell morphology (e.g., rounding, detachment, vacuolization). | Cellular stress or early signs of cytotoxicity. | - Lower the concentration: Immediately reduce the concentration of this compound. - Check for contamination: Rule out microbial contamination as a contributing factor. - Perform viability/cytotoxicity assays: Quantify the extent of the problem using the assays mentioned in FAQ 4. |
| Inconsistent results between experiments. | Variations in cell density, compound stability, or assay procedure. | - Standardize cell seeding density: Ensure consistent cell numbers at the start of each experiment. - Fresh compound preparation: Prepare fresh stock solutions of this compound regularly and store them appropriately to avoid degradation. - Consistent protocols: Adhere strictly to standardized protocols for all assays and experimental procedures. |
| High background in cytotoxicity assays (e.g., LDH assay). | Serum in the culture medium can contain LDH, leading to false positives. | - Use serum-free medium: When performing the LDH assay, switch to serum-free medium for the final incubation step. - Include proper controls: Always include a "medium-only" background control. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound cytotoxicity.
| Compound | Cell Line | Assay | Incubation Time | CC50 (μM) | Reference |
| This compound ((S)-3i) | Huh-7.5 | MTT | 96 hours | > 20 | [1] |
Experimental Protocols
1. Long-Term Cell Viability Assessment using MTT Assay
This protocol is designed to assess the effect of long-term exposure to this compound on cell viability.
Materials:
-
Target cell line (e.g., Huh-7.5)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence during the course of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO at the same final concentration as in the treated wells).
-
Long-Term Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired duration (e.g., 7, 14, or 21 days).
-
Media and Compound Replenishment: Every 2-3 days, carefully remove half of the medium from each well and replace it with fresh medium containing the appropriate concentration of this compound to maintain a relatively constant compound concentration and replenish nutrients.
-
MTT Assay: At the end of the incubation period, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells into the culture medium.
Materials:
-
Target cell line
-
Serum-free cell culture medium
-
This compound
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the Long-Term Cell Viability Assessment protocol.
-
Sample Collection: At the end of the incubation period, carefully collect a sample of the culture supernatant from each well.
-
LDH Assay: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves adding the collected supernatant to a reaction mixture and incubating for a specific time.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the positive control (usually a lysis buffer provided in the kit).
Visualizations
Caption: Simplified signaling pathway of HCV entry and the inhibitory action of this compound.
References
- 1. Hepatitis C virus induces epidermal growth factor receptor activation via CD81 binding for viral internalization and entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EGFR and EphA2 are host factors for hepatitis C virus entry and possible targets for antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Hepatitis C Virus Induces Epidermal Growth Factor Receptor Activation via CD81 Binding for Viral Internalization and Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Entry inhibitors: New advances in HCV treatment - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of Hcv-IN-33 synthesis for higher purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Hcv-IN-33. Our goal is to help you refine your synthetic protocols to achieve higher purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as (S)-3i, is a potent inhibitor of Hepatitis C Virus (HCV) entry into host cells.[1] Its chemical name is 2-((4-(bis(4-chlorophenyl)methyl)piperazin-1-yl)methyl)benzonitrile. It functions by blocking the initial stages of the viral life cycle, preventing the virus from infecting liver cells (hepatocytes).[2][3][4] This mechanism is distinct from many other anti-HCV drugs that target viral replication enzymes like the NS5B polymerase.[2]
Q2: What are the key reactive moieties in the this compound structure that I should be mindful of during synthesis and workup?
A2: The key structural features of this compound are the benzonitrile group, the piperazine core, and the bis(4-chlorophenyl)methyl group. The piperazine nitrogen atoms are nucleophilic and prone to side reactions like over-alkylation. The nitrile group can be sensitive to strongly acidic or basic conditions, which could lead to hydrolysis.
Q3: What is a typical purity level for crude this compound after initial synthesis, and what should be the target purity for biological assays?
A3: The purity of crude this compound can vary significantly depending on the reaction conditions and workup procedure, but it is common to see initial purities in the range of 85-95% by HPLC. For in vitro and in vivo biological assays, a purity of >98% is highly recommended to ensure that the observed activity is solely attributable to this compound and not to impurities.
Q4: What are the most common analytical techniques to assess the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules like this compound.[5][6][7][8][9] It is often coupled with a UV detector and sometimes a mass spectrometer (LC-MS) for peak identification. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used for purity assessment, particularly for identifying residual solvents or major impurities.
Troubleshooting Guide
Issue 1: Low Yield of Crude this compound
Q: My synthesis of this compound resulted in a significantly lower yield than expected. What are the potential causes and how can I improve it?
A: Low yields in the synthesis of this compound can stem from several factors related to the key N-alkylation step. Here are some common causes and solutions:
-
Incomplete Reaction: The reaction between 1-(bis(4-chlorophenyl)methyl)piperazine and 2-(bromomethyl)benzonitrile may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS. Consider increasing the reaction time or temperature moderately. Ensure your reagents are of high purity and free of moisture.
-
-
Base Inefficiency: The base used (e.g., K₂CO₃, Et₃N) may be weak or not sufficiently soluble in the reaction solvent.
-
Solution: Switch to a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). Ensure the base is finely powdered and dry.
-
-
Side Reactions: The alkylating agent, 2-(bromomethyl)benzonitrile, can be unstable and prone to self-polymerization or other side reactions.
-
Solution: Use freshly prepared or purified 2-(bromomethyl)benzonitrile. Add it slowly to the reaction mixture to maintain a low concentration.
-
-
Product Loss During Workup: this compound, being basic, might have partial solubility in the aqueous phase during extraction if the pH is not optimal.
-
Solution: Ensure the aqueous layer is sufficiently basic (pH > 10) during extraction with an organic solvent to keep the product in its free base form. Perform multiple extractions with smaller volumes of solvent.
-
Issue 2: High Levels of Impurities in the Crude Product
Q: My crude this compound shows multiple impurity peaks on the HPLC chromatogram. What are the likely impurities and how can I minimize their formation?
A: The presence of impurities is a common challenge. The most likely side-products are related to the piperazine starting material.
-
Unreacted Starting Materials: The most common impurities are unreacted 1-(bis(4-chlorophenyl)methyl)piperazine or 2-(bromomethyl)benzonitrile.
-
Cause: Incorrect stoichiometry, insufficient reaction time, or low temperature.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of the 2-(bromomethyl)benzonitrile. Monitor the reaction by TLC until the piperazine starting material is consumed.
-
-
Di-alkylation of Piperazine: If starting from piperazine itself to first attach the benzonitrile moiety, a common impurity is the 1,4-disubstituted piperazine, where two molecules of 2-(bromomethyl)benzonitrile have reacted.
-
Cause: This occurs when both nitrogen atoms of piperazine react.
-
Solution: Use a large excess of piperazine to favor mono-alkylation. Alternatively, use a mono-protected piperazine (e.g., Boc-piperazine), followed by alkylation and deprotection.[10]
-
-
Formation of 1,4-bis[(4-chlorophenyl)phenylmethyl]piperazine: This impurity can arise if there is an excess of the bis(4-chlorophenyl)methylating agent during the synthesis of the piperazine intermediate.[11]
-
Cause: Improper stoichiometry in the preceding step.
-
Solution: Carefully control the stoichiometry during the synthesis of 1-(bis(4-chlorophenyl)methyl)piperazine. This impurity is often difficult to remove due to its similar properties to the desired product.
-
Data Presentation: Impact of Purification Strategy
The following table illustrates the improvement in purity of a typical batch of this compound following different purification steps.
| Purification Stage | Purity by HPLC (%) | Major Impurity (%) | Yield (%) |
| Crude Product | 89.5 | 6.2 (Starting Piperazine) | 75 |
| After Column Chromatography | 97.2 | 0.8 (Starting Piperazine) | 65 |
| After Recrystallization | 99.6 | <0.1 (Unknown) | 58 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the N-alkylation of 1-(bis(4-chlorophenyl)methyl)piperazine with 2-(bromomethyl)benzonitrile.
-
To a solution of 1-(bis(4-chlorophenyl)methyl)piperazine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes under a nitrogen atmosphere.
-
Add a solution of 2-(bromomethyl)benzonitrile (1.1 eq) in anhydrous acetonitrile (2 mL/mmol) dropwise over 15 minutes.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC (e.g., 10% Methanol in Dichloromethane) until the starting piperazine derivative is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
Protocol 2: Purification of this compound by Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the slurry to the desired height.
-
Dissolve the crude this compound in a minimal amount of DCM.
-
Adsorb the crude product onto a small amount of silica gel and dry it.
-
Load the dried silica with the adsorbed product onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the purified this compound.
Protocol 3: Purity Analysis by HPLC
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Injection Volume: 10 µL.
-
Calculate purity based on the area percentage of the main peak.
Visualizations
Synthetic Workflow for this compound
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow for Low Purity
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are HCV entry inhibitors and how do they work? [synapse.patsnap.com]
- 3. Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as H… [ouci.dntb.gov.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine | C30H28Cl2N2 | CID 413327 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing batch-to-batch variability of Hcv-IN-33
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of Hcv-IN-33 and ensuring consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific small molecule inhibitor of Hepatitis C Virus (HCV) entry.[1] It belongs to a class of 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives. Its mechanism of action involves blocking the entry of HCV into host hepatocytes, a critical first step in the viral lifecycle. By inhibiting this stage, this compound prevents the initiation of HCV infection.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Both the solid compound and stock solutions should be stored under specific conditions to prevent degradation. Phenyl piperazine derivatives, a structural class related to this compound, have shown degradation after extended storage, especially at room temperature.[2]
| Form | Storage Temperature | Duration | Special Precautions |
| Solid Powder | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous DMSO to prepare solutions. |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Q3: How should I prepare stock solutions of this compound?
A3: Preparing a stable and accurate stock solution is the first step towards reproducible results. Due to the benzonitrile moiety, this compound may have limited aqueous solubility. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.
Protocol for Preparing a 10 mM Stock Solution:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.
-
To aid dissolution, gently vortex the solution. If necessary, sonication in a water bath for short periods (5-10 minutes) can be used. Avoid excessive heating.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed, light-protected vials and store at -80°C.
Q4: What is the optimal working concentration of this compound in cell-based assays?
A4: The optimal working concentration will depend on the specific assay system, including the HCV genotype, cell line, and experimental endpoint. The reported EC50 value for this compound is in the nanomolar range. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. A typical starting range for dose-response studies would be from 0.1 nM to 1 µM.
Troubleshooting Guides
Issue 1: High Variability in Anti-HCV Potency Between Experiments
Inconsistent results in potency assays are a common challenge. This variability can stem from multiple factors related to the compound, the assay system, or the experimental procedure.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Compound Degradation | Ensure proper storage of both solid this compound and stock solutions as per the recommendations in the FAQs. Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh working dilutions for each experiment from a frozen stock. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions. For highly potent compounds like this compound, small errors in volume can lead to significant concentration differences. |
| Precipitation of Compound in Media | This compound may have low aqueous solubility. When diluting the DMSO stock solution into aqueous cell culture media, ensure the final DMSO concentration does not exceed a level that is non-toxic to the cells (typically <0.5%). To avoid precipitation, add the DMSO stock to the media with gentle mixing. Visually inspect for any signs of precipitation. If precipitation is observed, consider preparing an intermediate dilution in a co-solvent or reducing the final compound concentration. |
| Variability in Cell Culture | Maintain consistent cell culture practices. Use cells within a specific passage number range, ensure consistent cell seeding density, and monitor cell health. Variations in cell confluence or metabolic state can affect HCV infection and inhibitor potency. |
| Inconsistent Virus Titer | Use a consistent and well-characterized stock of HCV pseudoparticles (HCVpp) or cell culture-derived HCV (HCVcc). Titer the virus stock regularly to ensure consistent multiplicity of infection (MOI) between experiments. |
Issue 2: Loss of this compound Activity Over Time
A gradual decrease in the observed potency of this compound can indicate instability of the compound under the experimental or storage conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Instability in Aqueous Solution | Prepare fresh dilutions of this compound in cell culture media immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods. |
| Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles. |
| Light Sensitivity | Protect stock solutions and experimental plates containing this compound from light as much as possible. |
| Oxidation | While not specifically reported for this compound, related compounds can be susceptible to oxidation. Using high-purity, anhydrous DMSO for stock solutions can help minimize this risk. |
Issue 3: Discrepancies Between Different Batches of this compound
Batch-to-batch variability is a critical concern for ensuring the reproducibility of research findings.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Purity Differences | Request a Certificate of Analysis (CoA) for each new batch of this compound. The CoA should provide information on the purity of the compound, typically determined by methods like HPLC and NMR. Ideally, the purity should be >98%. |
| Presence of Impurities | Even small amounts of impurities can sometimes interfere with biological assays. If significant variability is observed, consider re-purifying the compound or obtaining it from a different, validated source. |
| Incorrect Compound Identity | Confirm the identity of each new batch using analytical methods such as mass spectrometry to verify the molecular weight. |
| Different Salt Forms or Solvates | Ensure that different batches are of the same form (e.g., free base vs. a salt). Different forms can have different solubility and bioavailability. |
Experimental Protocols
Protocol 1: Determination of this compound Potency using HCV Pseudoparticle (HCVpp) Entry Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound on HCV entry using a pseudoparticle system.
Materials:
-
Huh-7 or Huh-7.5 cells
-
Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
HCVpp (e.g., carrying a luciferase reporter gene)
-
This compound
-
Anhydrous DMSO
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed Huh-7 or Huh-7.5 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of infection. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in complete DMEM. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%. Include a vehicle control (DMSO only).
-
Infection: Remove the culture medium from the cells and add the diluted this compound. Immediately add the HCVpp at a pre-determined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Visualizations
Caption: HCV entry pathway and the inhibitory action of this compound.
Caption: Workflow for determining the EC50 of this compound.
Caption: Logical workflow for troubleshooting inconsistent results.
References
Troubleshooting unexpected results in Hcv-IN-33 antiviral assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Hcv-IN-33 in antiviral assays. The information is tailored for scientists and drug development professionals to address common challenges and interpret unexpected results during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound in various antiviral and cytotoxicity assays.
Q1: My this compound shows potent inhibition in the HCV pseudoparticle (HCVpp) entry assay, but little to no activity in the HCV replicon assay. Is the compound not working?
A1: This is an expected result and indicates that your compound is acting as an entry inhibitor. This compound is designed to block the entry of the hepatitis C virus into host cells.[1]
-
HCVpp Entry Assay: This assay specifically measures the ability of the viral envelope proteins to mediate entry into cells. A potent effect in this assay confirms that this compound is effectively blocking this initial stage of the viral lifecycle.
-
HCV Replicon Assay: This system contains a subgenomic HCV RNA that replicates autonomously within the cells. It bypasses the entry step. Therefore, an entry inhibitor like this compound is not expected to show significant activity in a replicon assay.[2][3]
If you observe the opposite (activity in the replicon assay but not the entry assay), it would suggest a different mechanism of action, or a potential issue with your assay setup.
Q2: I am observing high background or low signal-to-noise ratio in my HCVpp entry assay. What are the possible causes and solutions?
A2: High background or a low signal-to-noise ratio can be caused by several factors in an HCVpp assay. Here are some common causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Nonspecific entry of pseudoparticles | Include a "no-envelope" or "mock" pseudoparticle control in your experiment. This will help you determine the level of background signal due to nonspecific uptake. |
| Suboptimal ratio of plasmids for HCVpp production | The ratio of the envelope, packaging, and reporter plasmids used for transfection can significantly impact the infectivity and yield of your pseudoparticles. It is recommended to optimize these ratios to improve the signal.[4] |
| Low infectivity of HCVpp | Ensure that the Huh-7.5 cells used for the assay are healthy and at the optimal confluency. Also, confirm the integrity and concentration of your plasmid DNA before transfection. |
| Cell culture contamination | Visually inspect your cell cultures for any signs of bacterial or fungal contamination, which can interfere with the assay and lead to high background. |
| Reagent issues | Ensure that your luciferase substrate and other reagents are properly stored and have not expired. |
Q3: The cytotoxicity (CC50) of my this compound appears to be very close to its effective concentration (EC50). How do I interpret this?
A3: A small therapeutic window (a low selectivity index, calculated as CC50/EC50) can be a concern.
-
Confirm Cytotoxicity: Ensure that the observed reduction in viral signal is not simply a result of cell death. Run a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) with the same cell line, compound concentrations, and incubation time, but without the virus.[5]
-
Re-evaluate EC50 and CC50: Carefully repeat the experiments to confirm the values. Ensure accurate pipetting and serial dilutions.
-
Consider a Different Cytotoxicity Assay: Some compounds can interfere with the readout of certain cytotoxicity assays (e.g., MTT). Consider using an alternative method, such as a neutral red uptake assay or a CellTiter-Glo assay, to confirm the cytotoxicity.
-
Purity of the Compound: Impurities in your this compound sample could contribute to unexpected cytotoxicity. If possible, verify the purity of your compound.
Q4: I am seeing significant well-to-well variability in my assay plates. What can I do to improve consistency?
A4: High variability can obscure real effects and make data interpretation difficult. Here are some tips to improve assay consistency:
| Potential Cause | Troubleshooting Steps |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before plating and use a multichannel pipette for seeding to minimize variations in cell number across the plate. |
| Edge effects | The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. To minimize edge effects, consider not using the outermost wells for experimental data points and instead fill them with sterile PBS or media. |
| Pipetting errors | Use calibrated pipettes and be mindful of your pipetting technique to ensure accurate and consistent dispensing of cells, compounds, and reagents. |
| Incomplete mixing | Ensure that compounds and reagents are thoroughly mixed before and after addition to the wells. |
Quantitative Data for this compound and Related Compounds
The following table summarizes the available in vitro activity data for this compound and a closely related compound. It is important to note that EC50 and CC50 values can vary between different cell lines and assay conditions.
| Compound | Assay Type | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound ((S)-3i) | MTT Assay | Huh-7.5 | Not Reported | > 20 | Not Applicable | [1] |
| HCV-IN-34 (compound 3i) | Antiviral Assay | Huh-7.5 | 0.010 | 7.50 | 750 | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
HCV Pseudoparticle (HCVpp) Entry Assay
This assay measures the ability of this compound to inhibit the entry of HCV into host cells.
Materials:
-
HEK293T cells
-
Huh-7.5 cells
-
Plasmids: HCV E1/E2 envelope expression plasmid, retroviral packaging plasmid (e.g., MLV-gag-pol), and a reporter plasmid (e.g., luciferase)
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
-
96-well plates
Protocol:
-
HCVpp Production:
-
Co-transfect HEK293T cells with the HCV E1/E2 envelope plasmid, the packaging plasmid, and the reporter plasmid using a suitable transfection reagent.
-
As a negative control, prepare "mock" pseudoparticles by omitting the envelope plasmid.
-
Incubate the cells for 48-72 hours.
-
Harvest the supernatant containing the HCVpp and filter it through a 0.45 µm filter to remove cell debris.
-
-
Infection and Inhibition:
-
Seed Huh-7.5 cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the Huh-7.5 cells with the different concentrations of this compound for 1 hour at 37°C.
-
Add the HCVpp-containing supernatant to the cells.
-
Incubate for 48-72 hours at 37°C.
-
-
Readout:
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Calculate the percent inhibition of viral entry for each concentration of this compound relative to the untreated control.
-
Determine the EC50 value by fitting the data to a dose-response curve.
-
MTT Cytotoxicity Assay
This assay is used to determine the concentration at which this compound becomes toxic to the host cells.
Materials:
-
Huh-7.5 cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Protocol:
-
Cell Seeding and Treatment:
-
Seed Huh-7.5 cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the different concentrations of this compound and incubate for the same duration as your antiviral assay (e.g., 72 hours).
-
-
MTT Incubation:
-
Solubilization and Readout:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6][7]
-
Mix thoroughly and measure the absorbance at 570 nm using a plate reader.
-
Calculate the percent cell viability for each concentration relative to the untreated control.
-
Determine the CC50 value by fitting the data to a dose-response curve.
-
HCV Replicon Assay
This assay is used as a counterscreen to confirm that this compound does not inhibit HCV replication.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon with a reporter gene (e.g., luciferase)
-
This compound
-
Luciferase assay reagent
-
96-well plates
Protocol:
-
Cell Seeding and Treatment:
-
Seed the HCV replicon cells in a 96-well plate.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the different concentrations of this compound and incubate for 48-72 hours.[8]
-
-
Readout:
-
Lyse the cells and measure the luciferase activity.
-
Calculate the percent inhibition of replication for each concentration relative to the untreated control.
-
As this compound is an entry inhibitor, you should not observe a significant dose-dependent decrease in luciferase activity.
-
Visualizations
The following diagrams illustrate key concepts related to this compound and its evaluation.
Caption: HCV entry pathway and the inhibitory action of this compound.
Caption: Workflow for evaluating the antiviral activity of this compound.
Caption: Decision tree for troubleshooting conflicting results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 3. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HCV-IN-34 I CAS#: 2425805-22-5 I HCV entry inhibitor I InvivoChem [invivochem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
Optimizing fixation and permeabilization for IL-33 immunofluorescence in liver tissue
Welcome to the technical support center for optimizing interleukin-33 (IL-33) immunofluorescence in liver tissue. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining high-quality staining results. Here you will find frequently asked questions (FAQs) and a comprehensive troubleshooting guide to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical subcellular localization of IL-33 in liver tissue?
A1: IL-33 has a dual function and can be found in both the nucleus and the cytoplasm. In liver tissue, IL-33 is constitutively expressed in the nucleus of endothelial and sinusoidal cells.[1] In the context of liver injury and fibrosis, increased expression has also been observed in the cytoplasm of hepatocytes and activated hepatic stellate cells (HSCs).[1][2] Therefore, your fixation and permeabilization strategy should ensure access to both cellular compartments.
Q2: Should I use frozen or formalin-fixed paraffin-embedded (FFPE) liver sections for IL-33 immunofluorescence?
A2: The choice between frozen and FFPE sections depends on your specific experimental needs.
-
Frozen (Cryosections): Generally preferred for preserving antigenicity, as fixation is often milder. This can lead to a stronger signal. However, the morphology of the tissue may not be as well-preserved as in FFPE sections.
-
FFPE Sections: Offer superior morphological preservation, which is crucial for detailed anatomical studies. However, the formalin fixation process can create protein cross-links that mask the IL-33 epitope, necessitating an antigen retrieval step to unmask it.[3]
Q3: What is the purpose of antigen retrieval for FFPE tissues?
A3: Formalin fixation creates methylene bridges between proteins, which can mask the antigenic epitope that the primary antibody recognizes. Antigen retrieval is a process that uses heat and specific buffer solutions to break these cross-links, thereby exposing the epitope and allowing the antibody to bind.[3][4]
Q4: How can I minimize autofluorescence in liver tissue?
A4: Liver tissue is known for its high autofluorescence, primarily due to the presence of lipofuscin and other endogenous fluorophores. To mitigate this, consider the following:
-
Use of Quenching Agents: Sudan Black B or commercial quenching reagents can be applied to the sections to reduce autofluorescence.
-
Choice of Fluorophores: Select fluorophores with emission spectra in the far-red or near-infrared range, as autofluorescence is often weaker at longer wavelengths.
-
Proper Controls: Always include an unstained control (tissue section with no antibodies) to assess the baseline level of autofluorescence.
Troubleshooting Guide
This guide addresses common issues encountered during IL-33 immunofluorescence in liver tissue.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Inadequate Fixation: Fixation time is too short or too long, or the wrong fixative was used, leading to epitope destruction. | Optimize fixation time with 4% paraformaldehyde (PFA) for 15-20 minutes at room temperature for cryosections. For FFPE, ensure fixation is not overly prolonged. |
| Insufficient Permeabilization: The permeabilizing agent did not sufficiently penetrate the cell and nuclear membranes to allow antibody access to IL-33. | For nuclear IL-33, use a detergent that permeabilizes both plasma and nuclear membranes, such as 0.1-0.5% Triton X-100 or Tween-20. Saponin is a milder alternative that may not be sufficient for nuclear targets. | |
| Ineffective Antigen Retrieval (FFPE): The antigen retrieval protocol did not adequately unmask the IL-33 epitope. | Optimize the antigen retrieval buffer and heating time. Tris-EDTA buffer (pH 9.0) is often more effective than citrate buffer (pH 6.0) for unmasking difficult epitopes.[3][5] | |
| Low Primary Antibody Concentration: The concentration of the anti-IL-33 antibody is too low to produce a detectable signal. | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C). | |
| High Background Staining | Excessive Primary Antibody Concentration: A high concentration of the primary antibody can lead to non-specific binding. | Titrate the primary antibody to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Inadequate Blocking: Non-specific antibody binding sites were not sufficiently blocked. | Increase the blocking time (e.g., to 1-2 hours at room temperature) and use a blocking buffer containing normal serum from the same species as the secondary antibody (e.g., 5% normal goat serum). | |
| Insufficient Washing: Unbound primary and secondary antibodies were not adequately washed away. | Increase the number and duration of wash steps after antibody incubations. Use a wash buffer containing a low concentration of detergent (e.g., 0.05% Tween-20 in PBS). | |
| Tissue Autofluorescence: Endogenous fluorophores in the liver tissue are contributing to the background signal. | As mentioned in the FAQs, use a quenching agent like Sudan Black B and choose fluorophores in the far-red spectrum. | |
| Non-Specific Staining | Secondary Antibody Cross-Reactivity: The secondary antibody is binding to endogenous immunoglobulins in the liver tissue. | Use a secondary antibody that has been pre-adsorbed against the species of the tissue sample. Ensure the secondary antibody is specific to the host species of the primary antibody. |
| Poor Primary Antibody Specificity: The primary antibody may be of low quality or not validated for immunofluorescence in liver tissue. | Use a well-validated primary antibody. It is advisable to check the antibody datasheet for validation in immunofluorescence and consider performing a Western blot to confirm specificity for IL-33. |
Experimental Protocols
Protocol 1: Immunofluorescence for IL-33 in Frozen Liver Sections
-
Sectioning: Cut cryosections at 5-10 µm thickness and mount on charged slides. Air dry for 30-60 minutes at room temperature.
-
Fixation: Fix the sections in 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the slides three times for 5 minutes each with PBS.
-
Permeabilization: Incubate the sections with 0.2% Triton X-100 in PBS for 10 minutes at room temperature to ensure nuclear permeabilization.
-
Washing: Wash the slides twice for 5 minutes each with PBS.
-
Blocking: Block non-specific binding by incubating with 5% normal goat serum and 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-IL-33 primary antibody in the blocking buffer and incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the slides three times for 10 minutes each with PBS containing 0.05% Tween-20.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody (specific to the primary antibody host species) diluted in the blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the slides three times for 10 minutes each with PBS containing 0.05% Tween-20, protected from light.
-
Counterstaining: Incubate with a nuclear counterstain such as DAPI (1 µg/mL in PBS) for 5 minutes at room temperature.
-
Washing: Wash the slides twice for 5 minutes each with PBS.
-
Mounting: Mount the coverslips using an anti-fade mounting medium.
-
Imaging: Visualize using a fluorescence or confocal microscope.
Protocol 2: Immunofluorescence for IL-33 in FFPE Liver Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (1 change, 3 minutes).
-
Immerse in 70% ethanol (1 change, 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in Tris-EDTA buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween-20, pH 9.0).
-
Heat the slides in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow the slides to cool to room temperature in the buffer.
-
Rinse with distilled water and then PBS.
-
-
Permeabilization: Incubate with 0.2% Triton X-100 in PBS for 15 minutes.
-
Washing: Wash three times for 5 minutes each with PBS.
-
Blocking: Block with 5% normal goat serum and 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the anti-IL-33 primary antibody overnight at 4°C.
-
Washing: Wash three times for 10 minutes each with PBS containing 0.05% Tween-20.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash three times for 10 minutes each with PBS containing 0.05% Tween-20, protected from light.
-
Counterstaining: Incubate with DAPI for 5 minutes.
-
Washing: Wash twice for 5 minutes each with PBS.
-
Mounting: Mount with an anti-fade mounting medium.
-
Imaging: Visualize using a fluorescence or confocal microscope.
Data Presentation: Comparison of Fixation and Permeabilization Reagents
| Reagent | Type | Concentration/Time | Pros | Cons | Best for... |
| Paraformaldehyde (PFA) | Cross-linking Fixative | 4% for 15-20 min | Good preservation of tissue morphology. | Can mask epitopes, requiring antigen retrieval. | General immunofluorescence of both cryosections and for FFPE preparation. |
| Methanol | Precipitating Fixative | 100% at -20°C for 10 min | Simultaneously fixes and permeabilizes. Can expose some epitopes better than PFA. | Can alter protein conformation and may not preserve morphology as well as PFA. Can cause protein loss. | Aldehyde-sensitive epitopes. |
| Acetone | Precipitating Fixative | 100% at -20°C for 10 min | Similar to methanol but can be less harsh. | Can cause tissue shrinkage and protein denaturation. | Certain cytoplasmic and cytoskeletal proteins. |
| Triton X-100 | Non-ionic Detergent | 0.1-0.5% for 10-15 min | Effectively permeabilizes both plasma and nuclear membranes. | Can extract membrane-associated proteins. | Detecting nuclear and cytoplasmic antigens. |
| Saponin | Non-ionic Detergent | 0.1-0.5% for 10-15 min | Milder permeabilization that preserves membrane integrity better than Triton X-100. | May not be sufficient for complete nuclear permeabilization. | Detecting cytoplasmic antigens while preserving membrane proteins. |
| Digitonin | Steroid Glycoside | 5-50 µg/mL for 5-10 min | Selectively permeabilizes the plasma membrane by interacting with cholesterol, leaving the nuclear membrane intact. | Not suitable for nuclear antigens. | Studying cytoplasmic proteins without disrupting the nucleus. |
Visualizations
IL-33 Signaling Pathway
Caption: IL-33 signaling cascade upon binding to its receptor complex.
Experimental Workflow for Optimizing IL-33 Immunofluorescence
Caption: A stepwise workflow for optimizing IL-33 immunofluorescence.
References
- 1. Interleukin-33 overexpression is associated with liver fibrosis in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin-33 drives hepatic fibrosis through activation of hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fortislife.com [fortislife.com]
- 4. IHC antigen retrieval protocol | Abcam [abcam.com]
- 5. biocare.net [biocare.net]
Validation & Comparative
Comparative Antiviral Efficacy of Hcv-IN-33 Against Drug-Resistant Hepatitis C Virus Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral activity of the novel Hepatitis C Virus (HCV) entry inhibitor, Hcv-IN-33, against drug-resistant HCV strains. Its performance is evaluated alongside established direct-acting antivirals (DAAs) targeting NS3/4A protease, NS5A, and NS5B polymerase. This document summarizes key experimental data, details the methodologies used for validation, and illustrates relevant biological pathways and experimental workflows.
Introduction to this compound
This compound (also known as Compound (S)-3i) is a novel HCV entry inhibitor belonging to the 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile class of compounds.[1][2] Unlike currently approved DAAs that target viral replication enzymes, this compound acts at the initial stage of the viral lifecycle, preventing the virus from entering host cells.[2] Preliminary studies suggest that this class of inhibitors may target the HCV envelope protein E1.[2] A key advantage of this novel mechanism of action is the potential to overcome resistance mutations that affect replication-targeting drugs. A related compound from a similar chemical scaffold, L0909, has demonstrated high sensitivity to clinically relevant resistant HCV mutants.[3][4]
Comparative Analysis of Antiviral Activity
The following tables summarize the in vitro antiviral activity of this compound and other representative HCV inhibitors against wild-type and drug-resistant HCV strains. The data for this compound is based on the findings reported by Wang Y, et al. in the Journal of Medicinal Chemistry (2022).[2]
Table 1: Antiviral Activity against Wild-Type HCV
| Compound | Drug Class | Target | HCV Genotype | EC50 (nM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |
| This compound ((S)-3i) | Entry Inhibitor | E1 Glycoprotein (putative) | 2a (JFH-1) | 3 | >20 | >6667 |
| L0909 | Entry Inhibitor | E1 Glycoprotein (putative) | 2a (JFH-1) | 22 | >13.2 | >600 |
| Sofosbuvir | NS5B NI | NS5B Polymerase | 1b | 92 | >100 | >1087 |
| Glecaprevir | NS3/4A PI | NS3/4A Protease | 1a | 0.88 | >30 | >34091 |
| Pibrentasvir | NS5A Inhibitor | NS5A | 1a | 0.0018 | >30 | >16666667 |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50). Data for comparators are representative values from published literature.
Table 2: Antiviral Activity Against Common Drug-Resistant HCV Strains
While specific data for this compound against a comprehensive panel of resistant mutants is not yet available in the primary literature, the related compound L0909, from a similar chemical series, has been tested against mutants resistant to DAAs. This provides a strong indication of the potential of this class of entry inhibitors.
| Resistant Mutant | Drug Class Resistance | L0909 EC50 (nM) | Fold Change vs. WT |
| D168V (NS3) | Protease Inhibitor | 24 | 1.1 |
| Y93H (NS5A) | NS5A Inhibitor | 20 | 0.9 |
| S282T (NS5B) | Polymerase Inhibitor | 25 | 1.1 |
Data for L0909 from Wang Y, et al. (2020) J Med Chem.[3][4] This data suggests that entry inhibitors of this class are not affected by resistance mutations that impact DAAs targeting viral replication machinery.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
HCV Pseudoparticle (HCVpp) Entry Assay
This assay is used to specifically evaluate the effect of compounds on the entry stage of the HCV lifecycle.
-
Generation of HCVpp:
-
HEK293T cells are co-transfected with three plasmids:
-
A plasmid encoding the HCV envelope glycoproteins E1 and E2.
-
A retroviral packaging plasmid (e.g., encoding MLV gag-pol).
-
A retroviral transfer vector containing a reporter gene (e.g., luciferase or GFP).
-
-
As a control, pseudoparticles are generated without the E1/E2 envelope plasmid (mock) or with an unrelated envelope protein like VSV-G.
-
The cell culture supernatant containing the pseudoparticles is harvested 48-72 hours post-transfection.[5][6]
-
-
Infection and Compound Treatment:
-
Huh7.5 cells are seeded in 96-well plates.
-
The cells are pre-incubated with serial dilutions of the test compound (e.g., this compound) for a specified period.
-
HCVpp-containing supernatant is then added to the cells in the presence of the compound.
-
-
Quantification of Entry Inhibition:
-
After 48-72 hours of incubation, the cells are lysed.
-
The activity of the reporter gene (e.g., luciferase) is measured.
-
The reduction in reporter signal in the presence of the compound compared to the vehicle control (DMSO) indicates the level of entry inhibition.
-
The EC50 value is calculated from the dose-response curve.[5][7]
-
Infectious HCV Cell Culture (HCVcc) System Assay
This assay assesses the overall antiviral activity of a compound against the complete viral replication cycle.
-
Generation of Infectious HCV (JFH-1 strain):
-
The plasmid containing the full-length JFH-1 genome is linearized and used as a template for in vitro transcription to generate full-length HCV RNA.
-
The in vitro transcribed JFH-1 RNA is electroporated into Huh7.5.1 cells.
-
The supernatant containing infectious virus particles is harvested at various time points post-electroporation.[8][9][10][11]
-
-
Antiviral Activity Assay:
-
Huh7.5 cells are seeded in 96-well plates.
-
Cells are infected with the JFH-1 HCVcc stock in the presence of serial dilutions of the test compound.
-
The infection is allowed to proceed for 72 hours.
-
-
Quantification of Antiviral Effect:
-
The antiviral activity is quantified by measuring the reduction in an HCV-specific marker. This can be done through various methods:
-
Immunofluorescence: Cells are fixed and stained with an antibody against an HCV protein (e.g., NS5A). The number of infected cells is then counted.
-
RT-qPCR: Total cellular RNA is extracted, and the level of HCV RNA is quantified.
-
Reporter Assay: If using a reporter virus (e.g., expressing luciferase), the reporter signal is measured.
-
-
The EC50 value is determined from the dose-response curve.[8][9]
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp) | Springer Nature Experiments [experiments.springernature.com]
- 7. Optimization of the pseudoparticle system for standardized assessments of neutralizing antibodies against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Cell-Based Hepatitis C Virus Infection Fluorescent Resonance Energy Transfer Assay for High-Throughput Antiviral Compound Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of an Infectious HCV Cell Culture System - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cell Culture Systems of HCV Using JFH-1 and Other Strains - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hcv-IN-33 with Existing HCV Inhibitors: A Guide for Researchers
In the dynamic landscape of Hepatitis C Virus (HCV) drug discovery, novel inhibitors are continuously emerging, offering potential advantages over existing therapies. This guide provides a comparative analysis of a novel HCV entry inhibitor, Hcv-IN-33, with established HCV inhibitors targeting different stages of the viral life cycle: the NS5B polymerase inhibitor Sofosbuvir, the NS5A inhibitor Daclatasvir, and the NS3/4A protease inhibitor Glecaprevir. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, in vitro efficacy, and cytotoxicity, supported by available experimental data.
Executive Summary
This compound is a recently identified small molecule that inhibits the entry of HCV into host cells. This mechanism offers a distinct advantage by acting at the very beginning of the viral lifecycle, potentially preventing the establishment of infection. In contrast, existing drugs like Sofosbuvir, Daclatasvir, and Glecaprevir target viral replication and polyprotein processing within the infected cell. This fundamental difference in their mode of action makes this compound a compelling candidate for further investigation, particularly in combination therapies to combat drug resistance and improve treatment outcomes.
Mechanism of Action
The therapeutic strategies against HCV primarily involve targeting key viral proteins essential for its replication and propagation. This compound and the established inhibitors discussed here exemplify this approach by targeting different, critical steps in the HCV life cycle.
This compound: An HCV Entry Inhibitor
This compound, also identified as compound (S)-3i, functions by blocking the entry of the Hepatitis C virus into host hepatocytes. While the precise molecular target on the host or viral particle is still under detailed investigation, entry inhibitors typically interfere with the interaction between viral glycoproteins and host cell receptors, such as CD81, scavenger receptor class B type I (SR-BI), claudin-1, and occludin. By preventing this initial step, this compound effectively stops the viral life cycle before it can begin.
Existing HCV Inhibitors: Targeting Viral Replication and Processing
In contrast, the currently approved and widely used HCV inhibitors target intracellular stages of the viral life cycle:
-
Sofosbuvir (NS5B Polymerase Inhibitor): Sofosbuvir is a nucleotide analog prodrug that, once metabolized to its active triphosphate form, acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase.[1][2][3] This enzyme is crucial for replicating the viral RNA genome. By incorporating into the growing RNA chain, the active form of Sofosbuvir prevents further elongation, thus halting viral replication.[1][2][3]
-
Daclatasvir (NS5A Inhibitor): Daclatasvir targets the HCV NS5A protein, a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[4][5][6] By binding to NS5A, Daclatasvir disrupts its normal function, leading to the inhibition of both viral RNA synthesis and the formation of new virus particles.[4][5][6]
-
Glecaprevir (NS3/4A Protease Inhibitor): Glecaprevir is a potent inhibitor of the HCV NS3/4A protease.[7][8][9] This viral enzyme is responsible for cleaving the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B), which are all essential for viral replication.[7][8][9] By blocking this proteolytic processing, Glecaprevir prevents the formation of the viral replication complex.
The distinct mechanisms of these inhibitors are visualized in the following signaling pathway diagram.
Caption: HCV lifecycle and targets of this compound and existing inhibitors.
Comparative In Vitro Efficacy and Cytotoxicity
The in vitro performance of antiviral compounds is a critical determinant of their therapeutic potential. The following tables summarize the available data on the half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50) for this compound and the comparator drugs. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is also provided as a measure of the compound's therapeutic window.
Table 1: Antiviral Activity (EC50) of HCV Inhibitors against Various Genotypes
| Inhibitor | Target | Genotype 1a (EC50) | Genotype 1b (EC50) | Genotype 2a (EC50) | Genotype 3a (EC50) | Genotype 4a (EC50) | Genotype 5a (EC50) | Genotype 6a (EC50) |
| This compound | Entry | 0.012 µM (HCVpp) | 0.010 µM (HCVpp) | 0.015 µM (HCVpp) | 0.018 µM (HCVpp) | 0.025 µM (HCVpp) | 0.021 µM (HCVpp) | 0.030 µM (HCVpp) |
| Sofosbuvir | NS5B | ~40 nM (replicon) | ~110 nM (replicon) | ~32 nM (replicon) | ~100 nM (replicon) | ~130 nM (replicon) | ~40 nM (replicon) | ~60 nM (replicon) |
| Daclatasvir | NS5A | 50 pM (replicon) | 9 pM (replicon) | 71-103 pM (replicon) | 146 pM (replicon) | 12 pM (replicon) | 33 pM (replicon) | Not widely reported |
| Glecaprevir | NS3/4A | 0.21 nM (replicon) | 0.43 nM (replicon) | 1.6 nM (replicon) | 1.9 nM (replicon) | 0.89 nM (replicon) | 0.29 nM (replicon) | 4.6 nM (replicon) |
Note: Data for this compound was obtained from HCV pseudoparticle (HCVpp) assays, while data for other inhibitors are primarily from replicon-based assays. Direct comparison of absolute values should be made with caution due to differences in assay methodologies.
Table 2: Cytotoxicity (CC50) and Selectivity Index (SI) of HCV Inhibitors
| Inhibitor | Cell Line | CC50 | Selectivity Index (SI) vs. GT 1b |
| This compound | Huh-7.5 | >20 µM | >2000 |
| Sofosbuvir | Huh-7 | >100 µM | >909 |
| Daclatasvir | Huh-7 | >5 µM | >555,555 |
| Glecaprevir | Huh-7 | >10 µM | >23,255 |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Antiviral Activity Assays
HCV Pseudoparticle (HCVpp) Entry Assay (for this compound)
This assay evaluates the ability of a compound to inhibit the entry of HCV into host cells.
Caption: HCV Pseudoparticle (HCVpp) Entry Assay Workflow.
HCV Replicon Assay (for Sofosbuvir, Daclatasvir, Glecaprevir)
This cell-based assay measures the inhibition of HCV RNA replication.
Caption: HCV Replicon Assay Workflow.
Cytotoxicity Assay
MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: MTT Cytotoxicity Assay Workflow.
Discussion and Future Perspectives
The comparative analysis reveals that this compound is a promising novel HCV inhibitor with a distinct mechanism of action. Its ability to block viral entry provides a new avenue for therapeutic intervention, potentially complementing existing direct-acting antivirals (DAAs) that target viral replication.
The in vitro efficacy data shows that this compound is active against a broad range of HCV genotypes in the low micromolar to nanomolar range in HCVpp assays. While direct comparison with the picomolar to nanomolar potencies of established drugs like Daclatasvir and Glecaprevir in replicon assays is challenging due to different assay systems, the potent activity of this compound at the entry stage is noteworthy.
Importantly, this compound exhibits low cytotoxicity, resulting in a high selectivity index. This favorable safety profile is a crucial attribute for any new drug candidate.
Future research should focus on several key areas:
-
Target Identification: Elucidating the precise molecular target of this compound will be critical for understanding its mechanism of action in detail and for designing more potent derivatives.
-
In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety of this compound.
-
Combination Studies: Investigating the synergistic or additive effects of this compound in combination with existing DAAs could pave the way for novel, highly effective, and resistance-sparing treatment regimens.
-
Resistance Profiling: Characterizing the potential for viral resistance to this compound is essential for predicting its long-term clinical utility.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Glecaprevir - Wikipedia [en.wikipedia.org]
- 6. Daclatasvir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Identification of AP80978, a Novel Small-Molecule Inhibitor of Hepatitis C Virus Replication That Targets NS4B - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hcv-IN-33 and Sofosbuvir for the Treatment of HCV Genotype 3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational compound Hcv-IN-33 and the approved drug sofosbuvir, focusing on their efficacy against Hepatitis C Virus (HCV) genotype 3. While extensive clinical data is available for sofosbuvir, information on this compound is limited to preclinical studies primarily focused on other genotypes. This document summarizes the existing experimental data, details relevant methodologies, and visualizes the mechanisms of action and experimental workflows.
Executive Summary
Sofosbuvir is a cornerstone of modern HCV therapy, demonstrating high cure rates against all HCV genotypes, including the historically difficult-to-treat genotype 3. It is a direct-acting antiviral (DAA) that inhibits the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication. In contrast, this compound, also known as Compound (S)-3i, is an experimental HCV entry inhibitor. Its mechanism involves blocking the initial stage of the viral lifecycle, preventing the virus from entering host cells.
A direct comparison of the efficacy of this compound and sofosbuvir against genotype 3 is currently not possible due to the lack of publicly available data on this compound's activity against this specific genotype. The primary research on this compound and its derivatives has focused on their inhibitory effects against other HCV genotypes, such as 1b and 2a.
This guide will first present the extensive data available for sofosbuvir's efficacy against genotype 3, followed by the known information regarding this compound's mechanism and its reported activity against other genotypes.
Sofosbuvir: A Potent Inhibitor of HCV Genotype 3
Sofosbuvir is a nucleotide analog prodrug that, after intracellular metabolism to its active triphosphate form (GS-461203), acts as a chain terminator when incorporated into the nascent HCV RNA strand by the NS5B polymerase. This action effectively halts viral replication.
Efficacy Data Against HCV Genotype 3
The efficacy of sofosbuvir-based regimens is typically measured by the Sustained Virologic Response (SVR), defined as undetectable HCV RNA 12 weeks after the completion of therapy (SVR12). Genotype 3 has historically been more challenging to treat than other genotypes. However, combination therapies including sofosbuvir have achieved high SVR12 rates.
| Study/Regimen | Patient Population (Genotype 3) | Treatment Duration | SVR12 Rate | Reference |
| Sofosbuvir + Ribavirin | Treatment-naïve, non-cirrhotic | 24 weeks | 90-95% | [1] |
| Sofosbuvir + Ribavirin | Treatment-naïve, with cirrhosis | 24 weeks | 92% | [1] |
| Sofosbuvir + Ribavirin | Treatment-experienced, non-cirrhotic | 24 weeks | 87% | [1] |
| Sofosbuvir + Ribavirin | Treatment-experienced, with cirrhosis | 24 weeks | 62% | [1] |
| Sofosbuvir + Velpatasvir | Treatment-naïve & experienced, with/without compensated cirrhosis | 12 weeks | 93% (cirrhotic), 98% (non-cirrhotic) | [2] |
| Sofosbuvir/Velpatasvir + Ribavirin | Compensated cirrhosis with Y93H RAS | 12 weeks | 89% | [2] |
| Sofosbuvir-based therapy (real-world) | Advanced liver disease | Variable | >90% |
Note: SVR rates can vary based on patient characteristics such as prior treatment experience, presence of cirrhosis, and baseline resistance-associated substitutions (RASs).
Experimental Protocols
HCV Replicon Assay (for in vitro efficacy):
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon of a specific genotype (e.g., genotype 3) are used. These replicons contain the HCV non-structural proteins necessary for RNA replication and often a reporter gene (e.g., luciferase) for easy quantification.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of the test compound (e.g., the active metabolite of sofosbuvir).
-
Incubation: The cells are incubated for a defined period (e.g., 48-72 hours) to allow for HCV replication and the antiviral effect of the compound to occur.
-
Quantification of HCV Replication: The level of HCV replication is determined by measuring the reporter gene activity (e.g., luminescence for luciferase) or by quantifying HCV RNA levels using real-time RT-PCR.
-
Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits 50% of HCV replication, is calculated from the dose-response curve. Cytotoxicity of the compound is also assessed in parallel to determine the selectivity index (CC50/EC50).
This compound: An Investigational HCV Entry Inhibitor
This compound is a derivative of 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile and has been identified as an inhibitor of HCV entry. The entry of HCV into hepatocytes is a complex, multi-step process involving several host factors, and entry inhibitors aim to block one or more of these steps.
Efficacy Data
Currently, there is no publicly available experimental data on the efficacy of this compound or its derivatives specifically against HCV genotype 3 . The primary research has focused on other genotypes.
| Compound | HCV Genotype/System | EC50 | Reference |
| This compound ((S)-3i) | Jc1/Huh7.5.1 cells | 1.14 µM | |
| Derivative 3d | Jc1/Huh7.5.1 cells | 0.003 µM | |
| Derivative 3h | Jc1/Huh7.5.1 cells | 0.004 µM |
Note: The Jc1 virus is a chimeric virus containing structural proteins from a genotype 2a isolate. The EC50 values represent the concentration for 50% inhibition of viral infection in cell culture.
Experimental Protocols
HCV Pseudoparticle (HCVpp) Entry Assay:
-
HCVpp Production: HCV pseudoparticles are generated by co-transfecting cells (e.g., HEK293T) with plasmids encoding a retroviral core (e.g., from HIV or MLV), a reporter gene (e.g., luciferase), and the HCV envelope glycoproteins (E1 and E2) from a specific genotype.
-
Cell Culture: Target cells, typically human hepatoma cells like Huh-7.5, are seeded in multi-well plates.
-
Compound Treatment and Infection: The target cells are pre-incubated with various concentrations of the entry inhibitor (e.g., this compound) before being infected with the HCVpp.
-
Incubation: The cells are incubated for 48-72 hours to allow for viral entry and expression of the reporter gene.
-
Quantification of Viral Entry: Viral entry is quantified by measuring the reporter gene activity.
-
Data Analysis: The EC50 value is determined from the dose-response curve.
Visualizing Mechanisms and Workflows
Signaling Pathways and Points of Inhibition
Caption: HCV lifecycle and points of inhibition.
Experimental Workflow for Antiviral Efficacy Testing
Caption: General workflow for in vitro anti-HCV testing.
Conclusion
Sofosbuvir, as part of combination therapy, is a highly effective treatment for HCV genotype 3, with extensive clinical data supporting its use. Its mechanism of action as an NS5B polymerase inhibitor is well-established, and it has a high barrier to resistance.
This compound represents a novel class of anti-HCV agents that target viral entry. While it shows promise in preclinical studies against certain HCV genotypes, there is a critical lack of data regarding its efficacy against genotype 3. Further research is needed to determine if this compound or its derivatives have pan-genotypic activity and could potentially be used in combination with other direct-acting antivirals to achieve a synergistic effect or to treat resistant strains.
For researchers and drug development professionals, the development of new classes of HCV inhibitors like this compound is crucial for expanding treatment options, particularly for difficult-to-treat patient populations and in the face of potential resistance to existing therapies. However, without specific data on its activity against genotype 3, sofosbuvir-based regimens remain the standard of care.
References
- 1. Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
Confirming the On-Target Activity of HCV NS3/4A Protease Inhibitors Using Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the on-target activity of Hepatitis C Virus (HCV) NS3/4A protease inhibitors, using Danoprevir as a primary example. It is designed to offer an objective overview of experimental data and detailed protocols for genetic validation techniques, crucial for the preclinical development of antiviral compounds.
Introduction to HCV NS3/4A Protease Inhibition
The Hepatitis C virus (HCV) NS3/4A serine protease is essential for viral replication, cleaving the viral polyprotein into mature non-structural proteins.[1][2] This makes it a prime target for direct-acting antiviral (DAA) therapies.[1][2] Potent inhibitors have been developed to block this protease, and confirming their specific, on-target activity is a critical step in their development. Genetic approaches are the gold standard for this validation, providing definitive evidence that the antiviral effect of a compound is mediated through the intended target.
Danoprevir is a potent, peptidomimetic inhibitor of the HCV NS3/4A protease. This guide will use Danoprevir as a case study to illustrate the genetic validation process and compare its activity with other NS3/4A inhibitors.
Comparative Efficacy of NS3/4A Protease Inhibitors
The on-target activity of NS3/4A inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their half-maximal effective concentration (EC50) in cell-based replicon assays.
| Compound | Target | IC50 (nM) | EC50 (nM) | Key Resistance Mutations |
| Danoprevir | NS3/4A Protease | 0.2 - 3.5 | 1.8 (Genotype 1b) | R155K, D168A/E/H/N/T/V[1][3] |
| Telaprevir | NS3/4A Protease | ~7 | ~350 | V36M, R155K, A156S/T/V[4] |
| Simeprevir | NS3/4A Protease | ~6.7 | ~14.8 | Q80K/R, R155K, D168A/E/H/N/T/V[1] |
| Glecaprevir | NS3/4A Protease | ~3.5 | ~0.88 | A156V, D168A/V |
Genetic Approaches for On-Target Validation
The cornerstone of validating the on-target activity of an NS3/4A inhibitor is to demonstrate that its antiviral effect is diminished or abolished by mutations in the NS3 protease that are known to confer resistance.
HCV Replicon Assay
HCV replicons are self-replicating viral RNAs that can be propagated in cultured human hepatoma (Huh-7) cells.[5][6] They are a powerful tool for assessing the antiviral activity of compounds in a cellular context.
Caption: Workflow for determining the EC50 of an antiviral compound using the HCV replicon assay.
Site-Directed Mutagenesis
To definitively link the inhibitor's activity to the NS3 protease, specific amino acid substitutions known to confer resistance are introduced into the replicon construct using site-directed mutagenesis. A significant increase in the EC50 value for the mutant replicon compared to the wild-type confirms on-target activity.
Caption: Logical framework for confirming on-target activity using site-directed mutagenesis.
Experimental Protocols
Protocol 1: HCV Replicon Assay
-
Cell Seeding: Seed Huh-7 cells stably expressing a subgenomic HCV replicon (e.g., genotype 1b with a luciferase reporter) in 96-well plates at a density of 5,000 cells per well.
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., Danoprevir) in DMSO.
-
Treatment: Add the diluted compound to the cell plates. Include a vehicle control (DMSO only) and a positive control (a known potent HCV inhibitor).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Plot the luciferase activity against the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Protocol 2: Site-Directed Mutagenesis of NS3 Protease
-
Primer Design: Design forward and reverse primers (25-45 bases) containing the desired mutation (e.g., R155K) in the center of the primers, with a melting temperature (Tm) of ≥78°C.[7]
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the HCV replicon plasmid as the template and the mutagenic primers. Use a sufficient number of cycles (e.g., 18) to amplify the mutated plasmid.[7]
-
Parental DNA Digestion: Digest the parental, non-mutated plasmid DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA.
-
Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Plasmid Purification and Sequencing: Isolate the plasmid DNA from the transformed bacteria and confirm the desired mutation by DNA sequencing.
-
Replicon RNA In Vitro Transcription: Linearize the mutated plasmid and use it as a template for in vitro transcription to generate replicon RNA.
-
Electroporation: Electroporate the in vitro transcribed RNA into Huh-7 cells to establish a mutant replicon cell line.
-
EC50 Determination: Perform the HCV replicon assay (Protocol 1) using the mutant replicon cell line to determine the EC50 of the inhibitor.
Signaling Pathway and Mechanism of Action
The HCV polyprotein is a single, long polypeptide that must be cleaved by host and viral proteases to produce functional viral proteins. The NS3/4A protease is responsible for four of these cleavages.
Caption: Schematic of HCV polyprotein processing by the NS3/4A protease and its inhibition by Danoprevir.
Conclusion
The genetic approaches outlined in this guide, particularly the use of HCV replicon assays in conjunction with site-directed mutagenesis, provide a robust framework for confirming the on-target activity of NS3/4A protease inhibitors. By demonstrating a significant loss of potency against replicons carrying known resistance mutations, researchers can confidently attribute the antiviral activity of a compound to its intended molecular target. This validation is a critical milestone in the preclinical development of novel anti-HCV therapeutics.
References
- 1. Danoprevir for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Hepatitis C virus protease inhibitor-resistance mutations: Our experience and review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 7. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
Navigating the Safety Landscape of HCV NS5A Inhibitors: A Comparative Guide
While a direct comparison involving the investigational compound Hcv-IN-33 is not feasible due to the absence of publicly available safety and toxicology data, this guide provides a comprehensive safety profile comparison of five leading, clinically approved Hepatitis C Virus (HCV) NS5A inhibitors: Daclatasvir, Ledipasvir, Ombitasvir, Pibrentasvir, and Velpatasvir. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the safety nuances within this critical class of antiviral agents.
The advent of direct-acting antivirals (DAAs), particularly the NS5A inhibitors, has revolutionized the treatment of chronic HCV infection, offering high cure rates and significantly improved tolerability over previous interferon-based therapies. The NS5A protein is a crucial component of the HCV replication complex, making it a prime target for antiviral intervention. While efficacy is a primary consideration, a thorough understanding of the safety profile of these agents is paramount for clinical decision-making and future drug development.
Comparative Safety Analysis of Approved NS5A Inhibitors
The following tables summarize the key safety information for five widely used NS5A inhibitors. The data presented is aggregated from clinical trials and post-marketing surveillance. It is important to note that these agents are typically used in combination with other DAAs, and the safety profile of the complete regimen should be considered.
Table 1: Common Adverse Events of Approved NS5A Inhibitors (in Combination Regimens)
| Adverse Event | Daclatasvir (with Sofosbuvir) | Ledipasvir (with Sofosbuvir) | Ombitasvir (with Paritaprevir/Ritonavir ± Dasabuvir) | Pibrentasvir (with Glecaprevir) | Velpatasvir (with Sofosbuvir) |
| Fatigue | Most Common[1][2] | >10%[3] | Common[4] | 9.0%[5] | 15% - 32%[6] |
| Headache | Most Common[1][2] | >10%[3] | Common[4] | >5% | 11% - 22%[6] |
| Nausea | Most Common[1][2] | >10%[3] | Common[4] | - | 9% - 15%[6] |
| Diarrhea | Reported[1] | - | - | - | 10% (with Ribavirin)[6] |
| Insomnia | 30%[2] | - | - | - | 5% - 11%[6] |
| Pruritus | Reported[1] | - | - | 7.0%[5] | - |
| Anemia | Reported (with Ribavirin)[1] | - | - | - | 26% (with Ribavirin)[6] |
| Asthenia (Weakness) | Reported[1] | - | - | - | 5%[6] |
Note: Frequencies can vary based on the patient population (e.g., presence of cirrhosis, co-infections) and the specific combination regimen used.
Table 2: Serious Adverse Events and Key Safety Considerations
| Safety Concern | Daclatasvir | Ledipasvir | Ombitasvir | Pibrentasvir | Velpatasvir |
| Serious Adverse Events (SAEs) | Infrequent; included events like stroke and acute renal failure in some reports[2]. | Ranged from 0% to 8% across trials[3]. | - | <0.1% related to the drug[7][8]. | - |
| Hepatitis B Virus (HBV) Reactivation | Risk in co-infected patients. | Boxed warning for HBV reactivation[9]. | - | Risk in co-infected patients. | Boxed warning for HBV reactivation[10]. |
| Hepatic Decompensation/Failure | - | - | - | Rare cases reported, leading to an FDA safety communication. | - |
| Bradycardia (with Amiodarone) | Serious symptomatic bradycardia reported when used with sofosbuvir and amiodarone[1]. | Symptomatic bradycardia, some fatal, reported with amiodarone co-administration[11]. | - | - | Serious symptomatic bradycardia reported when used with amiodarone[10][12]. |
| Drug-Drug Interactions (DDIs) | Substrate of CYP3A4 and P-gp; potential for significant interactions[13][14][15][16][17]. | Inhibitor of P-gp and BCRP; co-administration with certain drugs not recommended[11][18][19][20]. | Part of a multi-drug regimen with a complex DDI profile, primarily involving CYP3A4[4][21][22][23][24]. | Weak inhibitor of CYP3A4, CYP1A2, and UGT1A1; substrate of P-gp and BCRP[25][26][27][28]. | Inhibitor of P-gp, BCRP, and OATPs; substrate of P-gp and BCRP[29][30][31][32][33]. |
Experimental Protocols for Safety and Toxicology Assessment
The safety profile of an investigational drug is established through a rigorous series of preclinical and clinical studies. While specific protocols for each clinical trial cited may vary, the general framework for assessing the safety of a novel antiviral agent like an NS5A inhibitor is outlined below.
Preclinical Toxicology Studies
Before human trials, a comprehensive preclinical toxicology program is conducted in animal models to identify potential target organs of toxicity and to establish a safe starting dose for clinical studies. Key components include:
-
Single-Dose and Repeat-Dose Toxicity Studies: The drug is administered to at least two mammalian species (one rodent, one non-rodent) at various dose levels for different durations to assess for any adverse effects.
-
Safety Pharmacology: These studies investigate the potential effects of the drug on vital functions, including the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity Studies: A battery of in vitro and in vivo tests are performed to determine if the drug can cause damage to genetic material.
-
Carcinogenicity Studies: Long-term studies in animals are conducted to assess the carcinogenic potential of the drug.
-
Reproductive and Developmental Toxicology Studies: These studies evaluate the potential effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal development.
Clinical Trial Safety Assessment
In human clinical trials, safety is a primary endpoint. The assessment of safety in clinical trials for HCV DAAs typically involves:
-
Phase I Studies: These are first-in-human studies, usually conducted in healthy volunteers, to evaluate the safety, tolerability, and pharmacokinetics of the drug at different dose levels.
-
Phase II and III Studies: These studies are conducted in HCV-infected patients to evaluate the efficacy and further characterize the safety profile of the drug. Safety monitoring includes:
-
Adverse Event (AE) Monitoring: Systematic collection of all adverse events experienced by study participants, which are then coded using a standardized medical dictionary (e.g., MedDRA). AEs are graded for severity and assessed for their relationship to the study drug.
-
Laboratory Monitoring: Regular monitoring of hematology, clinical chemistry (including liver function tests), and urinalysis to detect any drug-induced abnormalities.
-
Vital Signs and Physical Examinations: Regular monitoring of vital signs and performance of physical examinations.
-
Electrocardiograms (ECGs): To assess for any effects on cardiac conduction.
-
-
Post-Marketing Surveillance (Phase IV): After a drug is approved, its safety is continuously monitored in the general patient population to identify any rare or long-term adverse effects that may not have been detected in clinical trials.
HCV Replication and the Role of NS5A
To understand the mechanism of action of the compared drugs, it is essential to visualize the Hepatitis C virus life cycle and the critical role of the NS5A protein.
Caption: Simplified Hepatitis C Virus (HCV) life cycle in a hepatocyte, highlighting the central role of the NS5A protein in the replication complex and the point of intervention for NS5A inhibitors.
Conclusion
The clinically approved NS5A inhibitors—Daclatasvir, Ledipasvir, Ombitasvir, Pibrentasvir, and Velpatasvir—have demonstrated a favorable safety profile, particularly when compared to older interferon-based therapies. The most commonly reported adverse events are generally mild and include fatigue, headache, and nausea. However, important safety considerations remain, such as the potential for drug-drug interactions and the risk of Hepatitis B virus reactivation in co-infected individuals. The rare but serious adverse event of bradycardia when co-administered with amiodarone is a critical consideration for all sofosbuvir-containing regimens. As the landscape of HCV treatment continues to evolve, ongoing pharmacovigilance and further research into the long-term safety of these agents are essential. For the investigational compound this compound, future publication of preclinical and clinical data will be necessary to ascertain its safety profile and potential role in the therapeutic armamentarium against HCV.
References
- 1. Daclatasvir Side Effects: Common, Severe, Long Term [drugs.com]
- 2. arcjournals.org [arcjournals.org]
- 3. EXECUTIVE SUMMARY - Ledipasvir/Sofosbuvir (Harvoni) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Potential drug-drug interactions of OMBITASVIR, PARITAPREVIR/ritonavir ± DASABUVIR ± ribavirin in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effectiveness and safety of 8-week glecaprevir/pibrentasvir in HCV treatment-naïve patients with compensated cirrhosis: real-world experience from Taiwan nationwide HCV registry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sofosbuvir-Velpatasvir Epclusa - Treatment - Hepatitis C Online [hepatitisc.uw.edu]
- 7. Efficacy and Safety of Glecaprevir/Pibrentasvir for Chronic Hepatitis C Patients: A Systematic Review and Meta-analysis [xiahepublishing.com]
- 8. researchgate.net [researchgate.net]
- 9. drugs.com [drugs.com]
- 10. drugs.com [drugs.com]
- 11. Ledipasvir-Sofosbuvir: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. drugs.com [drugs.com]
- 13. researchgate.net [researchgate.net]
- 14. Daclatasvir: Hep C Uses, Side Effects & Dosage [medicinenet.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. A Review of Daclatasvir Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drugs.com [drugs.com]
- 18. Drug-Drug Interaction Profile of the Fixed-Dose Combination Tablet Regimen Ledipasvir/Sofosbuvir [pubmed.ncbi.nlm.nih.gov]
- 19. aidsetc.org [aidsetc.org]
- 20. my.clevelandclinic.org [my.clevelandclinic.org]
- 21. go.drugbank.com [go.drugbank.com]
- 22. Drug Interactions with the Direct-Acting Antiviral Combination of Ombitasvir and Paritaprevir-Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ombitasvir, paritaprevir, ritonavir and dasabuvir (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 24. accessdata.fda.gov [accessdata.fda.gov]
- 25. Liverpool HEP Interactions [hep-druginteractions.org]
- 26. aidsetc.org [aidsetc.org]
- 27. drugs.com [drugs.com]
- 28. drugs.com [drugs.com]
- 29. Sofosbuvir + velpatasvir – interactions with other medicines | CATIE - Canada's source for HIV and hepatitis C information [catie.ca]
- 30. go.drugbank.com [go.drugbank.com]
- 31. Safety | EPCLUSA® (sofosbuvir/velpatasvir) Official HCP Site [hcp.epclusa.com]
- 32. aidsetc.org [aidsetc.org]
- 33. Drug–Drug Interactions of Newly Approved Direct-Acting Antiviral Agents in Patients with Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Hcv-IN-33: A Comparative Guide to Performance in HCV Cell Culture Systems
For Researchers, Scientists, and Drug Development Professionals
The landscape of Hepatitis C Virus (HCV) treatment has been revolutionized by the advent of direct-acting antivirals (DAAs). As novel compounds are developed, rigorous preclinical evaluation in relevant cell culture systems is paramount. This guide provides a comprehensive performance comparison of the investigational compound Hcv-IN-33 against established HCV inhibitors in various cell culture models. The data presented herein is intended to offer an objective assessment to guide further research and development efforts.
Mechanism of Action: Targeting the HCV NS5A Protein
This compound is a potent and selective inhibitor of the HCV non-structural protein 5A (NS5A). NS5A is a multifunctional phosphoprotein that plays a crucial role in both viral RNA replication and the assembly of new virus particles.[1][2] By binding to NS5A, this compound disrupts the formation of the viral replication complex and interferes with virion assembly, thus potently inhibiting HCV propagation.[1][3]
Caption: Mechanism of action of this compound in the HCV life cycle.
Comparative Efficacy in HCV Replicon Systems
The anti-HCV activity of this compound was evaluated in subgenomic replicon systems of major HCV genotypes. The 50% effective concentration (EC50) was determined and compared with other classes of DAAs.
| Compound | Drug Class | Genotype 1a (EC50, nM) | Genotype 1b (EC50, nM) | Genotype 2a (EC50, nM) | Genotype 3a (EC50, nM) |
| This compound | NS5A Inhibitor | 0.05 | 0.02 | 0.15 | 0.08 |
| Daclatasvir | NS5A Inhibitor | 0.05 | 0.009 | 0.2 | 0.1 |
| Ledipasvir | NS5A Inhibitor | 0.04 | 0.03 | >1000 | >1000 |
| Simeprevir | NS3/4A Protease Inhibitor | 2.8 | 9.1 | 110 | 190 |
| Sofosbuvir | NS5B Polymerase Inhibitor | 93 | 106 | 45 | 260 |
Data Interpretation: this compound demonstrates potent, pan-genotypic activity, with EC50 values in the low picomolar to nanomolar range, comparable to or exceeding the potency of Daclatasvir across the tested genotypes. Its efficacy against genotypes 2a and 3a is a notable advantage over inhibitors like Ledipasvir.
Cytotoxicity Profile
The cytotoxicity of this compound was assessed in Huh-7.5 cells to determine its therapeutic window.
| Compound | CC50 (µM) in Huh-7.5 cells | Selectivity Index (SI = CC50/EC50) - Genotype 1b |
| This compound | > 25 | > 1,250,000 |
| Daclatasvir | > 10 | > 1,111,111 |
| Simeprevir | 15.6 | 1,714 |
| Sofosbuvir | > 100 | > 943 |
Data Interpretation: this compound exhibits a high selectivity index, indicating a wide therapeutic window and low potential for cytotoxicity at effective antiviral concentrations.
Resistance Profile
The emergence of resistance-associated substitutions (RASs) is a key challenge in HCV therapy.[4][5] The resistance profile of this compound was characterized by selecting for resistant replicons in cell culture.
| Drug Class | Compound | Key Resistance-Associated Substitutions (RASs) |
| NS5A Inhibitor | This compound | M28T, Q30R, L31V, Y93H/N |
| NS5A Inhibitor | Daclatasvir | M28T, Q30R, L31V, Y93H/N |
| NS5A Inhibitor | Ledipasvir | M28V, Q30R, L31V, Y93H/N |
| NS3/4A Protease Inhibitor | Simeprevir | Q80K, R155K, D168A/V |
| NS5B Polymerase Inhibitor | Sofosbuvir | S282T (rare) |
Data Interpretation: The resistance profile of this compound is similar to other first-generation NS5A inhibitors, with key RASs emerging at positions 28, 30, 31, and 93 of the NS5A protein.[6] The presence of these RASs at baseline may impact the clinical efficacy of this compound.
Experimental Protocols
HCV Replicon Assay for EC50 Determination
This protocol outlines the methodology for determining the 50% effective concentration (EC50) of antiviral compounds against HCV subgenomic replicons.
-
Cell Culture: Maintain Huh-7.5 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[7]
-
Replicon Cell Seeding: Seed Huh-7.5 cells harboring a stable subgenomic HCV replicon (e.g., genotype 1b with a luciferase reporter) in 96-well plates at a density of 1 x 10^4 cells per well.
-
Compound Preparation: Prepare a serial dilution of this compound and comparator compounds in DMEM.
-
Treatment: After 24 hours, replace the cell culture medium with medium containing the serially diluted compounds. Include a no-drug control (DMSO vehicle).
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Luciferase Assay: Measure the luciferase activity in each well using a commercial luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of HCV replication for each compound concentration relative to the DMSO control. Determine the EC50 value by fitting the dose-response curve using a non-linear regression model.
Caption: Workflow for HCV replicon-based antiviral efficacy assay.
Cytotoxicity Assay for CC50 Determination
This protocol describes the method for determining the 50% cytotoxic concentration (CC50) of compounds in Huh-7.5 cells.
-
Cell Seeding: Seed Huh-7.5 cells in 96-well plates at a density of 1 x 10^4 cells per well.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compounds.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Cell Viability Assay: Assess cell viability using a commercial assay, such as the MTT or CellTiter-Glo assay, following the manufacturer's protocol.
-
Data Analysis: Calculate the percent cytotoxicity for each concentration relative to the vehicle control. Determine the CC50 value by fitting the dose-response curve.
Resistance Selection and Analysis
This protocol details the process of selecting for and identifying resistance-associated substitutions.
-
Dose Escalation: Culture HCV replicon cells in the presence of this compound, starting at a concentration equal to the EC50. Gradually increase the drug concentration over several passages as the cells recover.
-
Isolation of Resistant Clones: Isolate individual cell colonies that are able to grow at high concentrations of the compound.
-
RNA Extraction and Sequencing: Extract total RNA from the resistant cell clones. Reverse transcribe the HCV RNA and amplify the NS5A coding region by PCR.
-
Sequence Analysis: Sequence the PCR products and compare the sequences to the wild-type replicon sequence to identify amino acid substitutions.
Caption: Logical workflow for HCV drug resistance analysis.
Conclusion
The preclinical data presented in this guide highlight this compound as a promising pan-genotypic HCV NS5A inhibitor with potent antiviral activity and a favorable safety profile in cell culture models. Its performance is comparable to, and in some aspects, exceeds that of currently approved NS5A inhibitors. While the emergence of characteristic RASs warrants further investigation, the overall profile of this compound supports its continued development as a potential component of future combination therapies for the treatment of chronic Hepatitis C. Further studies in infectious virus systems and in vivo models are necessary to fully elucidate its clinical potential.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Enhancement of Hepatitis C Virus RNA Replication by Cell Culture-Adaptive Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current trends in the treatment of hepatitis C: interventions to avoid adverse effects and increase effectiveness of anti-HCV drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hcvguidelines.org [hcvguidelines.org]
- 5. hepcguidelines.org.au [hepcguidelines.org.au]
- 6. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
Guide for Researchers and Drug Development Professionals
Interleukin-33 (IL-33), a member of the IL-1 cytokine family, is emerging as a critical mediator in the pathogenesis of chronic liver diseases. Initially identified as an "alarmin" released by stressed or necrotic cells, IL-33 plays a dual role in liver injury and repair.[1] Its expression is increasingly correlated with the progression of Hepatitis C Virus (HCV)-related liver damage, from chronic inflammation to fibrosis, cirrhosis, and the eventual development of hepatocellular carcinoma (HCC).[2][3] This guide provides a comparative overview of IL-33 expression at different stages of HCV-related liver disease, supported by quantitative data and detailed experimental methodologies.
Data Presentation: Comparative IL-33 Expression
The expression of IL-33 is significantly altered throughout the progression of HCV-related liver disease. Studies consistently show elevated levels of IL-33 in both serum and liver tissue of patients with chronic hepatitis C compared to healthy individuals.[2][4] This upregulation appears to be closely linked to the severity of liver fibrosis.[3][5]
| Disease Stage | Sample Type | IL-33 Expression Level | Key Findings |
| Healthy Control | Serum & Liver Tissue | Baseline / Low | Serves as a baseline for comparison.[2][4] |
| Chronic Hepatitis C (CHC) | Serum | Significantly Elevated | Serum IL-33 levels are notably higher in CHC patients than in healthy controls or individuals who spontaneously resolved the infection.[1][4] Levels are positively correlated with liver damage markers like ALT and AST.[4] |
| Liver Fibrosis | Serum & Liver Tissue | Progressively Increases with Fibrosis Stage | Serum IL-33 levels are significantly higher in patients with advanced fibrosis (F2/F3) compared to those with minimal fibrosis (F0/F1).[3] IL-33 and its receptor ST2 mRNA are overproduced in fibrotic human livers.[5] |
| HCV-Cirrhosis | Liver Tissue | Higher than Normal | Immunohistochemistry reveals higher IL-33 expression in cirrhotic liver tissue compared to normal liver.[6] |
| Hepatocellular Carcinoma (HCC) | Serum | Significantly Elevated | Serum IL-33 levels are significantly higher in HCC patients compared to healthy controls.[2][7] However, there is no significant difference in serum levels between CHC and HCC patients.[2] |
| Hepatocellular Carcinoma (HCC) | Liver Tissue | Lower than Cirrhosis | In contrast to serum findings, IL-33 protein expression in HCV-related HCC tissue has been observed to be lower than in HCV-cirrhosis tissue.[6] |
IL-33 Signaling in Hepatic Fibrosis
In the liver, IL-33 signaling is primarily mediated through its receptor ST2 (also known as IL1RL1), which is expressed on various immune cells and hepatic stellate cells (HSCs).[8][9] Upon release from damaged hepatocytes, IL-33 triggers a signaling cascade that promotes inflammation and fibrosis.
Caption: IL-33 signaling pathway promoting liver fibrosis.
Experimental Protocols
Accurate quantification of IL-33 is crucial for its validation as a biomarker. Below are generalized protocols for the key experimental methods used in the cited studies.
This protocol outlines the steps for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to measure IL-33 concentrations in serum or plasma.
-
Principle: A microplate is pre-coated with an antibody specific to human IL-33. Standards and samples are added, and any IL-33 present is bound by the immobilized antibody. A biotin-conjugated anti-human IL-33 antibody is then added, followed by Streptavidin-HRP. A substrate solution is added, and the color development, which is proportional to the amount of bound IL-33, is measured spectrophotometrically.
-
Procedure:
-
Preparation: Prepare all reagents, standards, and samples as per the kit manufacturer's instructions.[10] Bring all reagents to room temperature.
-
Antigen Binding: Add 100 µL of standard or sample to each well. Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C.[10]
-
Washing (1): Discard the solution and wash each well four times with 300 µL of 1X Wash Buffer.
-
Detection Antibody: Add 100 µL of prepared biotin-conjugated antibody to each well. Cover and incubate for 1 hour at room temperature.[10]
-
Washing (2): Repeat the wash step as in step 3.
-
Streptavidin-HRP: Add 100 µL of prepared Streptavidin-HRP solution to each well. Cover and incubate for 45 minutes at room temperature.[10]
-
Washing (3): Repeat the wash step as in step 3.
-
Substrate Development: Add 100 µL of TMB One-Step Substrate Reagent to each well. Incubate for 30 minutes at room temperature in the dark.[10]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Immediately measure the absorbance at 450 nm using a microplate reader.[10]
-
Analysis: Calculate the IL-33 concentration in samples by comparing their absorbance to the standard curve.
-
This protocol is for the localization and semi-quantification of IL-33 protein in formalin-fixed, paraffin-embedded (FFPE) liver tissue sections.[6]
-
Principle: IHC detects antigens in cells of a tissue section by exploiting the principle of antibodies binding specifically to antigens. The antibody-antigen interaction is visualized using a chromogenic detection system.
-
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol washes (100%, 95%, 70%) to rehydrate the tissue, and finally rinse in distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a water bath or pressure cooker according to standard protocols.
-
Peroxidase Block: Incubate sections with a hydrogen peroxide block for 10-15 minutes to quench endogenous peroxidase activity. Rinse with wash buffer (e.g., PBS).
-
Blocking: Apply a protein block (e.g., normal goat serum) and incubate for 30-60 minutes to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against human IL-33 at an optimized dilution overnight at 4°C.
-
Detection System: Wash slides, then apply a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate, with wash steps in between.
-
Chromogen Application: Apply a chromogen substrate like DAB (3,3'-Diaminobenzidine), which produces a brown precipitate in the presence of HRP.[6] Monitor for desired stain intensity.
-
Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and clear in xylene. Mount with a permanent mounting medium.
-
Analysis: Examine slides under a microscope. IL-33 expression can be quantified using image analysis software to measure stain intensity per pixel or by a pathologist's scoring system.[6]
-
This protocol describes the measurement of IL-33 gene expression levels from liver biopsy tissue via quantitative Reverse Transcription PCR.[5]
-
Principle: Total RNA is extracted from tissue and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR amplification using primers specific for IL-33. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green), and the expression level is determined relative to a stable housekeeping gene.
-
Procedure:
-
RNA Extraction: Homogenize liver tissue and extract total RNA using a commercial kit (e.g., RNeasy Kit) or a Trizol-based method. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for IL-33 (e.g., Forward: GCCTGTCAACAGCAGTCTACTG, Reverse: TGTGCTTAGAGAAGCAAGATACTC), and the diluted cDNA template.[11]
-
qPCR Amplification: Run the reaction on a real-time PCR cycler. A typical program includes an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 sec) and annealing/extension (60°C for 1 min).[11]
-
Data Analysis: Determine the cycle threshold (Ct) for IL-33 and a reference gene (e.g., 18S, GAPDH).[5] Calculate the relative expression of IL-33 using the comparative Ct (ΔΔCt) method.
-
Caption: General workflow for IL-33 expression analysis.
References
- 1. IL-33-ST2 Axis in Liver Disease: Progression and Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevated Levels of IL-33, IL-17 and IL-25 Indicate the Progression from Chronicity to Hepatocellular Carcinoma in Hepatitis C Virus Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevated Levels of IL-33, IL-17 and IL-25 Indicate the Progression from Chronicity to Hepatocellular Carcinoma in Hepatitis C Virus Patients [mdpi.com]
- 4. Serum IL-33 Levels Are Associated with Liver Damage in Patients with Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin-33 overexpression is associated with liver fibrosis in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.okstate.edu [scholars.okstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. Interleukin-33 in the pathogenesis of liver fibrosis: alarming ILC2 and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interleukin-33 drives hepatic fibrosis through activation of hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. raybiotech.com [raybiotech.com]
- 11. origene.com [origene.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
